PF-06726304
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3O3/c1-10-7-11(2)25-21(28)16(10)9-27-6-5-14-17(23)8-15(20(24)19(14)22(27)29)18-12(3)26-30-13(18)4/h7-8H,5-6,9H2,1-4H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKDOPJQPKXNCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CN2CCC3=C(C=C(C(=C3C2=O)Cl)C4=C(ON=C4C)C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Function of PF-06726304 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06726304 is a potent and selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is a core component of the Polycomb Repressive Complex 2 (PRC2). Dysregulation of EZH2 activity is a key driver in various malignancies, making it a compelling target for cancer therapy. This technical guide provides an in-depth overview of the function of this compound in cancer cells, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the implicated signaling pathways.
Introduction to EZH2 and Its Role in Cancer
EZH2 is the catalytic subunit of PRC2 and is responsible for the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression.[1] In normal development, EZH2 plays a crucial role in cell fate decisions and differentiation.[1] However, in many cancers, EZH2 is overexpressed or harbors gain-of-function mutations, leading to aberrant gene silencing of tumor suppressor genes and promoting uncontrolled cell proliferation, survival, and metastasis.[1][2]
Beyond its canonical role in histone methylation, EZH2 also possesses non-canonical functions that contribute to its oncogenic activity. These include the methylation of non-histone proteins, such as the transcription factor STAT3 and the pioneer factor FOXA1, and its participation in transcriptional activation complexes.[3][4][5]
This compound: A Potent and Selective EZH2 Inhibitor
This compound is a highly selective, S-adenosyl-methionine (SAM)-competitive inhibitor of EZH2 methyltransferase activity.[2] Its potent and specific inhibition of EZH2 makes it a valuable tool for studying EZH2 biology and a promising therapeutic candidate.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Parameter | Value (nM) | Cell Line/System | Reference |
| Wild-type EZH2 | Ki | 0.7 | Biochemical Assay | [2] |
| Y641N mutant EZH2 | Ki | 3.0 | Biochemical Assay | [2] |
| H3K27me3 Inhibition | IC50 | 15 | Karpas-422 | [6] |
| Cell Proliferation | IC50 | 25 | Karpas-422 | [6] |
Table 2: In Vivo Antitumor Activity of this compound
| Animal Model | Dosing Regimen | Outcome | Reference |
| Subcutaneous Karpas-422 xenograft | 200 and 300 mg/kg, BID for 20 days | Significant tumor growth inhibition and robust modulation of downstream biomarkers. | [6] |
Mechanism of Action of this compound in Cancer Cells
The primary mechanism of action of this compound is the direct inhibition of the methyltransferase activity of EZH2. This leads to a reduction in global H3K27me3 levels, which in turn results in the de-repression of PRC2 target genes, including tumor suppressors.
Canonical PRC2-Dependent Pathway
By inhibiting EZH2, this compound prevents the formation of the repressive H3K27me3 mark on the promoter regions of target genes. This leads to a more open chromatin state, allowing for the transcription of previously silenced tumor suppressor genes, which can induce cell cycle arrest, differentiation, and apoptosis.
Non-Canonical EZH2 Pathways
While direct evidence for the effect of this compound on non-canonical EZH2 functions is still emerging, its potent inhibition of EZH2's methyltransferase activity strongly suggests it will impact these pathways as well.
-
Methylation of Non-Histone Substrates: EZH2 is known to methylate non-histone proteins, thereby altering their function.
-
STAT3: EZH2-mediated methylation of STAT3 can promote its activation and subsequent pro-oncogenic signaling.[3][4] By inhibiting EZH2's catalytic activity, this compound is expected to reduce STAT3 methylation and its downstream effects.
-
FOXA1: EZH2 can methylate the pioneer transcription factor FOXA1, which is involved in regulating genes related to DNA damage repair.[7] Inhibition of EZH2 by this compound may therefore decrease FOXA1 methylation, leading to the downregulation of DNA repair pathways and potentially sensitizing cancer cells to DNA damaging agents.
-
-
Interaction with Transcriptional Co-activators: EZH2 can function as a transcriptional co-activator by interacting with proteins such as p300.[8] The impact of this compound on these protein-protein interactions is an area for further investigation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound.
Western Blot for H3K27me3 Levels
This protocol is essential for determining the direct pharmacodynamic effect of this compound on its target.
Detailed Steps:
-
Cell Culture and Treatment: Culture cancer cells (e.g., Karpas-422) to 70-80% confluency. Treat cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 48-72 hours).
-
Histone Extraction: Harvest cells and perform acid extraction of histones. This involves lysing the cells, isolating the nuclei, and extracting histones using sulfuric acid.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a standard method like the BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate the histone proteins by size on a 15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K27me3 overnight at 4°C. In a separate blot or after stripping, probe with an antibody for total Histone H3 as a loading control.
-
Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the H3K27me3 signal to the total Histone H3 signal.
Gene Expression Analysis
This protocol allows for the identification of downstream target genes de-repressed by this compound.
Detailed Steps:
-
Cell Treatment: Treat cancer cells with this compound or vehicle control as described above.
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit.
-
RNA Quality Control: Assess the quality and integrity of the RNA using a Bioanalyzer or similar instrument.
-
Library Preparation and Sequencing: Prepare RNA sequencing (RNA-Seq) libraries and perform next-generation sequencing.
-
Bioinformatic Analysis: Analyze the sequencing data to identify differentially expressed genes between the this compound-treated and control groups. Perform pathway analysis to identify enriched biological pathways.
-
Validation: Validate the expression changes of key target genes using quantitative real-time PCR (qRT-PCR).
In Vivo Xenograft Model
This protocol is used to evaluate the antitumor efficacy of this compound in a living organism.
Detailed Steps:
-
Cell Culture: Culture Karpas-422 cells under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or BALB/c nude).
-
Tumor Implantation: Subcutaneously inject a suspension of Karpas-422 cells (e.g., 5-10 x 106 cells) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 200 or 300 mg/kg) or vehicle control orally, twice daily (BID), for a specified duration (e.g., 20 days).[6]
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for H3K27me3, immunohistochemistry).
Conclusion
This compound is a potent and selective inhibitor of EZH2 that demonstrates significant antitumor activity in preclinical models of cancer. Its primary mechanism of action is the inhibition of EZH2's methyltransferase activity, leading to the de-repression of tumor suppressor genes. Furthermore, its ability to inhibit the methylation of non-histone substrates like STAT3 and FOXA1 suggests a broader impact on oncogenic signaling pathways. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other EZH2 inhibitors, which hold great promise for the future of cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2 Exacerbates Breast Cancer by Methylating and Activating STAT3 Directly [jcancer.org]
- 4. STAT3-driven transcription depends upon the dimethylation of K49 by EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What are FOXA1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Genetic dysregulation of EP300 in cancers in light of cancer epigenome control – targeting of p300-proficient and -deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PF-06726304 in Histone H3K27 Trimethylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of PF-06726304, a potent and selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), and its role in the regulation of histone H3 lysine (B10760008) 27 (H3K27) trimethylation. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator involved in transcriptional repression and implicated in the pathogenesis of various cancers. This document details the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, provides an overview of relevant experimental protocols, and visualizes the associated biological pathways and experimental workflows.
Introduction to H3K27 Trimethylation and the Role of EZH2
Histone modifications are a fundamental component of epigenetic regulation, influencing chromatin structure and gene expression. The trimethylation of lysine 27 on histone H3 (H3K27me3) is a canonical repressive mark predominantly associated with facultative heterochromatin and the silencing of target genes.[1] This modification is catalyzed by the Polycomb Repressive Complex 2 (PRC2).
The core PRC2 complex consists of four subunits:
-
EZH2 (Enhancer of Zeste Homolog 2): The catalytic subunit containing the SET domain responsible for methyltransferase activity.
-
EED (Embryonic Ectoderm Development): A non-catalytic subunit that binds to H3K27me3, facilitating the allosteric activation and propagation of the repressive mark.
-
SUZ12 (Suppressor of Zeste 12): A crucial component for the structural integrity and catalytic activity of the PRC2 complex.
-
RbAp46/48 (Retinoblastoma-binding protein 46/48): Histone-binding proteins that contribute to the complex's stability and function.
Dysregulation of EZH2 activity, often through overexpression or activating mutations, is a common feature in a variety of cancers, including non-Hodgkin's lymphoma and certain solid tumors.[2] This leads to aberrant gene silencing, promoting tumorigenesis and making EZH2 an attractive therapeutic target.
This compound: A Selective EZH2 Inhibitor
This compound is a potent and selective, S-adenosyl-methionine (SAM)-competitive inhibitor of EZH2. By binding to the catalytic site of EZH2, this compound prevents the transfer of a methyl group from SAM to H3K27, thereby reducing global H3K27me3 levels. This leads to the derepression of PRC2 target genes, which can in turn inhibit cancer cell proliferation and induce apoptosis.
Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of the methyltransferase activity of EZH2. This competitive inhibition with respect to the cofactor SAM blocks the trimethylation of H3K27. The reduction in H3K27me3 levels alters the chromatin landscape, leading to the reactivation of silenced tumor suppressor genes.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Value | Reference |
| Wild-type EZH2 | Ki | 0.7 nM | [3] |
| Y641N mutant EZH2 | Ki | 3.0 nM | [3] |
| H3K27me3 in Karpas-422 cells | IC50 | 15 nM | [3] |
| Proliferation of Karpas-422 cells | IC50 | 25 nM | [3] |
Table 2: In Vivo Antitumor Activity of this compound in Karpas-422 Xenograft Model
| Dose | Schedule | Outcome | Reference |
| 200 mg/kg | BID for 20 days | Significant tumor growth inhibition | [3] |
| 300 mg/kg | BID for 20 days | Robust tumor growth inhibition and modulation of downstream biomarkers | [3] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize the activity of this compound.
In Vitro EZH2 Inhibition Assay (Biochemical Assay)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified EZH2.
-
Principle: A radiometric or fluorescence-based assay is used to quantify the transfer of a methyl group from radiolabeled or modified SAM to a histone H3 peptide substrate.
-
General Protocol Outline:
-
Recombinant PRC2 complex (containing EZH2) is incubated with a histone H3 peptide substrate (e.g., H3 residues 21-44) and S-adenosyl-L-[methyl-³H]methionine (or a non-radioactive equivalent).
-
Varying concentrations of this compound are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of methylated peptide is quantified. For radiometric assays, this may involve capturing the peptide on a filter and measuring radioactivity using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell-Based H3K27me3 Reduction Assay (ELISA)
This assay quantifies the ability of this compound to reduce the levels of H3K27 trimethylation within cells.
-
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to detect and quantify the levels of H3K27me3 in histone extracts from treated cells.
-
General Protocol Outline:
-
Culture cells (e.g., Karpas-422) in 96-well plates.
-
Treat cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
Lyse the cells and extract histones. A common method is acid extraction.
-
The histone extracts are coated onto an ELISA plate.
-
The plate is incubated with a primary antibody specific for H3K27me3.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is added.
-
A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured using a plate reader.
-
The signal is normalized to the total histone H3 content, and IC50 values are determined.
-
Cell Proliferation Assay
This assay assesses the effect of this compound on the growth of cancer cell lines.
-
Principle: A variety of methods can be used to measure cell proliferation, including assays that measure metabolic activity (e.g., MTT, XTT) or ATP content, which correlate with the number of viable cells.
-
General Protocol Outline (using an ATP-based assay):
-
Seed cells (e.g., Karpas-422) at a low density in 96-well plates.
-
After allowing the cells to adhere, treat them with a range of concentrations of this compound.
-
Incubate the plates for a period that allows for multiple cell divisions (e.g., 6 days).
-
Add a reagent that lyses the cells and releases ATP.
-
The reagent also contains luciferase and its substrate, which produce a luminescent signal in the presence of ATP.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 for cell proliferation by plotting the percentage of growth inhibition against the inhibitor concentration.
-
In Vivo Antitumor Efficacy Study (Karpas-422 Xenograft Model)
This study evaluates the ability of this compound to inhibit tumor growth in a living organism.
-
Principle: Human cancer cells (Karpas-422) are implanted into immunocompromised mice to form tumors. The mice are then treated with this compound, and tumor growth is monitored over time.
-
General Protocol Outline:
-
Subcutaneously inject Karpas-422 cells into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and vehicle control groups.
-
Administer this compound or vehicle according to the specified dose and schedule (e.g., 200 mg/kg, BID, orally).
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measuring H3K27me3 levels by immunohistochemistry or ELISA).
-
Calculate tumor growth inhibition (TGI) to determine the efficacy of the treatment.
-
Conclusion
This compound is a potent and selective inhibitor of EZH2 that effectively reduces H3K27 trimethylation, leading to the reactivation of silenced genes and the inhibition of cancer cell proliferation. Preclinical data demonstrates its promising antitumor activity both in vitro and in vivo. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of EZH2 inhibitors. As our understanding of the epigenetic basis of cancer continues to grow, targeted therapies like this compound represent a significant advancement in the development of novel cancer treatments.
References
The Discovery and Synthesis of PF-06726304: A Potent and Selective EZH2 Inhibitor
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of PF-06726304, a potent and selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), leading to transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, particularly non-Hodgkin's lymphoma. This document details the medicinal chemistry efforts leading to the identification of this compound, its detailed synthetic route, mechanism of action, and key in vitro and in vivo experimental data. All quantitative data are summarized in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this promising therapeutic agent.
Introduction: The Rationale for Targeting EZH2
The epigenetic landscape is a dynamic regulator of gene expression, and its dysregulation is a hallmark of cancer. The Polycomb Repressive Complex 2 (PRC2) is a key player in this landscape, responsible for maintaining transcriptional repression of target genes. The catalytic core of PRC2 is the methyltransferase EZH2, which, along with its essential partners SUZ12 and EED, catalyzes the trimethylation of histone H3 on lysine 27 (H3K27me3).[1][2] This epigenetic mark is associated with condensed chromatin and gene silencing.
In several cancers, including diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma, EZH2 is frequently overexpressed or harbors gain-of-function mutations.[3][4] These alterations lead to aberrant gene silencing, including the repression of tumor suppressor genes that control cell cycle progression and differentiation.[4] This understanding has positioned EZH2 as a compelling therapeutic target for the development of novel anti-cancer agents. This compound emerged from a dedicated drug discovery program aimed at identifying potent and selective inhibitors of EZH2.
Discovery of this compound: A Structure-Activity Relationship (SAR) Journey
The development of this compound, also known as compound 31 in its discovery publication, was the culmination of a systematic medicinal chemistry campaign. The journey began with the design of a novel series of EZH2 inhibitors featuring a substituted phenyl ring linked to a dimethylpyridone moiety via an amide bond.
Computational analysis of this initial series revealed a preferred amide torsion that enhanced binding to the EZH2 active site. To capitalize on this finding and improve ligand efficiency and potency, the flexible amide linker was cyclized into a six-membered lactam, leading to a significant enhancement in inhibitory activity.
Further optimization efforts focused on improving the lipophilic efficiency (LipE) and overall drug-like properties of the lactam-containing series. This led to the strategic introduction of a 3,5-dimethylisoxazole (B1293586) group at the 7-position of the dihydroisoquinolinone core. This modification, combined with the optimized pyridone-containing side chain, resulted in the identification of this compound as a development candidate with a superior profile of potency, selectivity, and in vivo activity.[5]
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the preparation of two key building blocks: the dihydroisoquinolinone core and the pyridone side chain, followed by their coupling. The following is a detailed description of the synthetic route.
Synthesis of the Dihydroisoquinolinone Core
The synthesis of the core structure begins with a Friedel-Crafts intramolecular cyclization to form the dihydrocarbostyril ring system. Subsequent functionalization at the 7-position is achieved through a Suzuki coupling reaction to introduce the 3,5-dimethylisoxazole moiety.
Synthesis of the Pyridone Side Chain
The pyridone side chain is constructed from commercially available starting materials. The key steps involve the formation of the pyridone ring and the introduction of the methyl groups.
Final Coupling and Salt Formation
The final step in the synthesis involves the coupling of the dihydroisoquinolinone core with the pyridone side chain. This is typically achieved through an alkylation reaction. The resulting free base of this compound can then be converted to a more stable and soluble salt form, such as the acetate (B1210297) salt.
A detailed, step-by-step synthetic protocol based on the primary literature is provided in the Experimental Protocols section.
Mechanism of Action: Inhibition of the EZH2 Signaling Pathway
This compound exerts its anti-cancer effects by directly inhibiting the catalytic activity of EZH2. It is a S-adenosyl-L-methionine (SAM)-competitive inhibitor, meaning it binds to the same site as the methyl donor cofactor, thereby preventing the transfer of a methyl group to histone H3 at lysine 27.[5]
The inhibition of EZH2 leads to a global decrease in H3K27me3 levels. This reduction in this repressive histone mark results in the de-repression and re-expression of EZH2 target genes. In the context of lymphoma, these re-activated genes often include tumor suppressors that promote cell cycle arrest and apoptosis, as well as genes that drive B-cell differentiation, a process that is blocked in many lymphomas.[1][4]
The following Graphviz diagram illustrates the EZH2 signaling pathway and the mechanism of action of this compound.
Caption: EZH2 Signaling Pathway and Inhibition by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potent and selective activity.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Line / Enzyme | Reference |
| EZH2 (Wild-Type) Ki | 0.7 nM | Cell-free | [5] |
| EZH2 (Y641N Mutant) Ki | 3.0 nM | Cell-free | [5] |
| H3K27me3 IC50 | 15 nM | Karpas-422 | [5] |
| Cell Proliferation IC50 | 25 nM | Karpas-422 | [5] |
Table 2: In Vivo Antitumor Activity of this compound in a Karpas-422 Xenograft Model
| Dose | Schedule | Tumor Growth Inhibition | Reference |
| 200 mg/kg | BID for 20 days | Significant | [5] |
| 300 mg/kg | BID for 20 days | Robust | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this whitepaper.
Synthesis of this compound
This protocol is a representative synthesis based on the general procedures described in the primary literature. Specific reagents and conditions may vary.
Step 1: Synthesis of the Dihydroisoquinolinone Core
-
To a solution of the appropriate starting materials in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride) at 0 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the dihydrocarbostyril intermediate.
-
To a solution of the dihydrocarbostyril and the appropriate boronic acid or ester in a solvent mixture (e.g., dioxane and water), add a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., potassium carbonate).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purify the product by column chromatography to obtain the functionalized dihydroisoquinolinone core.
Step 2: Synthesis of the Pyridone Side Chain
-
React the starting pyridone derivative with a suitable alkylating agent in the presence of a base (e.g., sodium hydride) in an appropriate solvent (e.g., DMF).
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by adding water and extracting the product.
-
Purify the crude product to obtain the desired pyridone side chain.
Step 3: Final Coupling
-
To a solution of the dihydroisoquinolinone core in a suitable solvent (e.g., DMF), add a base (e.g., cesium carbonate) followed by the pyridone side chain.
-
Stir the reaction at an elevated temperature until the reaction is complete.
-
Cool the reaction mixture, dilute with water, and extract the product.
-
Purify the final compound by preparative HPLC to yield this compound.
Biochemical EZH2 Inhibition Assay
This assay measures the ability of a compound to inhibit the methyltransferase activity of EZH2.
Caption: Workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) based EZH2 biochemical assay.
Protocol:
-
Reagent Preparation: Prepare assay buffer, EZH2 enzyme, biotinylated H3 peptide substrate, SAM, and test compounds at desired concentrations.
-
Assay Plate Preparation: Add test compounds (e.g., this compound) and DMSO (vehicle control) to a 384-well assay plate.
-
Enzyme Reaction: Add the EZH2 enzyme, biotinylated H3 peptide, and SAM to initiate the methyltransferase reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a solution containing EDTA.
-
Detection: Add HTRF detection reagents (e.g., streptavidin-d2 and anti-H3K27me3-Europium cryptate).
-
Signal Reading: After a further incubation period, read the plate on an HTRF-compatible microplate reader.
-
Data Analysis: Calculate the ratio of the fluorescence signals at 665 nm and 620 nm. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Cell Proliferation Assay
This assay determines the effect of this compound on the proliferation of cancer cells.
Protocol (using a tetrazolium-based assay like MTS or MTT):
-
Cell Seeding: Seed Karpas-422 cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Addition of Reagent: Add the tetrazolium-based reagent (e.g., MTS or MTT) to each well and incubate for 1-4 hours.
-
Signal Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
In Vivo Xenograft Model
This study evaluates the antitumor efficacy of this compound in a mouse model.
Protocol:
-
Cell Culture: Culture Karpas-422 cells under standard conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of Karpas-422 cells into the flank of immunocompromised mice (e.g., SCID or NSG mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment Initiation: Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 200 or 300 mg/kg) or vehicle control orally (p.o.) twice daily (BID) for a specified duration (e.g., 20 days).
-
Monitoring: Monitor tumor volume and body weight of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect.
Conclusion
This compound is a potent, selective, and orally bioavailable inhibitor of EZH2 that has demonstrated significant preclinical anti-tumor activity. Its discovery and development represent a successful application of structure-based drug design and a deep understanding of the underlying biology of EZH2 in cancer. The detailed synthetic route and experimental protocols provided in this whitepaper serve as a valuable resource for researchers in the field of oncology and drug discovery. The promising preclinical data for this compound warrant its further investigation as a potential therapeutic agent for the treatment of EZH2-driven malignancies.
References
PF-06726304: A Potent and Selective Chemical Probe for EZH2
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator responsible for the methylation of histone H3 on lysine (B10760008) 27 (H3K27).[1][2] This methylation event leads to transcriptional repression of target genes, playing a critical role in cellular processes such as differentiation, proliferation, and stem cell identity.[2][3] Dysregulation of EZH2 activity, through overexpression or gain-of-function mutations, is implicated in the pathogenesis of various cancers, including non-Hodgkin's lymphoma and castration-resistant prostate cancer.[3][4] This has positioned EZH2 as a compelling therapeutic target for the development of novel anti-cancer agents.
PF-06726304 has emerged as a highly potent and selective small molecule inhibitor of EZH2.[5][6][7] Its robust biochemical and cellular activity, coupled with in vivo efficacy, establishes it as a valuable chemical probe for elucidating the biological functions of EZH2 and for validating its therapeutic potential. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, and detailed experimental protocols for its characterization.
Data Presentation
The following tables summarize the quantitative data for this compound, providing a clear comparison of its activity against wild-type and mutant forms of EZH2, as well as its effects on cells.
Table 1: Biochemical Activity of this compound Against EZH2
| Target | Assay Type | K_i_ (nM) |
| Wild-Type EZH2 | Biochemical Inhibition | 0.7[5][6][7] |
| Y641N Mutant EZH2 | Biochemical Inhibition | 3.0[5][6][7] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | IC_50_ (nM) |
| Karpas-422 | H3K27me3 Inhibition | 15[5][6][7] |
| Karpas-422 | Antiproliferation | 25[6][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound. While specific protocols for this compound are not always publicly available, the following are representative methods for EZH2 inhibitors that can be adapted.
EZH2 Biochemical Inhibition Assay (AlphaLISA)
This protocol describes a high-throughput method to determine the biochemical potency of this compound against EZH2 using AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology.[8][9][10]
Principle: The assay measures the methylation of a biotinylated histone H3 peptide substrate by the EZH2 enzyme. The product, a methylated peptide, is captured by an antibody-conjugated acceptor bead and streptavidin-coated donor beads, bringing them into proximity. Upon laser excitation, the donor bead releases singlet oxygen, which activates the acceptor bead to emit light. Inhibition of EZH2 by this compound results in a decreased signal.
Materials:
-
Recombinant human PRC2 complex (containing EZH2)
-
Biotinylated Histone H3 (1-28) peptide substrate
-
S-Adenosyl-L-methionine (SAM)
-
This compound
-
AlphaLISA anti-H3K27me3 Acceptor beads
-
Streptavidin-coated Donor beads
-
AlphaLISA Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% BSA, 0.01% Tween-20)
-
384-well white opaque microplates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by a dilution in AlphaLISA Assay Buffer.
-
In a 384-well plate, add this compound dilutions or vehicle control (DMSO).
-
Add the EZH2 enzyme solution to each well.
-
Initiate the enzymatic reaction by adding a mixture of the biotinylated H3 peptide substrate and SAM.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing the AlphaLISA Acceptor beads.
-
Add the Streptavidin-coated Donor beads.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an Alpha-enabled plate reader.
-
Calculate IC_50_ values using a suitable data analysis software.
Cellular H3K27me3 Inhibition Assay (ELISA)
This protocol details a method to quantify the inhibition of H3K27 trimethylation in cells treated with this compound.[5]
Principle: An ELISA-based method is used to measure the levels of H3K27me3 in histone extracts from cells treated with the inhibitor.
Materials:
-
Karpas-422 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
96-well cell culture plates
-
Histone extraction buffer
-
ELISA plate pre-coated with an antibody against total Histone H3
-
Detection antibody specific for H3K27me3
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Seed Karpas-422 cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control for a specified duration (e.g., 72 hours).[5]
-
Lyse the cells and extract histones according to the manufacturer's protocol for the histone extraction kit.
-
Add the histone extracts to the wells of the pre-coated ELISA plate and incubate.
-
Wash the wells to remove unbound material.
-
Add the H3K27me3 detection antibody and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
After incubation and washing, add the TMB substrate and incubate until color develops.
-
Stop the reaction with the stop solution and read the absorbance at 450 nm.
-
Normalize the H3K27me3 signal to the total H3 signal and calculate the IC_50_ value.
Cell Proliferation Assay
This protocol describes how to assess the anti-proliferative effect of this compound on a cancer cell line.[6][7]
Principle: A colorimetric or fluorometric assay is used to measure the number of viable cells after treatment with the inhibitor. Reagents like MTT or resazurin (B115843) are converted into colored or fluorescent products by metabolically active cells.
Materials:
-
Karpas-422 cells
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®)
-
Plate reader (absorbance or fluorescence)
Procedure:
-
Seed Karpas-422 cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and grow for 24 hours.
-
Add serial dilutions of this compound or vehicle control to the wells.
-
Incubate the plates for a defined period (e.g., 72 hours).[5]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC_50_ value.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.[5][6][7]
Principle: Human cancer cells (Karpas-422) are implanted into immunodeficient mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.
Materials:
-
Karpas-422 cells
-
Immunodeficient mice (e.g., NOD-SCID or Nu/Nu)
-
Matrigel (optional, to aid tumor formation)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Harvest Karpas-422 cells and resuspend them in a suitable medium, optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 200 or 300 mg/kg, twice daily by oral gavage) or vehicle control for a specified duration (e.g., 20 days).[6]
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
Mandatory Visualizations
Signaling Pathway
Caption: EZH2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for the EZH2 AlphaLISA biochemical assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Development and implementation of a high-throughput AlphaLISA assay for identifying inhibitors of EZH2 methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Implementation of a High-Throughput AlphaLISA Assay for Identifying Inhibitors of EZH2 Methyltransferase | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
The Role of EZH2 in Gene Silencing and Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Enhancer of Zeste Homolog 2 (EZH2) is a critical epigenetic regulator that plays a central role in gene silencing and has emerged as a significant therapeutic target in oncology. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 mediates the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a hallmark of facultative heterochromatin, leading to transcriptional repression. Dysregulation of EZH2 activity, often through overexpression or mutation, is a common feature in a wide array of human cancers, where it contributes to oncogenesis by silencing tumor suppressor genes and promoting cancer stem cell phenotypes. Beyond its canonical role within the PRC2 complex, EZH2 also exhibits non-canonical functions, acting as a transcriptional co-activator and methylating non-histone proteins, further expanding its influence on cancer biology. This technical guide provides a comprehensive overview of the molecular mechanisms of EZH2, its multifaceted roles in cancer, and the therapeutic strategies being employed to target this pivotal enzyme. Detailed experimental protocols, quantitative data from clinical trials, and visual representations of key pathways are presented to support researchers and drug development professionals in this rapidly evolving field.
The Core Mechanism: EZH2 and the PRC2 Complex
EZH2 functions as the enzymatic core of the PRC2 complex, which is essential for the establishment and maintenance of gene silencing. The assembly and function of this complex are tightly regulated processes.
Assembly of the PRC2 Complex
The core PRC2 complex consists of three essential subunits: EZH2, Embryonic Ectoderm Development (EED), and Suppressor of Zeste 12 (SUZ12).[1][2][3][4] RbAp46/48 is also considered a core component that facilitates the interaction of the complex with histones. SUZ12 provides a structural scaffold for the complex, bringing together EZH2 and EED.[3] EED is crucial for recognizing and binding to existing H3K27me3 marks, creating a positive feedback loop that propagates the silenced chromatin state.[4] The catalytic activity of EZH2 is dependent on its association with the other core components.[3][4]
Caption: Assembly of the core Polycomb Repressive Complex 2 (PRC2).
Canonical Gene Silencing Pathway
The canonical function of EZH2 within the PRC2 complex is to catalyze the trimethylation of histone H3 at lysine 27 (H3K27me3). This process involves the following steps:
-
Recruitment: The PRC2 complex is recruited to specific genomic loci through various mechanisms, including interactions with transcription factors and non-coding RNAs.
-
Methylation: The SET domain of EZH2 catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the lysine 27 residue of histone H3.
-
PRC1 Recruitment: The H3K27me3 mark is recognized by the Polycomb Repressive Complex 1 (PRC1), which is then recruited to the site.
-
Chromatin Compaction: PRC1 mediates the monoubiquitylation of histone H2A at lysine 119 (H2AK119ub1), which contributes to chromatin compaction and the formation of a repressive chromatin environment.
-
Transcriptional Repression: The compacted chromatin structure prevents the binding of transcription factors and RNA polymerase II, leading to stable gene silencing.
Caption: The canonical pathway of EZH2-mediated gene silencing.
EZH2 in Cancer: A Tale of Overexpression and Aberrant Activity
EZH2 is frequently overexpressed in a wide range of solid and hematological malignancies, and this overexpression often correlates with advanced disease and poor prognosis.[5]
EZH2 Expression Across Different Cancer Types
Analysis of data from The Cancer Genome Atlas (TCGA) reveals significantly elevated expression of EZH2 in numerous tumor types compared to their normal tissue counterparts.[5][6][7]
| Cancer Type | Abbreviation | EZH2 Expression Status |
| Adrenocortical carcinoma | ACC | High |
| Bladder Urothelial Carcinoma | BLCA | High |
| Breast invasive carcinoma | BRCA | High |
| Cervical squamous cell carcinoma | CESC | High |
| Colon adenocarcinoma | COAD | High |
| Glioblastoma multiforme | GBM | High |
| Kidney renal clear cell carcinoma | KIRC | High |
| Brain Lower Grade Glioma | LGG | High |
| Liver hepatocellular carcinoma | LIHC | High |
| Lung adenocarcinoma | LUAD | High |
| Lung squamous cell carcinoma | LUSC | High |
| Mesothelioma | MESO | High |
| Prostate adenocarcinoma | PRAD | High |
| Stomach adenocarcinoma | STAD | High |
| Thyroid carcinoma | THCA | High |
| Uterine Corpus Endometrial Carcinoma | UCEC | High |
Non-Canonical Functions of EZH2 in Cancer
Beyond its role in the PRC2 complex, EZH2 possesses non-canonical functions that are independent of H3K27 methylation and contribute to its oncogenic activity. These functions often involve direct interactions with other proteins.
-
Transcriptional Co-activator: In certain contexts, EZH2 can act as a transcriptional co-activator. For example, in castration-resistant prostate cancer, phosphorylated EZH2 can function as a co-activator for the androgen receptor. In breast cancer, EZH2 can interact with β-catenin to activate Wnt target genes.
-
Methylation of Non-Histone Proteins: EZH2 can methylate non-histone proteins, thereby altering their function. For instance, EZH2 can methylate the transcription factor GATA4, leading to its degradation. In glioblastoma, EZH2-mediated methylation of STAT3 enhances its activity.
EZH2 in Key Oncogenic Signaling Pathways
EZH2 is intricately linked with several critical signaling pathways that drive cancer progression.
EZH2 and the Wnt/β-catenin Signaling Pathway
In several cancers, including cervical and colorectal cancer, EZH2 can activate the Wnt/β-catenin signaling pathway.[8][9][10] EZH2-mediated silencing of Wnt pathway inhibitors, such as GSK-3β and Axin2, leads to the stabilization and nuclear accumulation of β-catenin. Nuclear β-catenin then acts as a transcriptional co-activator for genes that promote cell proliferation and survival, such as c-Myc and Cyclin D1.[10]
Caption: EZH2-mediated activation of the Wnt/β-catenin pathway.
EZH2 and the NF-κB Signaling Pathway
In triple-negative breast cancer (TNBC), EZH2 has been shown to have a non-canonical role in activating the NF-κB signaling pathway.[11][12][13][14][15] EZH2 can directly interact with the RelA and RelB subunits of NF-κB, promoting the transcription of NF-κB target genes involved in inflammation, cell survival, and stemness, independent of its methyltransferase activity.[12][15]
Caption: Non-canonical activation of NF-κB signaling by EZH2.
EZH2 and Cancer Stem Cells
EZH2 plays a crucial role in maintaining the self-renewal and tumorigenic potential of cancer stem cells (CSCs).[16][17][18][19] By repressing genes that promote differentiation, EZH2 helps to maintain CSCs in an undifferentiated, pluripotent state. Several signaling pathways are involved in EZH2-mediated regulation of CSCs, including the Notch and Wnt pathways.[16]
Caption: Role of EZH2 in maintaining cancer stem cell properties.
Post-Translational Modifications of EZH2
The activity, stability, and protein-protein interactions of EZH2 are regulated by a variety of post-translational modifications (PTMs), including phosphorylation, ubiquitination, and acetylation.[20][21][22][23][24] These modifications can either enhance or inhibit EZH2's function and represent a further layer of complexity in its regulation.
| Modification | Site(s) | Modifying Enzyme(s) | Functional Effect |
| Phosphorylation | Ser21 | AKT | Inhibits HMT activity |
| Thr345, Thr487 | CDK1/2 | Primes for ubiquitination | |
| Tyr641 | JAK2 | Promotes degradation | |
| Ubiquitination | Multiple | E3 ligases (e.g., TRAF6) | Proteasomal degradation |
| Acetylation | Lys348 | PCAF | Inhibits PRC2 assembly |
| O-GlcNAcylation | Ser75 | OGT | Stabilizes EZH2 |
Therapeutic Targeting of EZH2
The central role of EZH2 in cancer has made it an attractive target for therapeutic intervention. Several small molecule inhibitors of EZH2 have been developed and are in various stages of clinical development.
EZH2 Inhibitors in Clinical Trials
The most advanced EZH2 inhibitor is tazemetostat (B611178) (Tazverik™), which has received FDA approval for the treatment of epithelioid sarcoma and relapsed or refractory follicular lymphoma.[25][26][27][28][29] Other inhibitors, such as CPI-1205 and valemetostat, are also under investigation.
Efficacy of Tazemetostat in Relapsed/Refractory Follicular Lymphoma (NCT01897571) [25][26][28][29]
| Patient Cohort | Objective Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Progression-Free Survival (PFS) |
| EZH2 Mutant (n=45) | 69% | 13% | 56% | 13.8 months |
| EZH2 Wild-Type (n=54) | 35% | 4% | 31% | 11.1 months |
Experimental Protocols
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for EZH2
This protocol outlines the key steps for performing ChIP-seq to identify the genomic binding sites of EZH2.
-
Cell Culture and Cross-linking:
-
Culture cancer cells to ~80-90% confluency.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
-
Cell Lysis and Chromatin Sonication:
-
Harvest and lyse the cells to isolate the nuclei.
-
Resuspend the nuclear pellet in a sonication buffer.
-
Sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an anti-EZH2 antibody or a control IgG.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Perform peak calling to identify regions of EZH2 enrichment.
-
Annotate the peaks to nearby genes and perform downstream pathway analysis.
-
Caption: A typical workflow for an EZH2 ChIP-seq experiment.
RNA-Sequencing (RNA-seq) for EZH2 Knockdown Studies
This protocol describes the general workflow for RNA-seq to analyze gene expression changes following the depletion of EZH2.[30][31][32]
-
EZH2 Knockdown:
-
Transfect cancer cells with siRNA or shRNA targeting EZH2, or use a CRISPR-based approach. Include a non-targeting control.
-
-
RNA Extraction:
-
Harvest the cells at a suitable time point post-transfection.
-
Extract total RNA using a column-based kit or TRIzol reagent.
-
-
RNA Quality Control:
-
Assess RNA integrity using a Bioanalyzer to ensure high-quality RNA (RIN > 8).
-
-
Library Preparation:
-
Perform poly(A) selection to enrich for mRNA.
-
Fragment the mRNA and synthesize cDNA.
-
Ligate sequencing adapters to the cDNA fragments.
-
-
Sequencing:
-
Perform high-throughput sequencing of the prepared libraries.
-
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between the EZH2 knockdown and control samples.
-
Conduct pathway and gene ontology analysis on the differentially expressed genes.
-
In Vitro Histone Methyltransferase (HMT) Assay
This protocol provides a method for measuring the enzymatic activity of EZH2 in vitro.[33][34][35][36][37][38]
-
Reagents and Substrates:
-
Recombinant EZH2/PRC2 complex.
-
Histone H3 substrate (e.g., recombinant H3, H3 peptides, or nucleosomes).
-
S-adenosyl-L-[methyl-³H]-methionine (radioactive) or S-adenosyl-L-methionine (for non-radioactive assays).
-
HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT).
-
-
Reaction Setup:
-
Combine the EZH2/PRC2 complex, histone substrate, and HMT assay buffer in a reaction tube.
-
Initiate the reaction by adding S-adenosyl-L-[methyl-³H]-methionine.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
-
Detection (Radioactive Method):
-
Spot the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper to remove unincorporated [³H]-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Detection (Non-Radioactive Methods):
-
Use an antibody specific for H3K27me3 in an ELISA-based or AlphaLISA format.
-
The signal generated is proportional to the amount of H3K27me3 produced.
-
Conclusion
EZH2 is a master regulator of the epigenome with profound implications for both normal development and cancer. Its dual role as both a transcriptional repressor and, in some contexts, an activator, underscores the complexity of its biological functions. The overexpression and aberrant activity of EZH2 in a multitude of cancers have solidified its status as a high-value therapeutic target. The clinical success of EZH2 inhibitors like tazemetostat has provided a proof-of-concept for this therapeutic strategy. Future research will likely focus on elucidating the nuances of EZH2's non-canonical functions, identifying biomarkers to predict response to EZH2 inhibitors, and exploring combination therapies to overcome resistance. The experimental approaches detailed in this guide provide a framework for researchers to further unravel the intricate roles of EZH2 in gene silencing and cancer, paving the way for the development of more effective and personalized cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Analysis of the Expression Characteristics of the Enhancer of the Zeste Homolog 2 Gene in Pan-Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Coexpression Analysis of the EZH2 Gene Using The Cancer Genome Atlas and Oncomine Databases Identifies Coexpressed Genes Involved in Biological Networks in Breast Cancer, Glioblastoma, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Wnt signaling in cervical cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EZH2-mediated repression of GSK-3β and TP53 promotes Wnt/β-catenin signaling-dependent cell expansion in cervical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An EZH2-NF-κB regulatory axis drives expression of pro-oncogenic gene signatures in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An EZH2-NF-κB regulatory axis drives expression of pro-oncogenic gene signatures in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An EZH2-NF-κB regulatory axis drives expression of pro-oncogenic gene signatures in triple negative breast cancer | RTI [rti.org]
- 15. Non-Canonical EZH2 Transcriptionally Activates RelB in Triple Negative Breast Cancer | PLOS One [journals.plos.org]
- 16. Role of EZH2 in cancer stem cells: from biological insight to a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 17. imrpress.com [imrpress.com]
- 18. EZH2 Phosphorylation Promotes Self-Renewal of Glioma Stem-Like Cells Through NF-κB Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of EZH2 as Cancer Stem Cell Marker in Clear Cell Renal Cell Carcinoma and the Anti-Tumor Effect of Epigallocatechin-3-Gallate (EGCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Regulation and role of post-translational modifications of enhancer of zeste homologue 2 in cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Post-translational modifications of EZH2 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Post-translational modifications of EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Tazemetostat for patients with relapsed or refractory follicular lymphoma: an open-label, single-arm, multicentre, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. research.monash.edu [research.monash.edu]
- 27. researchgate.net [researchgate.net]
- 28. Tazemetostat for patients with relapsed or refractory follicular lymphoma: an open-label, single-arm, multicentre, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Tazemetostat Demonstrates Antitumor Activity in Relapsed/Refractory Follicular Lymphoma - Oncology Practice Management [oncpracticemanagement.com]
- 30. EZH2 inhibition activates dsRNA-interferon axis stress and promotes response to PD-1 checkpoint blockade in NSCLC [jcancer.org]
- 31. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 32. researchgate.net [researchgate.net]
- 33. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 34. EZH2 Chemiluminescent Assay Kit, Research Kits - CD BioSciences [epigenhub.com]
- 35. opastpublishers.com [opastpublishers.com]
- 36. researchgate.net [researchgate.net]
- 37. In Vitro Assays to Measure Histone Methyltransferase Activity Using Different Chromatin Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. Development and Implementation of a High-Throughput AlphaLISA Assay for Identifying Inhibitors of EZH2 Methyltransferase | Semantic Scholar [semanticscholar.org]
PF-06726304: A Comprehensive Technical Guide to its Target Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06726304 is a potent and selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target. This technical guide provides an in-depth overview of the target selectivity profile of this compound, including its on-target potency and cellular activity. Detailed experimental methodologies and relevant signaling pathways are also presented to support further research and drug development efforts.
Data Presentation
The following table summarizes the known quantitative data regarding the inhibitory activity of this compound.
| Target | Assay Type | Value | Reference |
| Wild-Type EZH2 | Biochemical (Ki) | 0.7 nM | [1][2][3] |
| Y641N Mutant EZH2 | Biochemical (Ki) | 3.0 nM | [1][2][3] |
| H3K27me3 Inhibition | Cellular (IC50) | 15 nM | [1][2][3] |
| Cell Proliferation (Karpas-422) | Cellular (IC50) | 25 nM | [2][3] |
Note: A comprehensive selectivity profile of this compound against a broad panel of kinases and other methyltransferases is not publicly available at the time of this writing. The available data strongly indicates high selectivity for EZH2 over other methyltransferases, with the exception of EZH1, which shares high sequence homology within its catalytic domain. For other EZH2 inhibitors, selectivity over other methyltransferases has been reported to be greater than 1000-fold.[4][5]
Mandatory Visualizations
EZH2 Signaling Pathway
Caption: EZH2 signaling pathway and the mechanism of action of this compound.
Experimental Workflow: Biochemical Ki Determination (Scintillation Proximity Assay)
Caption: Workflow for determining the Ki of this compound using a Scintillation Proximity Assay.
Experimental Workflow: Cellular H3K27me3 Inhibition (Western Blot)
Caption: Workflow for assessing cellular H3K27me3 inhibition by this compound via Western Blot.
Experimental Protocols
Biochemical Ki Determination: Scintillation Proximity Assay (SPA)
This protocol is adapted from methodologies used for EZH2 inhibitor characterization.[6]
1. Reagents and Materials:
-
PRC2 (EZH2/EED/SUZ12/RBAP48/AEBP2) complex
-
Biotinylated Histone H3 (1-25) peptide substrate
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
Stop Solution (e.g., 5 mM SAH in assay buffer)
-
Streptavidin-coated SPA beads
-
384-well microplates
2. Assay Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by a further dilution in Assay Buffer.
-
Add PRC2 enzyme complex and biotinylated H3 peptide substrate to the wells of a 384-well plate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature.
-
Initiate the methyltransferase reaction by adding [3H]-SAM.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature. The reaction should be within the linear range of the enzyme kinetics.
-
Stop the reaction by adding the Stop Solution.
-
Add a suspension of streptavidin-coated SPA beads to each well.
-
Incubate for at least 30 minutes to allow the biotinylated peptide to bind to the beads.
-
Centrifuge the plates briefly.
-
Read the plates on a scintillation counter to measure the amount of [3H] incorporated into the peptide substrate.
3. Data Analysis:
-
Plot the scintillation counts (CPM) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the concentration of the substrate (H3 peptide) and Km is the Michaelis-Menten constant of the enzyme for that substrate.
Cellular H3K27me3 Inhibition: Western Blot Analysis
This protocol outlines the procedure for measuring the reduction of H3K27me3 levels in a cellular context.[7][8]
1. Reagents and Materials:
-
Karpas-422 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Lysis buffer (RIPA buffer with protease inhibitors)
-
Nuclear extraction kit or buffers for histone acid extraction
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-H3K27me3, Rabbit anti-Total Histone H3
-
HRP-conjugated goat anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
2. Assay Procedure:
-
Seed Karpas-422 cells in 6-well plates at a density that allows for logarithmic growth for the duration of the experiment.
-
Allow cells to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (and a DMSO vehicle control) for 72 hours.
-
Harvest the cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Quantify the protein concentration of the histone extracts using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto a high-percentage (e.g., 15%) SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K27me3 and Total Histone H3 (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
3. Data Analysis:
-
Quantify the band intensities for H3K27me3 and Total Histone H3 using densitometry software.
-
Normalize the H3K27me3 signal to the Total Histone H3 signal for each sample.
-
Plot the normalized H3K27me3 levels against the logarithm of the this compound concentration to determine the IC50 value.
Cell Proliferation Assay: MTT Assay
This protocol describes a method to assess the effect of this compound on the proliferation of Karpas-422 cells.[9][10][11][12]
1. Reagents and Materials:
-
Karpas-422 cells
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
2. Assay Procedure:
-
Seed Karpas-422 cells into 96-well plates at a density of approximately 2,500 cells per well in 100 µL of complete medium.[1]
-
Allow the cells to incubate for a few hours to settle.
-
Prepare serial dilutions of this compound in complete medium and add them to the wells. Include a DMSO vehicle control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plates overnight at 37°C to ensure complete solubilization of the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
-
Subtract the absorbance of the blank wells (media only) from the absorbance of the experimental wells.
-
Express the results as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Inhibitors of Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT assay protocol | Abcam [abcam.com]
Downstream Effects of PF-06726304 Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the downstream effects of PF-06726304, a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator that mediates gene silencing through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.
Mechanism of Action
This compound is a small molecule inhibitor that competitively targets the S-adenosylmethionine (SAM) binding pocket of EZH2. This inhibition prevents the transfer of methyl groups to H3K27, leading to a global reduction in H3K27me3 levels.[1] The decrease in this repressive histone mark results in the reactivation of silenced tumor suppressor genes, which can subsequently induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound from preclinical studies. The majority of the publicly available data focuses on the Karpas-422 diffuse large B-cell lymphoma (DLBCL) cell line, which harbors a heterozygous Y641N mutation in EZH2.
Table 1: In Vitro Potency of this compound
| Parameter | Target | Cell Line | Value | Reference(s) |
| Ki | Wild-Type EZH2 | - | 0.7 nM | [2][3] |
| Ki | Y641N Mutant EZH2 | - | 3.0 nM | [2][3] |
| IC50 | H3K27me3 Inhibition | Karpas-422 | 15 nM | [2][4] |
| IC50 | Cell Proliferation | Karpas-422 | 25 nM | [2] |
Table 2: In Vivo Efficacy of this compound in Karpas-422 Xenograft Model
| Dosage | Administration | Treatment Duration | Outcome | Reference(s) |
| 200 mg/kg | BID | 20 days | Inhibition of tumor growth | [2] |
| 300 mg/kg | BID | 20 days | Inhibition of tumor growth and robust modulation of downstream biomarkers | [2] |
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the effects of this compound.
Cell Proliferation Assay
This protocol is a general guideline for assessing the anti-proliferative effects of this compound on cancer cell lines.
Workflow:
Caption: Workflow for a cell proliferation assay.
Detailed Steps:
-
Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a duration relevant to the cell line's doubling time (typically 72-96 hours).
-
Viability Assessment: Add a cell viability reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the output signal (luminescence or fluorescence) using a plate reader.
-
Data Analysis: Normalize the signal of treated wells to the vehicle control and calculate the half-maximal inhibitory concentration (IC50) using appropriate software.
H3K27me3 ELISA
This protocol describes a method to quantify the global levels of H3K27me3 in cells treated with this compound.
Workflow:
Caption: Workflow for an H3K27me3 ELISA.
Detailed Steps:
-
Cell Treatment and Lysis: Treat cells with this compound, then lyse the cells and prepare histone extracts.
-
Plate Coating: Coat a 96-well ELISA plate with the histone extracts.
-
Blocking: Block the plate with a suitable blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the plate with a primary antibody specific for H3K27me3.
-
Secondary Antibody Incubation: Wash the plate and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a colorimetric HRP substrate and stop the reaction with a stop solution.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the H3K27me3 signal to the total histone amount and calculate the percentage of inhibition compared to the vehicle-treated control.
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Workflow:
Caption: Workflow for an in vivo xenograft study.
Detailed Steps:
-
Tumor Cell Implantation: Subcutaneously implant a suspension of cancer cells (e.g., Karpas-422) into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth, and once tumors reach a predetermined size, randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer this compound at the desired dose and schedule (e.g., twice daily by oral gavage).
-
Monitoring: Regularly measure tumor dimensions with calipers and monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., H3K27me3 levels).
Downstream Signaling Pathways
Inhibition of EZH2 by this compound initiates a cascade of downstream events, primarily through the reactivation of gene expression. While direct gene expression profiling for this compound is not extensively published, the known functions of EZH2 provide a strong indication of the affected pathways.
PRC2-Mediated Gene Silencing
The primary downstream effect of this compound is the reversal of PRC2-mediated gene silencing. This leads to the upregulation of a host of tumor suppressor genes that are aberrantly silenced in cancer.
References
Unveiling PRC2 Complex Function: A Technical Guide to the EZH2 Inhibitor PF-06726304
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of PF-06726304, a potent and selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). This document details the mechanism of action of this compound, presents its key quantitative data, outlines detailed experimental protocols for its use, and provides visual representations of the associated biological pathways and experimental workflows.
Introduction to the PRC2 Complex and EZH2
The Polycomb Repressive Complex 2 (PRC2) is a fundamental epigenetic regulator essential for maintaining cellular identity and proper development. Its core components are EZH2, Embryonic Ectoderm Development (EED), and Suppressor of Zeste 12 (SUZ12). EZH2 is the catalytic subunit responsible for the mono-, di-, and trimethylation of histone H3 at lysine (B10760008) 27 (H3K27), with H3K27me3 being a hallmark of transcriptionally silent chromatin. By depositing this repressive mark, PRC2 plays a critical role in silencing target genes, thereby influencing a multitude of cellular processes including cell fate decisions, differentiation, and proliferation.
Dysregulation of PRC2 activity, often through overexpression or gain-of-function mutations in EZH2, is implicated in the pathogenesis of various cancers, including certain lymphomas and solid tumors. This has made EZH2 a compelling therapeutic target for the development of novel anti-cancer agents.
This compound: A Potent and Selective EZH2 Inhibitor
This compound is a highly potent and selective small-molecule inhibitor of EZH2. It acts by competing with the cofactor S-adenosylmethionine (SAM) for binding to the SET domain of EZH2, thereby preventing the methylation of H3K27. This inhibition of EZH2 methyltransferase activity leads to a global reduction in H3K27me3 levels, resulting in the derepression of PRC2 target genes and subsequent anti-proliferative effects in EZH2-dependent cancer cells.
Mechanism of Action
The mechanism of action of this compound involves its direct binding to the catalytic SET domain of EZH2, preventing the transfer of a methyl group from SAM to histone H3 at lysine 27. This leads to a decrease in the levels of H3K27me3, a key repressive epigenetic mark. The reduction in H3K27me3 leads to a more open chromatin state at PRC2 target gene promoters, allowing for the binding of transcriptional machinery and subsequent gene expression. In cancer cells dependent on EZH2 activity, the re-expression of tumor suppressor genes can lead to cell cycle arrest, apoptosis, and a reduction in tumor growth.
Figure 1: Mechanism of action of this compound in inhibiting PRC2-mediated gene silencing.
Quantitative Data
The following tables summarize the key in vitro and in vivo activity of this compound.
In Vitro Inhibitory Activity
| Target | Assay Type | Ki (nM) | Reference |
| Wild-type EZH2 | Biochemical | 0.7 | [1][2] |
| EZH2 (Y641N mutant) | Biochemical | 3.0 | [1][2] |
Cellular Activity in Karpas-422 Cells
| Parameter | IC50 (nM) | Reference |
| H3K27me3 Inhibition | 15 | [1] |
| Cell Proliferation | 25 | [1] |
In Vivo Efficacy in Karpas-422 Xenograft Model
| Dose (mg/kg) | Dosing Schedule | Outcome | Reference |
| 200 and 300 | Twice daily (BID) for 20 days | Inhibition of tumor growth and robust modulation of downstream biomarkers | [1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the function of the PRC2 complex using this compound.
In Vitro EZH2 Histone Methyltransferase (HMT) Assay
This protocol is designed to measure the enzymatic activity of EZH2 and assess the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant human PRC2 complex (containing EZH2, EED, and SUZ12)
-
Histone H3 peptide (e.g., residues 21-44) or full-length histone H3 as substrate
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
This compound or other test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 2.5 mM MgCl₂)
-
Scintillation cocktail and vials
-
Phosphocellulose filter paper
-
Wash buffer (e.g., 50 mM sodium carbonate, pH 9.0)
-
Microplate reader for scintillation counting
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, combine the assay buffer, recombinant PRC2 complex, and the histone H3 substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively with the wash buffer to remove unincorporated ³H-SAM.
-
Allow the filter paper to dry completely.
-
Place the filter paper discs into scintillation vials with scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Figure 2: Workflow for an in vitro EZH2 histone methyltransferase assay.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Karpas-422 cells or other relevant cell lines
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Thermal cycler or heating blocks
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Equipment for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against EZH2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection system
Procedure:
-
Culture Karpas-422 cells to a sufficient density.
-
Treat the cells with this compound at the desired concentration or with DMSO (vehicle control) for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest the cells and wash them with PBS containing protease and phosphatase inhibitors.
-
Resuspend the cell pellets in PBS and aliquot them into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
Lyse the cells by adding lysis buffer and incubating on ice.
-
Clarify the lysates by centrifugation to pellet the aggregated proteins.
-
Collect the supernatants containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an anti-EZH2 antibody.
-
Quantify the band intensities and plot the percentage of soluble EZH2 as a function of temperature for both this compound-treated and control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
In Vivo Karpas-422 Xenograft Model
This protocol describes a subcutaneous xenograft model in mice to evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
Female immunodeficient mice (e.g., SCID or NOD-SCID)
-
Karpas-422 cells
-
Matrigel
-
This compound
-
Vehicle for drug formulation (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Culture Karpas-422 cells and harvest them in the exponential growth phase.
-
Resuspend the cells in a mixture of sterile PBS and Matrigel (e.g., 1:1 ratio).
-
Subcutaneously inject a defined number of cells (e.g., 5-10 x 10⁶) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the formulation of this compound in the vehicle.
-
Administer this compound or vehicle to the respective groups at the specified dose and schedule (e.g., 200 mg/kg, BID, by oral gavage).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting for H3K27me3 levels).
-
Analyze the tumor growth data to determine the efficacy of this compound.
Figure 3: Experimental workflow for an in vivo Karpas-422 xenograft study.
Conclusion
This compound is a valuable chemical probe for studying the biological functions of the PRC2 complex and for investigating the therapeutic potential of EZH2 inhibition. Its high potency and selectivity, combined with demonstrated cellular and in vivo activity, make it a powerful tool for researchers in epigenetics and cancer drug discovery. The protocols and data presented in this guide are intended to facilitate the effective use of this compound in elucidating the intricate roles of PRC2 in health and disease.
References
Methodological & Application
Application Note: PF-06726304 Cell-Based Assay Protocol for Lymphoma
Audience: Researchers, scientists, and drug development professionals.
Introduction Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which represses gene expression by methylating histone H3 on lysine (B10760008) 27 (H3K27me3).[1][2] In many B-cell lymphomas, such as Diffuse Large B-cell Lymphoma (DLBCL) and Follicular Lymphoma (FL), EZH2 is either overexpressed or carries gain-of-function mutations, leading to increased H3K27 trimethylation and oncogenesis.[1][2][3] PF-06726304 is a potent and selective small-molecule inhibitor of EZH2.[4][5] It has been shown to inhibit both wild-type and mutant forms of EZH2, leading to the reactivation of silenced tumor suppressor genes and subsequent inhibition of tumor growth.[4][5] This application note provides a detailed protocol for assessing the anti-proliferative activity of this compound in lymphoma cell lines using a luminescence-based cell viability assay.
Mechanism of Action this compound competitively inhibits the S-adenosyl-methionine (SAM) binding pocket of EZH2, preventing the transfer of methyl groups to H3K27.[1] This reduction in H3K27me3 levels leads to the derepression of PRC2 target genes, many of which are involved in cell cycle control and differentiation.[3] In EZH2-dependent lymphoma cells, this activity results in cell cycle arrest, apoptosis, and a reduction in cell proliferation.[2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. Taking the EZ Way: Targeting Enhancer of Zeste Homolog 2 in B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for PF-06726304 in a Karpas-422 Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of PF-06726304, a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), in a Karpas-422 subcutaneous xenograft mouse model. This document outlines the necessary protocols for cell culture, establishment of the xenograft model, preparation and administration of this compound, and methods for monitoring tumor growth and pharmacodynamic effects.
Introduction to this compound and the Karpas-422 Model
This compound is a small molecule inhibitor that targets the catalytic activity of EZH2, a histone methyltransferase that is a core component of the Polycomb Repressive Complex 2 (PRC2). EZH2 catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression. In several cancers, including certain lymphomas, EZH2 is overexpressed or mutated, leading to aberrant gene silencing and tumor progression.[1] this compound has demonstrated robust anti-tumor activity in preclinical models by inhibiting EZH2 and subsequently reducing H3K27me3 levels.[2][3]
The Karpas-422 cell line is a human B-cell non-Hodgkin's lymphoma line characterized by a t(14;18) chromosomal translocation, which is a common feature in follicular lymphomas.[4] This cell line is a valuable tool for studying B-cell lymphoma biology and for evaluating the efficacy of novel therapeutic agents in a xenograft setting.
Key Experimental Data
The following tables summarize the in vitro and in vivo activity of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| EZH2 Inhibition (Ki) | Wild-type | 0.7 nM | [2] |
| EZH2 Inhibition (Ki) | Y641N mutant | 3.0 nM | [2] |
| H3K27me3 Inhibition (IC50) | Karpas-422 | 15 nM | [2] |
| Cell Proliferation Inhibition (IC50) | Karpas-422 | 25 nM | [2] |
Table 2: In Vivo Efficacy of this compound in Karpas-422 Xenograft Model
| Treatment Group | Dosage and Schedule | Tumor Growth Inhibition (%) | Change in Body Weight | H3K27me3 Reduction in Tumors | Reference |
| Vehicle | N/A | 0% | No significant change | N/A | [2] |
| This compound | 200 mg/kg, BID, 20 days | Significant Inhibition | Not specified | Robust Reduction | [2] |
| This compound | 300 mg/kg, BID, 20 days | Significant Inhibition | Not specified | Robust Reduction | [2] |
Signaling Pathway
Caption: EZH2 Signaling Pathway and Inhibition by this compound.
Experimental Workflow
Caption: Experimental Workflow for Karpas-422 Xenograft Study.
Experimental Protocols
Karpas-422 Cell Culture
-
Cell Line: Karpas-422 (human B-cell non-Hodgkin's lymphoma)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Sub-culturing: Maintain cell density between 1 x 105 and 1 x 106 cells/mL. Split the culture every 2-3 days.
Establishment of Karpas-422 Subcutaneous Xenograft Model
-
Animals: Female immunodeficient mice (e.g., NOD/SCID or similar), 6-8 weeks old.
-
Cell Preparation for Injection:
-
Harvest Karpas-422 cells during the logarithmic growth phase.
-
Wash the cells twice with sterile, serum-free RPMI-1640 or Phosphate-Buffered Saline (PBS).
-
Resuspend the cells in a 1:1 mixture of serum-free medium/PBS and Matrigel® Basement Membrane Matrix at a concentration of 5 x 107 cells/mL. Keep the cell suspension on ice.
-
-
Subcutaneous Injection:
-
Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Inject 0.1 mL of the cell suspension (containing 5 x 106 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor development.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with a digital caliper every 2-3 days.
-
Calculate tumor volume using the formula: Tumor Volume (mm3) = (Width2 x Length) / 2.
-
Proceed with treatment when the average tumor volume reaches approximately 100-200 mm3.
-
Preparation and Administration of this compound
-
Formulation (Example):
-
Prepare a vehicle solution of 10% DMSO and 90% (20% SBE-β-CD in Saline).[2]
-
Dissolve this compound in the vehicle to the desired final concentrations (e.g., 20 mg/mL and 30 mg/mL for 200 mg/kg and 300 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).
-
Ensure the final formulation is a clear solution. Prepare fresh daily.
-
-
Administration:
-
Randomize mice into treatment and vehicle control groups.
-
Administer this compound or vehicle via oral gavage twice daily (BID) for the duration of the study (e.g., 20 days).[2]
-
Monitor the body weight of the mice every 2-3 days as an indicator of toxicity.
-
Pharmacodynamic Analysis
-
Sample Collection: At the end of the study, or at specified time points, euthanize the mice and harvest the tumors.
-
H3K27me3 Analysis (ELISA or Western Blot):
-
Homogenize a portion of the tumor tissue and extract proteins.
-
Determine the total protein concentration.
-
Analyze the levels of H3K27me3 and total Histone H3 using a specific ELISA kit or by Western blotting according to the manufacturer's instructions.
-
Normalize the H3K27me3 levels to the total Histone H3 levels.
-
Concluding Remarks
This document provides a detailed framework for conducting preclinical studies with this compound in a Karpas-422 xenograft model. Adherence to these protocols will facilitate the generation of robust and reproducible data to evaluate the anti-tumor efficacy and pharmacodynamic effects of this EZH2 inhibitor. It is crucial to adapt these protocols as needed based on specific experimental goals and institutional guidelines for animal care and use.
References
- 1. EZH2 inhibition as a therapeutic strategy for lymphoma with EZH2-activating mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PF 06726304 acetate | EZH2 | Tocris Bioscience [tocris.com]
- 4. A new human B-cell non-Hodgkin's lymphoma cell line (Karpas 422) exhibiting both t (14;18) and t(4;11) chromosomal translocations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-06726304 In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06726304 is a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that plays a critical role in epigenetic regulation and has been implicated in the pathogenesis of various cancers.[1][2][3] As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity can lead to aberrant gene silencing and tumor progression. This compound has demonstrated robust anti-tumor activity in preclinical models, making it a compound of significant interest for cancer research and drug development.
These application notes provide a comprehensive overview of the in vivo dosage, experimental protocols, and relevant biological context for studies involving this compound in animal models.
Mechanism of Action
This compound is a small molecule inhibitor that targets the catalytic activity of both wild-type and mutant forms of EZH2. By inhibiting EZH2, this compound leads to a reduction in global H3K27me3 levels, which in turn reactivates the expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.
Figure 1: Simplified signaling pathway of EZH2 and the inhibitory action of this compound.
In Vivo Dosage and Administration
Published preclinical data on this compound has primarily focused on a subcutaneous xenograft model using the Karpas-422 diffuse large B-cell lymphoma cell line in immunodeficient mice.
Data Presentation: In Vivo Efficacy of this compound in Karpas-422 Xenograft Model
| Animal Model | Cell Line | Administration Route | Dosage (mg/kg) | Dosing Schedule | Duration | Observed Effect |
| Female SCID beige mice | Karpas-422 | Oral gavage | 30, 100, 300 | Not specified | Not specified | Dose-dependent anti-tumor activity and de-repression of EZH2 target genes.[4] |
| Female SCID beige mice | Karpas-422 | Oral gavage | 200, 300 | Twice daily (BID) | 20 days | Inhibition of tumor growth and robust modulation of downstream biomarkers.[1][2][3] |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model for Efficacy Studies
This protocol provides a general framework for establishing a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound. This can be adapted for various cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., Karpas-422)
-
Immunocompromised mice (e.g., SCID, NSG, or nude mice), 6-8 weeks old
-
Complete cell culture medium
-
Sterile Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Matrigel® Basement Membrane Matrix (optional, can improve tumor take-rate)
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
This compound
-
Vehicle for this compound formulation (e.g., 0.5% methylcellulose)
Procedure:
-
Cell Culture and Preparation:
-
Culture cancer cells in their recommended complete medium until they reach 80-90% confluency.
-
Harvest cells using standard cell detachment methods (e.g., trypsinization).
-
Wash the cells with sterile PBS or HBSS and perform a cell count.
-
Resuspend the cells in sterile PBS or HBSS at the desired concentration (e.g., 5-10 x 10^6 cells per 100 µL). If using Matrigel, resuspend the cells in a 1:1 mixture of PBS/HBSS and Matrigel on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice using an approved institutional protocol.
-
Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare the this compound formulation at the desired concentrations.
-
Administer this compound or vehicle to the respective groups via oral gavage according to the planned dosage and schedule (e.g., 200 mg/kg, BID).
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
-
Endpoint and Tissue Collection:
-
Continue treatment for the specified duration (e.g., 20 days).
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
Excise the tumors and measure their final weight and volume.
-
Tumor tissue can be flash-frozen in liquid nitrogen for subsequent molecular analysis (e.g., Western blot, ELISA for H3K27me3) or fixed in formalin for immunohistochemistry.
-
Figure 2: General experimental workflow for a subcutaneous xenograft study.
Protocol 2: Patient-Derived Xenograft (PDX) Model Studies (Guidance)
While there is no specific published data on this compound in PDX models, protocols for other EZH2 inhibitors, such as tazemetostat (B611178), can provide a valuable reference.
General Considerations for PDX Studies:
-
Model Selection: Choose PDX models with relevant genetic backgrounds, such as those with mutations in SWI/SNF complex genes (e.g., SMARCB1, PBRM1), which may confer sensitivity to EZH2 inhibition.
-
Dosage: Dosages for tazemetostat in PDX models have ranged from 75 mg/kg to 400 mg/kg, administered orally twice daily.[5][6][7] A dose-finding study for this compound in the selected PDX model would be necessary.
-
Procedure: The general workflow for PDX studies is similar to cell line-derived xenografts, with the primary difference being the source of the tumor tissue.
Figure 3: Logical flow for utilizing a patient-derived xenograft (PDX) model.
Protocol 3: Pharmacodynamic Analysis of H3K27me3 Levels in Tumor Tissue
Confirming target engagement in vivo is crucial. This can be achieved by measuring the levels of H3K27me3 in tumor tissue from treated and control animals.
Method: ELISA
-
Histone Extraction: Extract histones from frozen tumor tissue samples using a commercial histone extraction kit or a standard acid extraction protocol.
-
Quantification: Quantify the total histone concentration in the extracts.
-
ELISA: Use a commercially available H3K27me3 ELISA kit to measure the levels of tri-methylated H3K27. These kits typically provide all the necessary reagents and a detailed protocol.[8][9] Normalize the H3K27me3 levels to the total histone H3 content.
Method: Western Blot
-
Protein Extraction: Lyse tumor tissue and extract total protein.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for H3K27me3 and a loading control (e.g., total Histone H3).
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
-
Quantification: Quantify band intensities to determine the relative levels of H3K27me3.
Conclusion
This compound is a promising EZH2 inhibitor with demonstrated in vivo anti-tumor activity. The provided dosage information and experimental protocols offer a foundation for designing and conducting preclinical studies to further evaluate its therapeutic potential. Careful consideration of the animal model, dosing regimen, and pharmacodynamic endpoints will be critical for generating robust and translatable data. Further studies are warranted to establish a comprehensive pharmacokinetic profile and to explore the efficacy of this compound in a broader range of preclinical cancer models, including patient-derived xenografts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. esmed.org [esmed.org]
- 3. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 7. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]
- 8. FastScan⢠Tri-Methyl-Histone H3 (Lys27) ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 9. Histone H3 (tri-methyl K27) Assay Kit (ab115051) | Abcam [abcam.com]
Application Notes and Protocols for PF-06726304 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and essential data for the use of PF-06726304, a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase, in cell culture experiments.
Introduction
This compound is a small molecule inhibitor that competitively targets the S-adenosylmethionine (SAM) binding site of both wild-type and mutant forms of EZH2.[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[2][3] This methylation leads to transcriptional repression of target genes.[2][3] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a key therapeutic target.[3][4] this compound has demonstrated robust anti-tumor activity in preclinical models by inhibiting EZH2, leading to decreased H3K27me3 levels, cell cycle arrest, and apoptosis in cancer cells.[5][6]
Mechanism of Action
This compound selectively inhibits the methyltransferase activity of EZH2.[2] This inhibition prevents the transfer of a methyl group from SAM to histone H3 at lysine 27. The reduction in H3K27me3 levels leads to the derepression of tumor suppressor genes that are silenced by EZH2, thereby inhibiting cancer cell proliferation and survival.[7] EZH2 is involved in several signaling pathways critical for cancer progression, including the PI3K/Akt/mTOR and Wnt/β-catenin pathways.[2][3]
Quantitative Data
The following tables summarize the in vitro inhibitory activity of this compound against EZH2 and its effect on cancer cell lines.
Table 1: Biochemical Inhibitory Activity of this compound
| Target | Kᵢ (nM) | IC₅₀ (nM) |
| Wild-type EZH2 | 0.7[5][8] | 0.7[1] |
| EZH2 (Y641N mutant) | 3.0[5][8] | - |
Table 2: Cellular Activity of this compound in Karpas-422 Cells (Diffuse Large B-cell Lymphoma)
| Assay | IC₅₀ (nM) |
| H3K27me3 Inhibition | 15[6][8] |
| Cell Proliferation | 25[6][8] |
Experimental Protocols
Preparation of Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade[1]
-
Ethanol (B145695), cell culture grade[1]
-
Sterile microcentrifuge tubes
-
Sterile filtered pipette tips
Stock Solution Preparation (10 mM):
-
This compound is soluble in DMSO and ethanol up to 100 mM.[1] To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in cell culture grade DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (MW: 446.33 g/mol ), dissolve 4.46 mg of the compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 year or at -80°C for up to 2 years.[8]
Working Solution Preparation:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution in complete cell culture medium to the desired final concentration for your experiment.
-
It is recommended to prepare fresh working solutions for each experiment.
-
Ensure the final DMSO concentration in the cell culture medium is consistent across all experimental conditions (including vehicle controls) and is typically kept at or below 0.5% to minimize solvent toxicity.[5]
Cell Proliferation Assay (Karpas-422 Cells)
This protocol is adapted for the Karpas-422 cell line, a diffuse large B-cell lymphoma line.[5]
Materials:
-
Karpas-422 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well clear, V-bottom polystyrene cell culture plates[5]
-
This compound working solutions
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed Karpas-422 cells in a 96-well plate at a density of 2,500 cells per well in 100 µL of complete cell culture medium.[5]
-
Incubate the plate for 2-3 hours at 37°C and 5% CO₂ to allow cells to settle.[5]
-
Prepare serial dilutions of this compound in complete cell culture medium. A common starting concentration for the highest dose is 50 µM, with 1:3 serial dilutions.[5]
-
Add 25 µL of the diluted this compound working solutions to the respective wells. Include a vehicle control (medium with the same final DMSO concentration).[5]
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.[5]
-
At the end of the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the IC₅₀ value by plotting the percentage of cell viability against the log concentration of this compound.
H3K27me3 Cellular Assay (ELISA-based)
This protocol describes a method to quantify the levels of H3K27me3 in cells treated with this compound.
Materials:
-
Cells of interest (e.g., Karpas-422)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions
-
Acid extraction solution
-
Neutralization buffer
-
H3K27me3 ELISA kit
-
Plate reader
Procedure:
-
Plate cells and treat with various concentrations of this compound as described in the cell proliferation assay protocol (steps 1-5).
-
After the 72-hour incubation, centrifuge the plate at 2000 rpm for 5 minutes at room temperature and remove the medium.[5]
-
Add 100 µL of acid extraction solution to each well and shake the plate for 50 minutes at 4°C to lyse the cells.[5]
-
Add 38 µL of neutralization buffer to each well.[5]
-
Freeze the plates at -80°C.[5]
-
The next day, thaw the plates at room temperature with shaking.[5]
-
Transfer 50 µL of the cell lysate from each well to the ELISA plate provided in the kit.[5]
-
Follow the specific instructions of the H3K27me3 ELISA kit for incubation with detection antibodies, washing steps, addition of substrate, and stopping the reaction.
-
Read the absorbance on a plate reader.
-
Determine the IC₅₀ for H3K27me3 inhibition by plotting the signal against the log concentration of this compound.
Safety and Handling
This compound is for research use only.[8] Standard laboratory safety precautions should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for more detailed information.
References
- 1. rndsystems.com [rndsystems.com]
- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treating human cancer by targeting EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with PF-06726304
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06726304 is a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2][3][4][5] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[5][6] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[5][7][8][9]
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction of proteins with specific DNA regions in the cell's natural context. When coupled with quantitative PCR (ChIP-qPCR) or high-throughput sequencing (ChIP-seq), it allows for the precise mapping of protein binding sites and histone modifications across the genome.[6][10][11]
These application notes provide a detailed protocol for utilizing this compound in ChIP assays to study the effects of EZH2 inhibition on chromatin. This will enable researchers to elucidate the compound's mechanism of action, identify target genes, and discover biomarkers for its anti-tumor activity.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Parameter | Value (nM) | Cell Line | Reference |
| Wild-type EZH2 | Kᵢ | 0.7 | - | [1][2][5] |
| Y641N mutant EZH2 | Kᵢ | 3.0 | - | [1][2][5] |
| H3K27me3 reduction | IC₅₀ | 15 | Karpas-422 | [1][2][5] |
| Cell proliferation | IC₅₀ | 25 | Karpas-422 | [1][2] |
Table 2: In Vivo Activity of this compound
| Model | Dosing | Effect | Reference |
| Subcutaneous Karpas-422 xenograft | 200 and 300 mg/kg; BID for 20 days | Inhibition of tumor growth and robust modulation of downstream biomarkers | [1][2] |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of EZH2's methyltransferase activity. This leads to a reduction in H3K27me3 levels, which in turn de-represses the transcription of target genes.
Experimental Workflow
The following diagram outlines the major steps for a ChIP experiment using this compound to investigate its effect on H3K27me3 levels at specific gene loci.
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Line Selection: Karpas-422 (a diffuse large B-cell lymphoma line with wild-type EZH2) is a suitable model system.[1][2]
-
Culture Conditions: Culture Karpas-422 cells in the recommended medium and conditions (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C or -80°C.[1]
-
Treatment:
-
Seed cells to achieve a density of approximately 1 x 10⁶ cells/mL at the time of treatment.
-
Treat cells with the desired concentration of this compound (e.g., 100 nM to 1 µM) or vehicle control (DMSO) for a specified duration (e.g., 24-72 hours). The final DMSO concentration should not exceed 0.1%.
-
The optimal concentration and treatment time should be determined empirically by assessing the reduction in global H3K27me3 levels via Western blotting.
-
II. Chromatin Immunoprecipitation
This protocol is a general guideline and may require optimization for specific cell types and antibodies.
-
Cross-linking:
-
To 10 mL of cell suspension, add formaldehyde (B43269) to a final concentration of 1% (e.g., add 270 µL of 37% formaldehyde).
-
Incubate at room temperature for 10 minutes with gentle rocking.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM (e.g., add 500 µL of 2.5 M glycine) and incubate for 5 minutes at room temperature.
-
Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.
-
Shear the chromatin to an average fragment size of 200-800 bp. This can be achieved by:
-
Sonication: Use a probe or water bath sonicator. The number and duration of sonication cycles will need to be optimized.
-
Enzymatic Digestion: Use micrococcal nuclease (MNase). The concentration of MNase and digestion time will require optimization.
-
-
After shearing, centrifuge to pellet cell debris. The supernatant contains the soluble chromatin.
-
-
Immunoprecipitation:
-
Determine the chromatin concentration.
-
For each immunoprecipitation (IP), use approximately 25-50 µg of chromatin.
-
Save 1-2% of the chromatin as an "input" control.
-
Pre-clear the chromatin with Protein A/G beads for 1 hour at 4°C.
-
Add the primary antibody (e.g., anti-H3K27me3 or a negative control like rabbit IgG) to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add Protein A/G beads and incubate for an additional 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Pellet the beads and discard the supernatant.
-
Perform a series of washes with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).
-
-
Reverse Cross-linking and DNA Purification:
-
Add NaCl to the eluted chromatin and the input samples to a final concentration of 200 mM and incubate at 65°C for at least 6 hours to reverse the cross-links.
-
Add RNase A and incubate for 30 minutes at 37°C.
-
Add Proteinase K and incubate for 2 hours at 45°C.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
III. Analysis
-
Quantitative PCR (qPCR):
-
Use primers specific to the promoter regions of known EZH2 target genes (e.g., tumor suppressor genes) and negative control regions (e.g., actively transcribed genes).
-
Analyze the enrichment of H3K27me3 at these loci in this compound-treated versus vehicle-treated cells. The results are typically expressed as a percentage of the input.
-
-
ChIP-sequencing (ChIP-seq):
-
Prepare sequencing libraries from the ChIP and input DNA.
-
Perform high-throughput sequencing.
-
Analyze the data to identify genome-wide changes in H3K27me3 distribution following EZH2 inhibition. This can reveal novel target genes and pathways affected by this compound.
-
Concluding Remarks
The protocols and information provided herein offer a comprehensive guide for utilizing this compound in chromatin immunoprecipitation studies. By investigating the effects of this potent EZH2 inhibitor on the epigenetic landscape, researchers can gain valuable insights into its therapeutic potential and mechanism of action in various disease models. Careful optimization of the experimental conditions is crucial for obtaining robust and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. PF 06726304 acetate | EZH2 | Tocris Bioscience [tocris.com]
- 5. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trepo.tuni.fi [trepo.tuni.fi]
- 7. Epigenetic reprogramming by tumor-derived EZH2 gain-of-function mutations promotes aggressive 3D cell morphologies and enhances melanoma tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of EZH2 transactivation function sensitizes solid tumors to genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ChIP-seq analysis reveals distinct H3K27me3 profiles that correlate with transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocols – HudsonAlpha Institute for Biotechnology [hudsonalpha.org]
Application Notes and Protocols: Cell Proliferation Assay Using PF-06726304
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06726304 is a potent and selective, S-adenosyl-methionine (SAM)-competitive inhibitor of the enhancer of zeste homolog 2 (EZH2) histone methyltransferase.[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the methylation of histone H3 on lysine (B10760008) 27 (H3K27), a mark associated with transcriptional repression.[2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[3][4] this compound has demonstrated robust anti-proliferative activity in various cancer cell lines, particularly those with EZH2 mutations.[5][6] These application notes provide a detailed protocol for assessing the anti-proliferative effects of this compound in a cancer cell line model.
Mechanism of Action
This compound selectively inhibits the methyltransferase activity of both wild-type and mutant forms of EZH2.[6][7] By blocking EZH2, this compound prevents the trimethylation of H3K27 (H3K27me3), leading to the de-repression of PRC2 target genes, including tumor suppressor genes.[2][8] This re-activation of tumor suppressor genes can induce cell cycle arrest, apoptosis, and ultimately, a reduction in cancer cell proliferation.[9][10] The inhibitory activity of this compound is potent, with reported Ki values of 0.7 nM and 3.0 nM for wild-type and Y641N mutant EZH2, respectively.[6][7]
Signaling Pathway
Quantitative Data
The following table summarizes the in vitro potency of this compound against EZH2 and its effect on cell proliferation in a relevant cancer cell line.
| Parameter | Target/Cell Line | Value | Reference |
| Ki | Wild-Type EZH2 | 0.7 nM | [5][6] |
| Ki | Y641N Mutant EZH2 | 3.0 nM | [6] |
| IC50 | H3K27me3 Inhibition (Karpas-422 cells) | 15 nM | [5][6] |
| IC50 | Cell Proliferation (Karpas-422 cells) | 25 nM | [6] |
Experimental Protocols
Cell Proliferation Assay (Based on Karpas-422 Diffuse Large B-cell Lymphoma Model)
This protocol is adapted from established methods for assessing the anti-proliferative effects of EZH2 inhibitors.[5]
Materials:
-
Karpas-422 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
96-well clear, V-bottom polystyrene cell culture plates
-
96-well clear, U-bottom polypropylene (B1209903) plates (for compound dilution)
-
Cell counting solution (e.g., WST-8, MTT, or CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
Procedure:
-
Cell Seeding:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.[5]
-
In a 96-well U-bottom polypropylene plate, perform a serial dilution (e.g., 1:3) of the this compound stock solution in 100% DMSO to create a concentration gradient.[5] An 11-point dilution series is recommended.[5]
-
Further dilute the compounds in the appropriate cell culture medium. Add 25 µL of the diluted compound to each well of the cell plate. The final DMSO concentration should not exceed 0.5%.[5] The highest concentration of this compound tested can be 50 µM.[5]
-
-
Incubation:
-
Incubate the cell plate for 72 hours at 37°C and 5% CO2.[5]
-
-
Cell Viability Measurement (Example using a Lysis-Based Method):
-
At the end of the incubation period, centrifuge the plate at 2000 rpm for 5 minutes at room temperature.[5]
-
Carefully remove the medium.[5]
-
Add 100 µL of an acid-extraction solution to each well to lyse the cells.[5]
-
Shake the plate for 50 minutes at 4°C.[5]
-
Add 38 µL of neutralization buffer.[5]
-
The plates can then be frozen at -80°C for later analysis or processed immediately according to the specific assay kit manufacturer's instructions.[5]
Note: Alternatively, non-lytic assays like WST-8 or MTT can be used. For these, follow the manufacturer's protocol for adding the reagent and measuring absorbance.
-
-
Data Analysis:
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell proliferation inhibition relative to the DMSO-treated control wells.
-
Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Experimental Workflow
References
- 1. rndsystems.com [rndsystems.com]
- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Treating human cancer by targeting EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. EZH2 Promotes Cholangiocarcinoma Development and Progression through Histone Methylation and microRNA-Mediated Down-Regulation of Tumor Suppressor Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic lethality of EZH2 and DNMT Inhibition suppresses neuroblastoma proliferation via MYCN destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PF-06726304 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06726304 is a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that plays a critical role in epigenetic regulation and oncogenesis.[1][2] As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 mediates the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), leading to transcriptional repression of target genes, including tumor suppressors.[3] Dysregulation of EZH2 activity is implicated in the pathogenesis of various malignancies, making it a compelling target for cancer therapy.[3] While this compound has demonstrated robust anti-tumor activity as a monotherapy in preclinical models, emerging evidence suggests that its efficacy can be significantly enhanced through combination with other cancer therapies.[1][2][4] This document provides detailed application notes and protocols for investigating this compound in combination with other therapeutic agents, based on preclinical data from studies on EZH2 inhibitors.
I. Combination with PI3K Inhibitors
A. Scientific Rationale
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is one of the most frequently hyperactivated pathways in human cancers, driving tumor cell growth, proliferation, and survival.[5] Preclinical studies have revealed a functional crosstalk between the PI3K and EZH2 pathways.[6] Inhibition of one pathway can sometimes lead to compensatory activation of the other, suggesting that dual blockade may result in synergistic anti-tumor effects.[2][5] Combining an EZH2 inhibitor like this compound with a PI3K inhibitor is a rational strategy to overcome potential resistance mechanisms and achieve a more durable therapeutic response.[6]
B. Preclinical Data Summary
The following table summarizes representative preclinical data on the combination of EZH2 inhibitors with PI3K inhibitors in cancer models. While this data was not generated using this compound specifically, it provides a strong rationale for similar combination studies.
| Cancer Type | EZH2 Inhibitor | PI3K Inhibitor | Key Findings | Reference |
| Lung Cancer | GSK126 | Copanlisib | Synergistic inhibition of cell proliferation in PIK3CA-mutant/amplified lung cancer cells. | [6] |
| Prostate Cancer | AZD5363 (AKT inhibitor) | Castration (Androgen Deprivation) | Significant tumor regression in PTEN-negative xenografts. | [7] |
| Endometrial Cancer | Alpelisib | Eribulin | Enhanced suppression of cell growth in paclitaxel-resistant, PIK3CA-mutated models. | [8] |
C. Experimental Protocols
1. In Vitro Cell Viability Assay (Synergy Assessment)
This protocol is designed to assess the synergistic effect of this compound and a PI3K inhibitor on the viability of cancer cells.
-
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer, PC-3 prostate cancer)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
PI3K inhibitor (e.g., Alpelisib, Copanlisib; dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours.
-
Prepare a dose-response matrix of this compound and the PI3K inhibitor. This typically involves serial dilutions of each compound alone and in combination at a fixed ratio.
-
Treat the cells with the single agents and combinations. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours.
-
Measure cell viability using a chosen reagent according to the manufacturer's instructions.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Analyze the data for synergy using software such as CompuSyn to calculate the Combination Index (CI). A CI value < 1 indicates synergy.
-
2. In Vivo Xenograft Study
This protocol outlines an in vivo study to evaluate the efficacy of this compound in combination with a PI3K inhibitor in a mouse xenograft model.
-
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Cancer cell line for xenograft establishment
-
Matrigel (optional)
-
This compound formulated for oral gavage
-
PI3K inhibitor formulated for administration
-
Calipers for tumor measurement
-
Animal balance
-
-
Procedure:
-
Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells in PBS or with Matrigel) into the flank of each mouse.
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: PI3K inhibitor alone
-
Group 4: this compound + PI3K inhibitor
-
-
Administer the treatments as per the determined schedule (e.g., daily oral gavage for this compound).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
-
D. Signaling Pathway and Workflow Diagrams
Caption: Crosstalk between the PI3K/AKT and EZH2 signaling pathways.
Caption: General experimental workflow for in vivo xenograft studies.
II. Combination with BCL-2 Inhibitors
A. Scientific Rationale
The B-cell lymphoma 2 (BCL-2) family of proteins are key regulators of apoptosis. Overexpression of anti-apoptotic BCL-2 proteins is a common mechanism by which cancer cells evade cell death. EZH2 inhibition has been shown to modulate the expression of BCL-2 family members, leading to a pro-apoptotic state.[9][10] Specifically, EZH2 inhibition can upregulate pro-apoptotic proteins, thereby sensitizing cancer cells to BCL-2 inhibitors like venetoclax.[9][10] This provides a strong rationale for combining this compound with BCL-2 inhibitors to achieve synergistic apoptosis in hematological malignancies and potentially other cancers.
B. Preclinical Data Summary
The following table summarizes representative preclinical data on the combination of EZH2 inhibitors with BCL-2 inhibitors.
| Cancer Type | EZH2 Inhibitor | BCL-2 Inhibitor | Key Findings | Reference |
| Diffuse Large B-cell Lymphoma (DLBCL) | Tazemetostat | Venetoclax | Synergistic in vitro and in vivo anti-tumor activity in DLBCL models with EZH2 mutation and BCL2 translocation. | [9][10] |
| Cutaneous T-cell Lymphoma (CTCL) | Romidepsin/Vorinostat (HDACi with effects on BCL2) | Venetoclax | Synergistic killing of CTCL cells. | [11] |
| FLT3-mutated Acute Myeloid Leukemia (AML) | Midostaurin/Gilteritinib (FLT3i with effects on Mcl-1) | Venetoclax | Synergistic induction of apoptosis. | [10] |
C. Experimental Protocols
1. In Vitro Apoptosis Assay
This protocol is for assessing the induction of apoptosis by this compound in combination with a BCL-2 inhibitor.
-
Materials:
-
Cancer cell line of interest (e.g., DLBCL cell line)
-
Complete cell culture medium
-
This compound
-
BCL-2 inhibitor (e.g., Venetoclax)
-
6-well or 12-well cell culture plates
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in plates at an appropriate density and allow them to attach overnight.
-
Treat cells with this compound, the BCL-2 inhibitor, or the combination at predetermined concentrations for 24-48 hours. Include a vehicle control.
-
Harvest the cells (including floating cells in the supernatant).
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cells and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).
-
2. Western Blot Analysis for Apoptosis Markers
This protocol is to confirm the induction of apoptosis by examining the cleavage of PARP and Caspase-3.
-
Materials:
-
Cell lysates from treated cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (cleaved PARP, cleaved Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Prepare cell lysates from cells treated as described in the apoptosis assay.
-
Quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
D. Signaling Pathway Diagram
Caption: Mechanism of synergy between EZH2 and BCL-2 inhibitors.
III. Combination with Platinum-Based Chemotherapy
A. Scientific Rationale
Platinum-based drugs, such as cisplatin (B142131) and carboplatin, are a cornerstone of chemotherapy for many solid tumors. They induce DNA damage, leading to cell cycle arrest and apoptosis. However, intrinsic and acquired resistance often limits their efficacy. Preclinical studies have shown that EZH2 inhibition can sensitize cancer cells to DNA-damaging agents, including platinum-based chemotherapy.[5][12] The proposed mechanisms include the reactivation of tumor suppressor genes involved in cell cycle control and apoptosis, and the modulation of DNA damage repair pathways.[5] Therefore, combining this compound with platinum-based chemotherapy may enhance therapeutic efficacy and overcome resistance.
B. Preclinical Data Summary
The following table provides an overview of preclinical studies combining EZH2 inhibitors with cisplatin.
| Cancer Type | EZH2 Inhibition Method | Key Findings | Reference |
| Bladder Cancer | EPZ011989 | Combination caused G2/M arrest and reduced clonogenicity. | [5] |
| Ovarian Cancer | EZH2 knockdown | Sensitized cells to cisplatin and increased cytotoxicity. | [5] |
| Breast Cancer (BRCA1-deficient) | GSK126 | Increased cisplatin-induced growth inhibition and improved overall survival in vivo. | [5] |
| Non-small Cell Lung Cancer | DZNep | Sensitized cells to cisplatin and reduced tumor growth in vivo. | [5] |
C. Experimental Protocols
1. In Vitro Clonogenic Survival Assay
This assay assesses the long-term effect of the combination treatment on the ability of single cells to form colonies.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
This compound
-
Cisplatin
-
Crystal violet staining solution
-
-
Procedure:
-
Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates and allow them to attach.
-
Treat the cells with this compound, cisplatin, or the combination for 24 hours.
-
Remove the drug-containing medium and replace it with fresh medium.
-
Incubate the plates for 10-14 days until visible colonies are formed.
-
Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Count the number of colonies (containing >50 cells) in each well.
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
-
2. DNA Damage Response (DDR) Analysis by Immunofluorescence
This protocol is to visualize and quantify DNA double-strand breaks by staining for γH2AX foci.
-
Materials:
-
Cells grown on coverslips in 24-well plates
-
This compound
-
Cisplatin
-
Paraformaldehyde (PFA) for fixing
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (anti-γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
-
-
Procedure:
-
Treat cells on coverslips with the drugs for a specified time (e.g., 24 hours).
-
Fix the cells with 4% PFA.
-
Permeabilize the cells.
-
Block non-specific antibody binding.
-
Incubate with the anti-γH2AX primary antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Mount the coverslips on microscope slides and visualize the γH2AX foci using a fluorescence microscope.
-
Quantify the number of foci per cell. An increase in foci indicates increased DNA damage.
-
D. Logical Relationship Diagram
Caption: Logical relationship of combining this compound with chemotherapy.
References
- 1. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Finding an easy way to harmonize: a review of advances in clinical research and combination strategies of EZH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. High Efficacy of Combination Therapy Using PI3K/AKT Inhibitors with Androgen Deprivation in Prostate Cancer Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Platinum-based chemotherapy in combination with PD-1/PD-L1 inhibitors: preclinical and clinical studies and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Bcl-2 Synergistically Enhances the Antileukemic Activity of Midostaurin and Gilteritinib in Preclinical Models of FLT3-Mutated Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous administration of EZH2 and BET inhibitors inhibits proliferation and clonogenic ability of metastatic prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combining EZH2 inhibitors with other therapies for solid tumors: more choices for better effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis of Apoptosis Induced by PF-06726304
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06726304 is a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is a core component of the Polycomb Repressive Complex 2 (PRC2). EZH2 catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression. In various cancers, EZH2 is overexpressed and contributes to tumorigenesis by silencing tumor suppressor genes. Inhibition of EZH2 by this compound leads to the reactivation of these silenced genes, subsequently inducing cell cycle arrest and apoptosis in cancer cells.
Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level. The Annexin V and Propidium Iodide (PI) dual-staining assay is a widely used method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. This application note provides a detailed protocol for inducing apoptosis in cancer cells with this compound and analyzing the apoptotic cell population using flow cytometry.
Mechanism of Action: this compound-Induced Apoptosis
This compound selectively inhibits the methyltransferase activity of EZH2. This leads to a global decrease in H3K27me3 levels, resulting in the derepression of EZH2 target genes. Several of these re-expressed genes are tumor suppressors that can trigger apoptosis through various signaling pathways. Key mechanisms include:
-
Upregulation of Pro-Apoptotic BCL-2 Family Proteins: Inhibition of EZH2 can lead to the transcriptional activation of pro-apoptotic "BH3-only" proteins like BIM. BIM sequesters and inactivates anti-apoptotic BCL-2 proteins, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization (MOMP), and subsequent caspase activation.
-
Activation of Tumor Suppressor Pathways: EZH2 inhibition can reactivate tumor suppressor genes that initiate apoptotic signaling. For instance, the re-expression of FOXO1, a transcription factor, can directly upregulate the expression of BIM and other pro-apoptotic targets.
-
Mitochondrial-Dependent Apoptosis: EZH2 inhibition has been shown to downregulate mitochondrial calcium uptake 1 (MICU1), leading to mitochondrial calcium overload, loss of mitochondrial membrane potential, and initiation of the intrinsic apoptotic pathway.
Data Presentation
The following table presents illustrative data from a dose-response experiment where a hypothetical cancer cell line was treated with varying concentrations of this compound for 48 hours. Apoptosis was quantified using Annexin V-FITC and PI staining followed by flow cytometry.
| This compound Concentration (nM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 10 | 85.6 ± 3.5 | 8.1 ± 1.2 | 6.3 ± 1.0 |
| 50 | 62.3 ± 4.2 | 25.4 ± 3.1 | 12.3 ± 2.5 |
| 100 | 40.1 ± 3.8 | 42.7 ± 4.5 | 17.2 ± 2.8 |
| 500 | 15.8 ± 2.9 | 55.9 ± 5.1 | 28.3 ± 4.2 |
Note: The data presented in this table are for illustrative purposes and represent a typical outcome of such an experiment. Actual results may vary depending on the cell line, experimental conditions, and other factors.
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
This protocol describes the treatment of a cancer cell line with this compound to induce apoptosis.
Materials:
-
Cancer cell line of interest (e.g., Karpas-422, a diffuse large B-cell lymphoma line)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well plates
-
Incubator (37°C, 5% CO₂)
-
Trypsin-EDTA (for adherent cells)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment. For suspension cells, seed at a density of 0.5 x 10⁶ cells/mL. Allow the cells to attach overnight (for adherent cells).
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final concentration of DMSO is consistent across all wells and does not exceed 0.1%.
-
Cell Treatment: Remove the old medium and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator. The optimal incubation time should be determined empirically for each cell line.
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium (which may contain floating apoptotic cells) and save it. Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the saved medium.
-
Suspension cells: Transfer the cell suspension directly into centrifuge tubes.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
Protocol 2: Annexin V and Propidium Iodide Staining for Flow Cytometry
This protocol details the staining procedure for detecting apoptotic cells.
Materials:
-
Harvested cells from Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Resuspension: Resuspend the washed cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tube to mix.
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Sample Preparation for Analysis: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.[1]
-
Controls:
-
Unstained cells (for setting voltage and background fluorescence).
-
Cells stained with Annexin V-FITC only (for compensation).
-
Cells stained with PI only (for compensation).
-
-
Gating Strategy:
-
Gate on the cell population of interest based on forward and side scatter to exclude debris.
-
Create a dot plot of Annexin V-FITC (x-axis) vs. PI (y-axis).
-
Establish quadrants to differentiate between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
-
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
References
Application Notes and Protocols for Measuring PF-06726304 IC50 in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06726304 is a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is frequently overexpressed or mutated in a variety of cancers, including B-cell lymphomas and various solid tumors. By catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), EZH2 plays a critical role in silencing tumor suppressor genes, thereby promoting cancer cell proliferation and survival. This compound competitively inhibits the S-adenosyl-L-methionine (SAM) binding site of EZH2, leading to a reduction in global H3K27me3 levels and subsequent reactivation of silenced tumor suppressor genes. This application note provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, a crucial step in evaluating its therapeutic potential.
Data Presentation: this compound IC50 Values
The inhibitory activity of this compound has been quantified primarily in the Karpas-422 diffuse large B-cell lymphoma cell line, which harbors a wild-type EZH2. The available data demonstrates potent inhibition of both the specific epigenetic mark and cell proliferation.
| Cell Line | Cancer Type | Endpoint | IC50 (nM) |
| Karpas-422 | Diffuse Large B-cell Lymphoma | H3K27me3 Inhibition | 15[1][2][3] |
| Karpas-422 | Diffuse Large B-cell Lymphoma | Cell Proliferation | 25[1][2] |
| Karpas-422 | Diffuse Large B-cell Lymphoma | Cell Proliferation (Alamar blue assay) | 122[1] |
Note: IC50 values can vary depending on the assay method, incubation time, and specific experimental conditions. The data presented is based on available public information.
Signaling Pathway
This compound targets the catalytic activity of EZH2, a key component of the PRC2 complex. Inhibition of EZH2 leads to a cascade of downstream effects that ultimately suppress tumor growth.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following is a detailed protocol for determining the IC50 value of this compound in a selected cancer cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.
Materials
-
Cancer cell line of interest (e.g., Karpas-422, or other relevant lines)
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow
Caption: Workflow for IC50 determination using MTT assay.
Step-by-Step Procedure
1. Preparation of this compound Stock Solution: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Aliquot and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
2. Cell Seeding: a. For adherent cells, harvest cells at 70-80% confluency using trypsin-EDTA. For suspension cells, collect cells by centrifugation. b. Resuspend the cells in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter). c. Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well, optimize for each cell line). d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Include wells for "cells only" (untreated control) and "medium only" (blank). f. Incubate the plate for 24 hours to allow adherent cells to attach.
3. Compound Treatment: a. Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution. A common starting concentration is 10 µM, with 2- to 3-fold serial dilutions. b. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.5%). c. Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound. For suspension cells, add the compound dilutions directly to the wells. d. Add 100 µL of medium with the corresponding DMSO concentration to the "vehicle control" wells. e. Add 100 µL of fresh medium to the "medium only" blank wells.
4. Incubation: a. Incubate the plate for the desired exposure time (e.g., 72 hours). The incubation time should be optimized based on the cell line's doubling time.
5. MTT Assay: a. After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals. c. Carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then carefully remove the supernatant. d. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
6. Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630-690 nm if desired to reduce background noise.
7. Data Analysis: a. Subtract the average absorbance of the "medium only" blank wells from the absorbance of all other wells. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
- % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100 c. Plot the percentage of cell viability against the logarithm of the this compound concentration. d. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that results in 50% cell viability. GraphPad Prism or similar software is recommended for this analysis.
By following these detailed protocols, researchers can accurately and reproducibly determine the IC50 of this compound in various cancer cell lines, providing valuable data for the preclinical evaluation of this promising EZH2 inhibitor.
References
Troubleshooting & Optimization
PF-06726304 Technical Support Center: Troubleshooting Solubility
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with PF-06726304, a potent and selective EZH2 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is readily soluble in common organic solvents. For initial stock solutions, Dimethyl Sulfoxide (DMSO) and ethanol (B145695) are recommended.[1] It is crucial to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can negatively impact the solubility of the compound.[2][3]
Q2: I am observing precipitation of this compound when diluting my DMSO stock solution into an aqueous buffer for my in vitro assay. What should I do?
A2: This is a common issue known as "solvent-shifting" where the compound is soluble in the initial organic solvent but precipitates when introduced to an aqueous environment. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer is kept low, typically ≤0.5%, to maintain compound solubility without affecting cell viability.[3]
-
Gentle Mixing: Add the DMSO stock solution to the aqueous buffer slowly while gently vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Sonication/Heating: If precipitation persists, gentle warming of the solution or brief sonication can help redissolve the compound.[2] However, be cautious with temperature-sensitive assays.
-
Use of Pluronic F-68: For cell-based assays, incorporating a non-ionic surfactant like Pluronic F-68 at a low concentration (e.g., 0.01-0.1%) in the final assay medium can help maintain the solubility of hydrophobic compounds.
Q3: My this compound appears to have come out of solution in my stock vial stored at -20°C. Is it still usable?
A3: Yes, the compound is likely still usable. It is common for compounds to precipitate out of concentrated stock solutions upon freezing. To redissolve the compound, bring the vial to room temperature and vortex thoroughly. Gentle warming in a water bath (e.g., 37°C) can also be used to ensure the compound is fully back in solution before use. Always visually inspect the solution to ensure no particulates are present before making dilutions.
Q4: I need to prepare this compound for in vivo animal studies. What formulation should I use?
A4: Direct injection of a DMSO stock solution is not recommended for in vivo studies due to potential toxicity. This compound has poor aqueous solubility, necessitating a formulation with co-solvents or other excipients. Several formulations have been successfully used to administer this compound in vivo.[2] The choice of formulation may depend on the route of administration and the required dose. Below are some established protocols.
Solubility Data
The following tables summarize the solubility of this compound in various solvents and formulation vehicles.
Table 1: Solubility in Standard Solvents
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |
| DMSO | ≥ 100 | ≥ 50.64 | [1] |
| Ethanol | 100 | 50.64 | [1] |
| Water | Insoluble | Insoluble | [3] |
Note: The acetate (B1210297) salt of this compound has a molecular weight of 506.38 g/mol [1], while the free base has a molecular weight of 446.33 g/mol [2][3]. Calculations should be adjusted accordingly.
Table 2: Formulations for In Vivo Use
| Formulation Components | Achieved Solubility | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1 mg/mL (2.24 mM) | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1 mg/mL (2.24 mM) | [2] |
| 10% DMSO, 90% Corn Oil | ≥ 1 mg/mL (2.24 mM) | [2] |
| CMC-Na | Homogeneous suspension at ≥ 5 mg/mL | [3] |
Experimental Protocols & Workflows
Protocol 1: Co-Solvent Formulation for In Vivo Administration
This protocol utilizes a co-solvent system to achieve a clear solution of this compound suitable for parenteral administration.
Materials:
-
This compound
-
DMSO (anhydrous)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube and mix thoroughly until the solution is clear.
-
Add Tween-80 and mix until the solution is homogeneous.
-
Finally, add the saline to the desired final volume and mix well.
Caption: Workflow for preparing a co-solvent-based in vivo formulation of this compound.
Protocol 2: Cyclodextrin-Based Formulation for In Vivo Administration
This protocol uses a cyclodextrin (B1172386) to enhance the aqueous solubility of this compound.
Materials:
-
This compound
-
DMSO (anhydrous)
-
SBE-β-CD (Sulfobutyl ether beta-cyclodextrin)
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
In a sterile tube, add the required volume of the 20% SBE-β-CD in saline solution.
-
Add the DMSO stock solution to the SBE-β-CD solution and mix thoroughly until a clear solution is obtained.
Caption: Workflow for preparing a cyclodextrin-based in vivo formulation of this compound.
This compound Signaling Pathway
This compound is an inhibitor of EZH2 (Enhancer of zeste homolog 2), a histone methyltransferase.[1][2][4] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which primarily catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[5] This epigenetic modification leads to transcriptional repression of target genes, many of which are tumor suppressors. By inhibiting EZH2, this compound prevents H3K27 trimethylation, leading to the reactivation of tumor suppressor gene expression and subsequent inhibition of cancer cell proliferation.[5]
References
Technical Support Center: Optimizing PF-06726304 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PF-06726304 in in vitro studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2).[1][2][3] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[4][5] This epigenetic modification leads to chromatin compaction and transcriptional repression of target genes. By inhibiting EZH2, this compound prevents H3K27 trimethylation, leading to the de-repression of tumor suppressor genes and subsequent anti-proliferative effects in cancer cells.
Q2: What is a good starting concentration range for this compound in cell-based assays?
A2: A good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment. Based on available data, the IC50 for inhibition of H3K27me3 in Karpas-422 cells is 15 nM, while the IC50 for cell proliferation inhibition in the same cell line is 25 nM.[3] Therefore, a concentration range spanning from low nanomolar (e.g., 1 nM) to low micromolar (e.g., 1-10 µM) is recommended for initial experiments to establish the effective dose for your specific cell line and assay.
Q3: How long should I treat my cells with this compound to observe an effect?
A3: The required treatment duration can vary depending on the assay and the cell line's doubling time. For assessing the inhibition of H3K27me3, a treatment period of 72 to 96 hours is often sufficient to observe maximal effects.[6] For cell proliferation or viability assays, a longer incubation of 6 to 9 days may be necessary to see significant anti-proliferative effects, as the mechanism of action involves epigenetic changes that take time to manifest phenotypically.[7]
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO). This stock solution should be stored at -20°C or -80°C for long-term stability. When preparing working solutions, the stock should be further diluted in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| Ki (Wild-Type EZH2) | - | 0.7 nM | [1][2][3] |
| Ki (Y641N Mutant EZH2) | - | 3.0 nM | [1][2][3] |
| IC50 (H3K27me3 Inhibition) | Karpas-422 | 15 nM | [3] |
| IC50 (Cell Proliferation) | Karpas-422 | 25 nM | [3] |
Table 2: IC50 Values of Other EZH2 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| GSK343 | LNCaP | Prostate Cancer | 2.9 | [7] |
| GSK126 | THP-1 | Acute Monocytic Leukemia | 0.05 | [5] |
| UNC1999 | THP-1 | Acute Monocytic Leukemia | 0.02 | [5] |
| EPZ-5687 | THP-1 | Acute Monocytic Leukemia | 0.01 | [5] |
| GSK343 | SK-N-AS | Neuroblastoma | ~15-25 | [8] |
| GSK343 | SK-N-BE(2) | Neuroblastoma | ~15-25 | [8] |
Visualizations
Caption: EZH2, as part of the PRC2 complex, mediates gene silencing.
Caption: A two-phase workflow for optimizing this compound concentration.
Caption: A decision tree for troubleshooting common experimental issues.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[1]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol (B130326) or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same final DMSO concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours to 9 days).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals. Incubate at room temperature in the dark for at least 2 hours.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Western Blot for H3K27me3 Inhibition
This protocol provides a general procedure for detecting changes in histone methylation.[6][7]
Materials:
-
Treated and control cell pellets
-
Histone extraction buffer or RIPA buffer with protease inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels (e.g., 15%) and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K27me3 and anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Histone Extraction: Lyse cell pellets using a histone extraction protocol or a standard lysis buffer like RIPA. For specific histone analysis, acid extraction is recommended.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 15-30 µg) by boiling in Laemmli buffer. Separate the proteins on a high-percentage SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. A 0.2 µm pore size is recommended for better retention of small histone proteins.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against H3K27me3, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for loading, the membrane can be stripped and re-probed with an antibody against total Histone H3.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the H3K27me3 signal to the total Histone H3 signal.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak anti-proliferative effect | 1. Suboptimal Concentration: The concentration range tested may be too low for your cell line. 2. Insufficient Treatment Duration: The incubation time may be too short for epigenetic changes to manifest. 3. Cell Line Insensitivity: The chosen cell line may not be dependent on the EZH2 pathway for survival. 4. Compound Degradation: Improper storage or handling of this compound. | 1. Perform a broader dose-response curve, extending to higher concentrations (e.g., up to 10 µM). 2. Increase the treatment duration (e.g., up to 9 days for proliferation assays). 3. Test the compound on a known sensitive cell line (e.g., Karpas-422) as a positive control. 4. Prepare a fresh stock solution of this compound from a new vial. |
| High variability between replicates | 1. Uneven Cell Seeding: Inconsistent number of cells plated in each well. 2. Pipetting Errors: Inaccurate dilution or addition of the compound. 3. Edge Effects: Evaporation from the outer wells of the 96-well plate. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. 2. Calibrate pipettes and use a multi-channel pipette for adding reagents where appropriate. 3. Avoid using the outermost wells of the plate for experimental samples; fill them with sterile PBS or medium instead. |
| No reduction in H3K27me3 levels in Western Blot | 1. Inefficient Histone Extraction: Low yield of histone proteins. 2. Poor Antibody Quality: The primary antibody may not be specific or sensitive enough. 3. Suboptimal Western Blot Conditions: Issues with protein transfer, blocking, or antibody concentrations. | 1. Use a validated histone extraction protocol, such as acid extraction, to enrich for histones. 2. Use a validated antibody for H3K27me3 and include positive and negative controls if possible. 3. Optimize transfer time, use a 0.2 µm membrane, and titrate primary and secondary antibody concentrations. |
| Unexpected Cytotoxicity at low concentrations | 1. Off-target Effects: The compound may be affecting other cellular pathways at the tested concentrations. 2. Cell Line Hypersensitivity: The cell line may be particularly sensitive to any perturbation. | 1. To confirm the effect is EZH2-mediated, perform rescue experiments with EZH2 overexpression or assess downstream target gene expression. 2. Carefully review the literature for the specific cell line's characteristics and known sensitivities. |
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. OUH - Protocols [ous-research.no]
- 3. promega.com [promega.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Western Analysis of Histone Modifications (Aspergillus nidulans) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. broadpharm.com [broadpharm.com]
- 8. Histone Immunoblotting Protocol | Rockland [rockland.com]
Potential off-target effects of PF-06726304
Welcome to the technical support center for PF-06726304. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this potent and selective EZH2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective S-adenosyl-methionine (SAM)-competitive inhibitor of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2).[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[2][3][4] This H3K27me3 mark is a key epigenetic modification associated with transcriptional repression.[3][4] By inhibiting EZH2, this compound leads to a decrease in global H3K27me3 levels, which in turn can lead to the de-repression of target genes.[5][6]
Q2: What are the reported potencies of this compound?
A2: this compound exhibits high potency against both wild-type and mutant forms of EZH2. The reported Ki values are 0.7 nM for wild-type EZH2 and 3.0 nM for the Y641N mutant.[6][7] In cellular assays, it inhibits H3K27me3 in Karpas-422 cells with an IC50 of 15 nM and shows anti-proliferative activity in the same cell line with an IC50 of 25 nM.[6][7]
Q3: Is there any information on the off-target activity of this compound?
A3: While this compound is described as a "selective" EZH2 inhibitor, comprehensive public data from broad kinase or safety pharmacology panels specifically for this compound is limited. However, studies on other EZH2 inhibitors have revealed potential off-target effects. For instance, some EZH2 inhibitors have been shown to interact with ABC transporters, potentially leading to drug resistance.[8] Another EZH2 inhibitor, GSK126, demonstrated an unexpected off-target effect related to cholesterol metabolism.[9][10] Therefore, it is crucial to consider and investigate potential off-target effects in your experimental system.
Q4: What are some common reasons for seeing reduced or no effect of this compound in my cell-based assay?
A4: Several factors could contribute to a lack of efficacy. These include:
-
Cell Line Sensitivity: Not all cell lines are sensitive to EZH2 inhibition. The dependency on EZH2 activity for survival and proliferation varies between different cancer types and even between cell lines of the same origin.
-
Compound Stability and Potency: Ensure the compound has been stored correctly and that the working concentration is appropriate for the target cell line. It's advisable to perform a dose-response curve to determine the optimal concentration.
-
Assay Duration: The epigenetic changes induced by EZH2 inhibition can take time to translate into phenotypic effects like cell death or proliferation arrest. An incubation time of at least 72 hours is often necessary.[5]
-
Resistance Mechanisms: Pre-existing or acquired resistance mechanisms can abrogate the effect of EZH2 inhibitors. This can include activation of bypass signaling pathways such as IGF-1R, PI3K, or MAPK.[11][12]
Troubleshooting Guides
Guide 1: Investigating Unexpected On-Target Effects
| Observed Issue | Potential Cause | Recommended Action |
| Higher than expected IC50 in proliferation assay | Cell line has low dependence on EZH2 for proliferation. | Confirm EZH2 expression and mutation status in your cell line. Consider using a positive control cell line known to be sensitive to EZH2 inhibition (e.g., Karpas-422).[6] |
| Insufficient incubation time for phenotypic effect to manifest. | Extend the incubation period of the proliferation assay (e.g., up to 7 days), ensuring proper cell maintenance. | |
| Compound degradation. | Verify the storage conditions and age of your this compound stock. Prepare fresh dilutions for each experiment. | |
| Inconsistent H3K27me3 reduction | Suboptimal antibody performance in Western blot or ELISA. | Validate your anti-H3K27me3 antibody with appropriate positive and negative controls. |
| Issues with cell lysis and histone extraction. | Optimize your lysis and extraction protocol to ensure efficient recovery of histones. Refer to the detailed protocol section below. | |
| Assay variability. | For plate-based assays like AlphaLISA, ensure consistent incubation times and temperatures, and check for potential interference from media components like biotin.[13] |
Guide 2: Investigating Potential Off-Target Effects
| Observed Issue | Potential Cause | Recommended Action |
| Phenotypic effect observed at concentrations significantly different from the IC50 for H3K27me3 reduction | The observed phenotype may be due to an off-target effect. | 1. Orthogonal Controls: Use another structurally different EZH2 inhibitor with a similar on-target potency. If the phenotype is not recapitulated, it suggests a potential off-target effect of this compound. 2. Rescue Experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of EZH2. If the phenotype is not rescued, it points towards an off-target mechanism. |
| Unexpected changes in signaling pathways unrelated to PRC2 | This compound may be interacting with other kinases or signaling molecules. | 1. Broad Kinase Screening: If resources permit, subject this compound to a commercial kinase selectivity panel. 2. Pathway Analysis: Perform transcriptomic or proteomic analysis on cells treated with this compound to identify unexpectedly modulated pathways. |
| Discrepancy between pharmacological inhibition and genetic knockdown of EZH2 | The pharmacological inhibitor may have effects independent of its catalytic inhibition of EZH2.[14] | Compare the phenotypic and gene expression changes induced by this compound with those induced by siRNA or shRNA-mediated knockdown of EZH2. Significant differences may indicate off-target effects of the compound. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Assay Type | Value | Reference |
| Wild-Type EZH2 | Ki | 0.7 nM | [6][7] |
| Y641N Mutant EZH2 | Ki | 3.0 nM | [6][7] |
| H3K27me3 in Karpas-422 cells | IC50 | 15 nM | [6][7] |
| Proliferation of Karpas-422 cells | IC50 | 25 nM | [6][7] |
Detailed Experimental Protocols
Protocol 1: Cellular H3K27me3 Quantification using AlphaLISA
This protocol is adapted from commercially available AlphaLISA kit instructions and provides a framework for measuring changes in cellular H3K27me3 levels.[13][15][16]
-
Cell Plating:
-
Seed cells in a 96-well or 384-well tissue culture-treated plate at a density determined to be in the linear range of the assay.
-
For adherent cells, allow them to attach for at least 4 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at the desired final concentrations.
-
Add the compound dilutions to the cells and incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2. Include a DMSO vehicle control.
-
-
Cell Lysis and Histone Extraction:
-
Carefully remove the culture medium.
-
Add 20 µL of AlphaLISA Cell-Histone Lysis Buffer to each well.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Add 10 µL of AlphaLISA Cell-Histone Extraction Buffer to each well.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
-
AlphaLISA Detection:
-
Prepare a 5X mix of AlphaLISA Acceptor beads coated with an anti-H3K27me3 antibody and Biotinylated anti-Histone H3 (C-terminus) antibody in 1X AlphaLISA Detection Buffer.
-
Add 10 µL of the 5X mix to each well of a 384-well ProxiPlate.
-
Transfer 5 µL of the cell lysate from the culture plate to the ProxiPlate.
-
Seal the plate and incubate for 60 minutes at room temperature in the dark.
-
Prepare a 5X solution of Streptavidin-Donor beads in 1X AlphaLISA Detection Buffer.
-
Add 10 µL of the 5X Donor bead solution to each well under subdued light.
-
Seal the plate and incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an Alpha-enabled plate reader. The signal is proportional to the amount of H3K27me3.
-
Protocol 2: Cell Proliferation Assay (Resazurin-based)
This protocol outlines a common method for assessing the anti-proliferative effects of this compound.[7]
-
Cell Plating:
-
Seed cells in a 96-well plate at an appropriate density to ensure logarithmic growth throughout the experiment.
-
-
Compound Treatment:
-
The following day, treat the cells with a serial dilution of this compound. Include a DMSO vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Resazurin Staining:
-
Prepare a stock solution of Resazurin (e.g., 0.15 mg/mL in PBS) and filter-sterilize.
-
Add Resazurin solution to each well to a final concentration of approximately 0.015 mg/mL.
-
Incubate for 2-4 hours at 37°C, protected from light, until the color changes from blue to pink/purple in the control wells.
-
-
Data Acquisition:
-
Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.
-
The fluorescence signal is proportional to the number of viable, metabolically active cells.
-
-
Data Analysis:
-
Calculate the percentage of proliferation relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.
-
Visualizations
Caption: EZH2 signaling pathway and the mechanism of inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. PRC2 - Wikipedia [en.wikipedia.org]
- 3. epigenie.com [epigenie.com]
- 4. H3K27me3 - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. researchgate.net [researchgate.net]
- 15. Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resources.revvity.com [resources.revvity.com]
PF-06726304 Technical Support Center: Stability, Storage, and Experimental Guidance
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability and storage of PF-06726304, a potent and selective EZH2 inhibitor. It also includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A: this compound as a solid is stable for extended periods when stored under the correct conditions. For optimal stability, it is recommended to store the lyophilized powder at -20°C, where it can be kept for up to 3 years.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Q3: How should I store the stock solution?
A: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. For long-term storage, stock solutions in DMSO can be stored at -80°C for up to 2 years. For shorter-term storage, -20°C is suitable for up to 1 year.[1]
Q4: Is this compound sensitive to light?
A: While specific photostability data for this compound is not extensively published, compounds with similar chemical structures, such as those containing pyridinone moieties, can be light-sensitive.[2] It is recommended to take precautions to protect the compound from light, especially during storage and handling of solutions.
Q5: What is the stability of this compound in cell culture media?
A: The stability of this compound in aqueous solutions like cell culture media has not been extensively documented in publicly available literature. It is best practice to prepare fresh dilutions in media for each experiment from a frozen DMSO stock. For in vivo experiments, it is recommended to prepare the formulation freshly on the day of use.[1]
Stability and Storage Conditions
Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring reproducible experimental results.
Solid Form
| Storage Condition | Duration |
| -20°C (lyophilized) | 3 years |
In Solvent (DMSO Stock Solution)
| Storage Condition | Duration |
| -80°C | 2 years[1] |
| -20°C | 1 year[1] |
Note: To prevent degradation from moisture, it is crucial to use fresh, anhydrous DMSO when preparing stock solutions, as moisture-absorbing DMSO can reduce solubility.[3]
Experimental Protocols and Workflows
Preparation of Stock Solution
A standard protocol for preparing a 10 mM stock solution of this compound in DMSO is as follows:
Caption: Workflow for preparing a this compound stock solution.
General Cell-Based Assay Protocol
The following diagram outlines a general workflow for an in vitro cell-based assay using this compound.
Caption: General workflow for a cell-based assay with this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological activity | - Degraded compound: Improper storage or repeated freeze-thaw cycles of stock solution. - Precipitation: Compound precipitated out of the cell culture medium. | - Prepare fresh stock solution from powder. - Ensure the final DMSO concentration is low (typically <0.5%) to maintain solubility. - Visually inspect the medium for precipitation after adding the compound. |
| High background in assays | - Light-induced degradation: If the compound is photosensitive, exposure to light during experiments could lead to the formation of interfering degradation products. | - Minimize exposure of the compound and solutions to light by using amber vials and covering plates with foil.[4][5] |
| Variability between experiments | - Inconsistent stock solution concentration: Inaccurate weighing or pipetting. - Age of diluted solutions: Stability in aqueous media may be limited. | - Carefully prepare and validate the concentration of the stock solution. - Always prepare fresh dilutions of the compound in cell culture medium for each experiment. |
Signaling Pathway Context
This compound is an inhibitor of EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2). Inhibition of EZH2's methyltransferase activity leads to a decrease in the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with gene silencing. This can lead to the reactivation of tumor suppressor genes.
Caption: Simplified signaling pathway showing the mechanism of action of this compound.
References
Troubleshooting inconsistent results with PF-06726304
Welcome to the technical support center for PF-06726304. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot any inconsistent results you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[2] This epigenetic modification leads to transcriptional repression of target genes.[2] By inhibiting EZH2, this compound prevents H3K27 trimethylation, leading to the de-repression of EZH2 target genes and subsequent anti-tumor activity.[3][4]
Q2: What is the potency of this compound against wild-type and mutant EZH2?
This compound inhibits both wild-type (WT) and Y641N mutant EZH2 with high potency.[1]
Q3: How should I store and handle this compound?
-
Solid Form: Store the solid compound at -20°C for up to one year, or at -80°C for up to two years.[5]
-
Stock Solutions: Prepare stock solutions in DMSO. It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[4] Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[4]
Troubleshooting Inconsistent Results
This section addresses common issues that may lead to inconsistent experimental outcomes with this compound.
Issue 1: Higher than expected IC50 value or reduced potency in cell-based assays.
-
Possible Cause 1: Compound Solubility and Stability.
-
Solution: this compound is soluble in DMSO.[4] Ensure the compound is fully dissolved before adding it to your cell culture medium. Precipitation in the medium can lower the effective concentration.[6] If you observe precipitation, gentle warming or sonication may help.[5] For long-term experiments, consider the stability of the compound in your specific culture conditions and refresh the media with the inhibitor if necessary.
-
-
Possible Cause 2: Suboptimal Cell Culture Conditions.
-
Possible Cause 3: Cell Line-Specific Factors.
Issue 2: High variability between replicate wells in cell viability assays.
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Solution: Ensure a homogenous single-cell suspension before plating to avoid cell clumping, which can lead to uneven cell distribution.[8]
-
-
Possible Cause 2: Edge Effects in multi-well plates.
-
Solution: Evaporation from the outer wells of a plate can concentrate the compound and affect cell growth. To minimize this, avoid using the outermost wells for experimental data and fill them with sterile PBS or media instead.
-
-
Possible Cause 3: Inconsistent Compound Dilution and Addition.
-
Solution: Use calibrated pipettes and ensure thorough mixing when preparing serial dilutions. Add the inhibitor to each well in a consistent manner.
-
Issue 3: Inconsistent or weak signal in H3K27me3 Western Blots.
-
Possible Cause 1: Inefficient Histone Extraction.
-
Solution: Use a validated protocol for histone extraction to ensure a good yield of histone proteins. High-salt extraction is a common method.[6]
-
-
Possible Cause 2: Poor Antibody Performance.
-
Solution: Use a well-validated antibody specific for H3K27me3. Optimize the antibody concentration and incubation conditions. Include appropriate positive and negative controls.
-
-
Possible Cause 3: Issues with Protein Transfer.
Issue 4: Unexpected cellular phenotypes or suspected off-target effects.
-
Possible Cause 1: High Inhibitor Concentration.
-
Solution: Off-target effects are more likely at higher concentrations.[12] Perform a dose-response experiment to determine the lowest effective concentration that gives the desired on-target effect.
-
-
Possible Cause 2: Activation of Compensatory Signaling Pathways.
-
Solution: Inhibition of EZH2 can sometimes lead to the activation of other signaling pathways as a resistance mechanism. Consider investigating downstream or parallel pathways that might be activated in your model system.
-
-
Possible Cause 3: Intrinsic or Acquired Resistance.
-
Solution: Cells can develop resistance to EZH2 inhibitors through various mechanisms, including mutations in EZH2 or activation of bypass pathways like PI3K/AKT or MEK.
-
Data Summary
In Vitro Potency of this compound
| Target | Assay Type | Value | Cell Line | Reference |
| Wild-Type EZH2 | Ki | 0.7 nM | - | [5] |
| Y641N Mutant EZH2 | Ki | 3.0 nM | - | [5] |
| H3K27me3 Inhibition | IC50 | 15 nM | Karpas-422 | [13] |
| Cell Proliferation | IC50 | 25 nM | Karpas-422 | [13] |
Experimental Protocols
Cell Proliferation Assay (e.g., using MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed a non-toxic level (typically <0.5%).
-
Incubation: Remove the old medium and add the medium containing the different concentrations of this compound. Incubate for the desired treatment period (e.g., 72 hours).
-
Viability Assessment:
-
Add MTT solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis: Plot the cell viability against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.
Western Blot for H3K27me3 Levels
-
Cell Treatment: Treat cells with various concentrations of this compound for the desired duration.
-
Histone Extraction: Harvest the cells and perform histone extraction using a suitable protocol (e.g., high-salt extraction).
-
Protein Quantification: Determine the protein concentration of the histone extracts using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Separate the histone extracts on an appropriate percentage polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the H3K27me3 signal to a loading control, such as total Histone H3.
-
Visualizations
Caption: EZH2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound in vitro.
Caption: Decision tree for troubleshooting inconsistent results with this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. EZH2-mediated development of therapeutic resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: PF-06726304 Animal Model Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PF-06726304 in animal models. The information is designed to help anticipate and mitigate potential toxicities, ensuring the successful execution of preclinical studies.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with this compound.
Issue 1: Hematological Abnormalities (Anemia, Neutropenia, Thrombocytopenia)
Potential Cause: As a class, EZH2 inhibitors can affect hematopoiesis, leading to decreases in red blood cells, neutrophils, and platelets. A meta-analysis of EZH2 inhibitors has indicated that neutropenia, thrombocytopenia, and anemia are among the most frequently reported grade 3 or higher treatment-related adverse events.[1] For instance, a dose-limiting toxicity of grade 4 thrombocytopenia was observed at a high dose of tazemetostat (B611178) in a clinical trial.[2]
Troubleshooting Steps:
-
Baseline and Routine Monitoring:
-
Perform complete blood counts (CBCs) with differentials at baseline before initiating this compound administration.
-
Conduct regular blood monitoring (e.g., weekly or bi-weekly) throughout the study to detect early signs of hematological changes.
-
-
Dose-Response Assessment:
-
If hematological toxicity is observed, consider performing a dose-range finding study to establish the maximum tolerated dose (MTD) in your specific animal model.
-
Evaluate if the observed toxicity is dose-dependent. A reduction in dose may alleviate the adverse effects while maintaining therapeutic efficacy.
-
-
Supportive Care:
-
In cases of severe neutropenia, consider housing animals in a sterile environment to minimize the risk of opportunistic infections.
-
For severe anemia, supportive measures such as blood transfusions may be necessary in valuable animal models, though this can introduce experimental variables.
-
-
Histopathological Analysis:
-
At the study endpoint, perform a thorough histopathological examination of the bone marrow and spleen to assess cellularity and any abnormalities in hematopoietic tissues.
-
Experimental Protocol: Complete Blood Count (CBC) Monitoring
-
Objective: To monitor hematological parameters in animals treated with this compound.
-
Materials:
-
Anticoagulant tubes (e.g., EDTA-coated)
-
Automated hematology analyzer
-
Micropipettes
-
-
Procedure:
-
Collect a small volume of whole blood (typically 50-100 µL, depending on the analyzer) from a suitable site (e.g., tail vein, saphenous vein) into an anticoagulant tube.
-
Gently invert the tube several times to ensure proper mixing with the anticoagulant.
-
Analyze the sample promptly using a calibrated automated hematology analyzer to determine parameters such as red blood cell count, hemoglobin, hematocrit, white blood cell count with differential, and platelet count.
-
Record and compare the results to baseline values and control groups.
-
Issue 2: General Signs of Poor Health (Weight Loss, Lethargy, Ruffled Fur)
Potential Cause: These are general indicators of toxicity and can be associated with various underlying issues, including off-target effects, formulation-related problems, or excessive on-target pharmacology.
Troubleshooting Steps:
-
Vehicle Control Evaluation:
-
Ensure that the vehicle used to formulate this compound is well-tolerated at the administered volume and frequency. Conduct a vehicle-only control group to rule out any vehicle-induced toxicity.
-
-
Dose Adjustment:
-
Similar to hematological toxicities, these signs may be dose-dependent. Consider reducing the dose or the frequency of administration.
-
-
Clinical Observations:
-
Implement a detailed clinical observation scoring system to systematically record and quantify signs of poor health. This will help in objectively assessing the onset and severity of toxicity.
-
-
Hydration and Nutrition:
-
Ensure animals have easy access to food and water. In cases of significant weight loss, provide supplemental nutrition or hydration as per veterinary guidance.
-
-
Necropsy and Histopathology:
-
Perform a full necropsy and histopathological analysis of major organs (liver, kidney, gastrointestinal tract, etc.) at the end of the study or if an animal is euthanized due to poor health. This will help identify any target organs of toxicity.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it relate to toxicity?
A1: this compound is a potent and selective inhibitor of the enzyme Enhancer of Zeste Homolog 2 (EZH2).[3] EZH2 is a histone methyltransferase that plays a crucial role in gene silencing by trimethylating histone H3 at lysine (B10760008) 27 (H3K27me3).[4] This epigenetic modification is vital for normal development and cell differentiation.[4] Inhibition of EZH2 can lead to the reactivation of tumor suppressor genes, which is the basis of its anti-cancer activity.[5] However, since EZH2 is also important for the normal function of healthy, proliferating cells, such as hematopoietic stem cells, its inhibition can lead to on-target toxicities like myelosuppression (anemia, neutropenia, thrombocytopenia).
Q2: Are there any known reproductive or developmental toxicities associated with EZH2 inhibitors?
A2: Yes, EZH2 is critical for embryonic development. Animal studies with the EZH2 inhibitor tazemetostat have shown it can cause fetal harm.[4] Furthermore, research has demonstrated that EZH2 inhibition can significantly deplete H3K27me3 in growing oocytes in adult female mice, which could potentially impact offspring.[6] Therefore, it is crucial to consider the potential for reproductive and developmental toxicity when designing studies with this compound, especially if the research involves breeding or long-term studies in animals of reproductive age.
Q3: How should I formulate this compound for in vivo administration?
A3: The choice of vehicle is critical and should be optimized for solubility, stability, and animal tolerance. A common formulation for the EZH2 inhibitor tazemetostat is a suspension in 0.5% sodium carboxymethylcellulose (NaCMC) and 0.1% Tween-80 in sterile water.[5] It is recommended to prepare the formulation fresh daily and ensure it is homogeneous by sonication and vortexing before administration.[5] Always include a vehicle-only control group in your study to assess any potential effects of the formulation itself.
Q4: What are the key pharmacokinetic parameters to consider for this compound in animal models?
A4: While specific pharmacokinetic data for this compound is not publicly available, for similar EZH2 inhibitors like tazemetostat, oral bioavailability is a key consideration. For example, tazemetostat has an oral bioavailability of approximately 33% in mice.[5] It is important to conduct pharmacokinetic studies in your chosen animal model to determine parameters such as bioavailability, half-life, and maximum concentration (Cmax). This information is essential for designing an effective dosing regimen that maintains therapeutic exposure while minimizing potential toxicity.
Data Summary
Table 1: Potential Class-Related Toxicities of EZH2 Inhibitors
| Toxicity Category | Specific Adverse Event | Potential Monitoring Parameters |
| Hematological | Anemia | Red Blood Cell Count, Hemoglobin, Hematocrit |
| Neutropenia | White Blood Cell Count with Differential | |
| Thrombocytopenia | Platelet Count | |
| Reproductive | Fetal Harm | Assessment of fetal development in pregnant animals |
| Germline Epigenome Alterations | Not routinely monitored in standard toxicology studies | |
| General | Weight Loss | Body Weight |
| Lethargy, Ruffled Fur | Clinical Observation Scores |
Visualizations
Caption: Mechanism of action of this compound as an EZH2 inhibitor.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Troubleshooting logic for managing toxicity in animal models.
References
- 1. Safety profile of EZH2 inhibitors for cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tazemetostat: EZH2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacological inhibition of EZH2 disrupts the female germline epigenome - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected phenotypes with PF-06726304 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes during experiments with PF-06726304, a potent and selective EZH2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a mark associated with gene silencing.[1][2][3][4][5] By inhibiting EZH2, this compound leads to a decrease in global H3K27me3 levels, resulting in the de-repression of target genes.
Q2: What are the known on-target effects of this compound?
The primary on-target effect of this compound is the inhibition of EZH2's methyltransferase activity. This leads to reduced H3K27me3 levels and subsequent changes in gene expression. In cancer models, this has been shown to inhibit cell proliferation, induce apoptosis, and halt tumor growth.[1][2][6]
Q3: Are there any known off-target effects for EZH2 inhibitors in general?
While this compound is highly selective for EZH2, off-target effects are a possibility with any small molecule inhibitor. For EZH2 inhibitors as a class, potential off-target effects could include interactions with other methyltransferases or ATP-binding proteins. Some studies on other epigenetic probes have shown off-target inhibition of efflux transporters like ABCG2.[7] Additionally, an unexpected sensitivity to cholesterol biosynthesis inhibitors was observed with the EZH2 inhibitor GSK126, though this has not been specifically reported for this compound.[7][8]
Q4: What are PRC2-independent functions of EZH2 that could contribute to unexpected phenotypes?
EZH2 has several functions that are independent of its role in the PRC2 complex and its methyltransferase activity. These non-canonical functions include:
-
Transcriptional Co-activator: EZH2 can interact with other transcription factors to activate gene expression.[9]
-
Methylation of non-histone proteins: EZH2 can methylate other proteins besides histones, thereby altering their function.[10]
-
Complex formation with other proteins: EZH2 can form complexes with proteins other than the core PRC2 components, such as HP1BP3, which can influence processes like DNA repair and drug resistance.[11][12][13]
Inhibition of these functions by this compound could lead to phenotypes not directly related to changes in H3K27me3 levels.
Troubleshooting Unexpected Phenotypes
This section provides a structured guide to help you investigate unexpected results when using this compound.
Issue 1: Observed phenotype is inconsistent with known EZH2 inhibition effects.
-
Possible Cause: Off-target effects, PRC2-independent EZH2 functions, or experimental artifacts.
-
Troubleshooting Steps:
-
Confirm On-Target Activity: Verify that this compound is inhibiting EZH2 in your experimental system. (See Protocol 1: Western Blot for H3K27me3)
-
Use a Structurally Different EZH2 Inhibitor: If a different EZH2 inhibitor produces the same phenotype, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: Compare the phenotype with that of EZH2 knockdown or knockout using siRNA, shRNA, or CRISPR/Cas9. A similar phenotype strongly suggests an on-target effect.
-
Dose-Response Analysis: Perform a dose-response experiment. A clear dose-dependent effect is more indicative of a specific interaction.
-
Assess Cell Viability: Unexpected phenotypes may be a secondary consequence of cytotoxicity. (See Protocol 2: Cell Viability Assay)
-
Issue 2: High degree of cell death or unexpected toxicity.
-
Possible Cause: Off-target toxicity, hypersensitivity of the cell line, or incorrect compound concentration.
-
Troubleshooting Steps:
-
Titrate the Compound: Determine the IC50 for your specific cell line and use concentrations at or below this value for mechanistic studies.
-
Vehicle Control: Ensure that the solvent (e.g., DMSO) concentration is not causing toxicity.
-
Review Clinical Trial Data: While not specific to this compound, a meta-analysis of EZH2 inhibitors in clinical trials reported hematological adverse events like neutropenia, thrombocytopenia, and anemia as the most common grade 3 or higher treatment-related adverse events.[14][15] Consider if your in vitro phenotype could be related to these clinical observations.
-
Test in a Different Cell Line: Use a cell line known to be less sensitive to EZH2 inhibition as a negative control.
-
Issue 3: Lack of an expected phenotype.
-
Possible Cause: Compound inactivity, incorrect dosage, cell line resistance, or issues with the experimental assay.
-
Troubleshooting Steps:
-
Confirm Compound Activity: Verify the identity and purity of your this compound stock.
-
Increase Concentration/Exposure Time: Perform a dose-response and time-course experiment to ensure you are using an effective concentration and duration of treatment.
-
Confirm Target Expression: Ensure your cell line expresses EZH2 at a sufficient level.
-
Check for Resistance Mechanisms: Resistance to EZH2 inhibitors can arise from bypass mechanisms involving pathways like IGF-1R, MEK, or PI3K.[16]
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Target | Reference |
| Ki (Wild-Type EZH2) | 0.7 nM | N/A | [1][2] |
| Ki (Y641N Mutant EZH2) | 3.0 nM | N/A | [1][2] |
| IC50 (H3K27me3 reduction) | 15 nM | Karpas-422 | [1][2] |
| IC50 (Cell Proliferation) | 25 nM | Karpas-422 | [1][2] |
Table 2: Common Treatment-Related Adverse Events (Grade ≥3) for EZH2 Inhibitors in Clinical Trials
| Adverse Event | Pooled Incidence (95% CI) | Notes | Reference |
| Neutropenia | 8% | Most common with tazemetostat (B611178) (5%) and SHR2554 (8%) | [14][15] |
| Thrombocytopenia | 8% | Most prevalent with SHR2554 (17%) | [14][15] |
| Anemia | 6% | Observed with both tazemetostat and SHR2554 | [14][15] |
Experimental Protocols
Protocol 1: Western Blot for H3K27me3
-
Cell Treatment: Plate cells and treat with a dose range of this compound and a vehicle control for the desired time.
-
Histone Extraction: Lyse cells and prepare histone extracts using a commercial kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE and Transfer: Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane and incubate with a primary antibody against H3K27me3.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Use an antibody against total Histone H3 as a loading control.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate. A decrease in the H3K27me3 band intensity relative to the total H3 control indicates on-target activity.
Protocol 2: Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
Visualizations
Caption: Simplified EZH2 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected phenotypes with this compound.
References
- 1. Regulation and Role of EZH2 in Cancer [e-crt.org]
- 2. Epigenetic regulation of signaling pathways in cancer: role of the histone methyltransferase EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of EZH1 and EZH2 in development and cancer [bmbreports.org]
- 4. Polycomb repressor complex 2 function in breast cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EZH2: Not EZHY (Easy) to Deal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An EZH2 blocker sensitizes histone mutated diffuse midline glioma to cholesterol metabolism inhibitors through an off-target effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. pnas.org [pnas.org]
- 10. mdpi.com [mdpi.com]
- 11. CSIG-27. PRC2-INDEPENDENT FUNCTION OF EZH2/HP1BP3 COMPLEX IN GLIOMA STEM CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EZH2 has a Non-Catalytic and PRC2-Independent Role in Stabilizing DDB2 to Promote Nucleotide Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. peerj.com [peerj.com]
- 15. Safety profile of EZH2 inhibitors for cancer: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
PF-06726304 degradation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of PF-06726304 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: this compound stock solutions, typically dissolved in DMSO, should be stored at -20°C for short-term storage (up to 1 year) and at -80°C for long-term storage (up to 2 years).[1] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q2: What is the optimal solvent for preparing this compound stock solutions?
A2: DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound.[2] For in vivo studies, a formulation in corn oil has also been described.[1]
Q3: What are the primary factors that can contribute to the degradation of this compound in cell culture media?
A3: Several factors can influence the stability of small molecules like this compound in cell culture media. These include:
-
Enzymatic degradation: Serum, a common supplement in cell culture media, contains various enzymes such as esterases and proteases that can metabolize the compound.[3]
-
Cellular metabolism: If experiments are conducted with live cells, their metabolic activities can contribute to the degradation of the compound.[3]
-
pH instability: The pH of the cell culture medium (typically 7.2-7.4) can affect the stability of pH-sensitive compounds.[3][4]
-
Binding to media components: The compound may bind to proteins like albumin present in fetal bovine serum (FBS), which can affect its availability and apparent stability.[3]
-
Adsorption to plasticware: Lipophilic compounds, in particular, may adsorb to the surfaces of plastic labware, leading to a decrease in the effective concentration.[3]
-
Light and temperature: Exposure to light and elevated temperatures (like 37°C in an incubator) can accelerate the degradation of some compounds.[5]
Troubleshooting Guide
Q: I am observing inconsistent or lower-than-expected activity of this compound in my cell-based assays. Could this be a stability issue?
A: Yes, inconsistent or reduced activity can be a sign of compound degradation. Here are some troubleshooting steps to consider:
-
Prepare fresh dilutions: Always prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment from a frozen stock. Avoid using pre-diluted solutions that have been stored for extended periods.
-
Minimize DMSO concentration: Ensure the final concentration of DMSO in your cell culture is low (typically <0.1%) to avoid solvent-induced cytotoxicity or other artifacts.[6]
-
Assess stability in your specific medium: The stability of this compound can vary between different types of cell culture media and serum concentrations. It is recommended to perform a stability study under your specific experimental conditions.[5]
-
Consider serum-free media: If enzymatic degradation is suspected, try conducting your experiment in serum-free or low-serum media, if your cell line permits. You can also compare the compound's stability in media with and without serum to assess the impact of serum components.[3]
-
Use low-binding plasticware: If you suspect your compound is adsorbing to plastic, consider using low-protein-binding plates and tubes.[3]
-
Include appropriate controls: Always include a positive control (a compound with known activity) and a negative control (vehicle only) in your experiments to ensure your assay is performing as expected.
Q: How can I experimentally determine the stability of this compound in my cell culture setup?
A: You can perform a time-course experiment to measure the concentration of this compound in your cell culture medium over time. A detailed protocol for this is provided in the "Experimental Protocols" section below. The general steps involve incubating the compound in the medium at 37°C and collecting aliquots at different time points for analysis by a sensitive analytical method like LC-MS/MS.[3][5]
Quantitative Data Summary
| Time (hours) | Medium Type | Serum Concentration (%) | Temperature (°C) | This compound Concentration (µM) | % Remaining |
| 0 | DMEM | 10 | 37 | 10.0 | 100 |
| 2 | DMEM | 10 | 37 | ||
| 4 | DMEM | 10 | 37 | ||
| 8 | DMEM | 10 | 37 | ||
| 24 | DMEM | 10 | 37 | ||
| 48 | DMEM | 10 | 37 |
This table is a template. Researchers should adapt it to their specific experimental conditions.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a framework for determining the stability of this compound in a specific cell culture medium.
Materials:
-
This compound
-
DMSO
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if applicable
-
Phosphate-Buffered Saline (PBS)
-
Sterile, low-protein-binding microcentrifuge tubes or a 24-well plate
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Incubation Medium:
-
Prepare the complete cell culture medium to be tested (e.g., DMEM with 10% FBS).
-
Pre-warm the medium to 37°C.
-
-
Incubation:
-
Spike the pre-warmed medium with this compound from the stock solution to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.1%.
-
Distribute the mixture into sterile, low-protein-binding tubes or wells of a plate.
-
Incubate at 37°C in a cell culture incubator (with 5% CO₂).
-
As a control, you can also assess the stability in a simpler buffer like PBS to evaluate inherent chemical stability.[3]
-
-
Sample Collection:
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).[7]
-
The 0-hour time point should be collected immediately after adding the compound.
-
Immediately stop any potential degradation by quenching the reaction, for example, by adding ice-cold acetonitrile, and store the samples at -80°C until analysis.[3]
-
-
Sample Analysis:
-
Analyze the concentration of the parent this compound compound in each sample using a validated analytical method such as LC-MS/MS.
-
Plot the percentage of the compound remaining versus time to determine the stability profile. The percentage remaining can be calculated as: (Concentration at time t / Concentration at time 0) * 100.
-
Mandatory Visualizations
Caption: Simplified EZH2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for this compound stability issues.
References
Technical Support Center: Overcoming Resistance to PF-06726304 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the EZH2 inhibitor, PF-06726304, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] EZH2 is a histone methyltransferase that specifically catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression.[4] By competitively binding to the S-adenosylmethionine (SAM) binding pocket of EZH2, this compound blocks its methyltransferase activity.[4] This leads to a global reduction in H3K27me3 levels, resulting in the derepression of target genes, including tumor suppressor genes.[2][4] This can induce cell cycle arrest and apoptosis in cancer cells.[4][5]
Q2: My cells are showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
A2: Resistance to EZH2 inhibitors like this compound can be broadly categorized into two main types:
-
On-target resistance: This typically involves secondary mutations in the EZH2 gene that prevent the binding of the inhibitor to the EZH2 protein.[6][7][8]
-
Off-target resistance (bypass pathways): Cancer cells can activate alternative signaling pathways to circumvent their dependency on EZH2 signaling and promote survival and proliferation.[8]
Q3: What specific mutations in EZH2 can confer resistance to this compound?
A3: While specific resistance mutations for this compound have not been detailed in the provided search results, studies on other SAM-competitive EZH2 inhibitors have identified several key mutations. Given the similar mechanism of action, these are highly relevant. Known resistance mutations in EZH2 include those in the SET domain, such as Y661D (corresponding to Y666N in another isoform), and in the N-terminal D1 domain, like Y111D and I109K.[6][7][9] Other identified resistance mutations include C663Y and Y726F.[8] These mutations can interfere with the binding of the inhibitor to EZH2.[7][8]
Q4: What are the key bypass signaling pathways that can be activated in this compound-resistant cells?
A4: Activation of pro-survival signaling pathways is a common mechanism of resistance to EZH2 inhibitors. Studies have shown that the activation of the PI3K/AKT/mTOR and MAPK (MEK/ERK) signaling pathways can confer resistance.[8] The activation of the Insulin-like Growth Factor 1 Receptor (IGF-1R) pathway has also been implicated in resistance to EZH2 inhibitors.[8]
Q5: How can I overcome resistance to this compound in my experiments?
A5: Several strategies can be employed to overcome resistance:
-
Combination Therapy: Combining this compound with inhibitors of the identified bypass pathways (e.g., PI3K inhibitors, MEK inhibitors) can be effective.[8][10] Another promising approach is the combination with other epigenetic modifiers or cell cycle inhibitors, such as AURKB inhibitors.[6]
-
Alternative PRC2 Targeting: For resistance caused by EZH2 mutations, targeting other components of the PRC2 complex, such as EED, can be a successful strategy.[6]
-
Use of Alternative EZH2 Inhibitors: Some EZH2 inhibitors may retain activity against certain mutant forms of EZH2 that are resistant to other inhibitors.[8]
Troubleshooting Guides
Problem 1: Decreased or no reduction in global H3K27me3 levels after this compound treatment.
| Possible Cause | Suggested Solution |
| Incorrect inhibitor concentration | Verify the IC50 of this compound for H3K27me3 inhibition in your specific cell line. The reported IC50 in Karpas-422 cells is 15 nM.[1][2][3] Perform a dose-response experiment to determine the optimal concentration. |
| Degraded this compound | Ensure proper storage of the compound. Stock solutions should be stored at -20°C or -80°C.[3] Prepare fresh dilutions for each experiment. |
| Cell line is intrinsically resistant | Characterize the baseline EZH2 expression and H3K27me3 levels in your cell line.[11] Sequence the EZH2 gene to check for pre-existing mutations that may confer resistance. |
| Acquired resistance | If the cells were previously sensitive, they may have acquired resistance. See the "Generation of Resistant Cell Lines" protocol below to create a model for studying this. |
| Issues with Western Blot/ELISA | Optimize your protein extraction and detection protocols. Ensure the use of validated antibodies for H3K27me3 and an appropriate loading control (e.g., total Histone H3).[4][12] |
Problem 2: No significant anti-proliferative effect observed.
| Possible Cause | Suggested Solution |
| Sub-optimal inhibitor concentration | The anti-proliferative IC50 can be different from the H3K27me3 inhibition IC50. For Karpas-422 cells, the proliferation IC50 is 25 nM.[1][3] Determine the IC50 for proliferation in your cell line with a viability assay (e.g., MTT, CellTiter-Glo). |
| Activation of bypass pathways | Investigate the activation status of key survival pathways like PI3K/AKT and MAPK in your cells before and after treatment using Western blot for phosphorylated forms of key proteins (e.g., p-AKT, p-ERK). |
| Cell cycle deregulation | Resistance can be associated with mutations that uncouple EZH2 inhibition from cell cycle control, such as mutations in the RB1 pathway.[6] Analyze cell cycle progression using flow cytometry. |
| Long doubling time of cells | The anti-proliferative effects of EZH2 inhibitors can be slow to manifest. Extend the duration of your proliferation assay (e.g., 5-7 days), replenishing the drug with fresh media as needed. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Target/Cell Line | Value | Reference |
| Ki | Wild-Type EZH2 | 0.7 nM | [1][2][3] |
| Ki | Y641N Mutant EZH2 | 3.0 nM | [1][2][3] |
| IC50 (H3K27me3 inhibition) | Karpas-422 cells | 15 nM | [1][2][3] |
| IC50 (Cell Proliferation) | Karpas-422 cells | 25 nM | [1][3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosage and Administration | Outcome | Reference |
| Subcutaneous Xenograft | Diffuse Large B-cell Lymphoma (Karpas-422) | 200 and 300 mg/kg; BID for 20 days | Inhibition of tumor growth and robust modulation of downstream biomarkers | [1] |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol is adapted from methods used to generate resistance to other EZH2 inhibitors.[8]
-
Cell Culture: Culture the parental cancer cell line in its recommended growth medium.
-
Initial Treatment: Treat the cells with this compound at a concentration equal to the IC50 for proliferation.
-
Dose Escalation: Once the cells resume normal proliferation, gradually increase the concentration of this compound in a stepwise manner. Allow the cells to adapt and recover at each concentration before the next increase.
-
Maintenance: Maintain the resistant cell population in a medium containing a constant, high concentration of this compound (e.g., 10x the initial IC50) to ensure the stability of the resistant phenotype.
-
Verification of Resistance: Regularly assess the IC50 of the resistant cell line to this compound and compare it to the parental cell line using a cell viability assay. A significant shift in the IC50 indicates the development of resistance.
Protocol 2: Western Blot for H3K27me3 and Total H3
This protocol provides a general workflow for assessing the pharmacodynamic effect of this compound.
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with various concentrations of this compound for the desired duration (e.g., 48-72 hours).
-
Histone Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Acid extraction of histones is a common method.
-
-
Protein Quantification: Determine the protein concentration of the extracts using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto a polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K27me3 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control to normalize the H3K27me3 signal.[4]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Overview of resistance mechanisms to this compound.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. EZH2-mediated H3K27me3 is a predictive biomarker and therapeutic target in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acquisition of a single EZH2 D1 domain mutation confers acquired resistance to EZH2-targeted inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Combining EZH2 inhibitors with other therapies for solid tumors: more choices for better effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Histone western blot protocol | Abcam [abcam.com]
Technical Support Center: Ensuring Complete EZH2 Inhibition with PF-06726304
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the potent and selective EZH2 inhibitor, PF-06726304.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with gene silencing. This compound is an S-adenosylmethionine (SAM)-competitive inhibitor, meaning it binds to the SAM-binding pocket of EZH2, preventing the transfer of a methyl group to its histone substrate.[2] This leads to a global reduction in H3K27me3 levels and the reactivation of silenced tumor suppressor genes.[3]
Q2: What are the binding affinities and inhibitory concentrations of this compound?
A2: this compound exhibits potent inhibition of both wild-type (WT) and mutant forms of EZH2. The table below summarizes key quantitative data.
| Target | Parameter | Value | Cell Line |
| EZH2 (Wild-Type) | Kᵢ | 0.7 nM | N/A |
| EZH2 (Y641N Mutant) | Kᵢ | 3.0 nM | N/A |
| H3K27me3 Inhibition | IC₅₀ | 15 nM | Karpas-422 |
| Cell Proliferation | IC₅₀ | 25 nM | Karpas-422 |
Data compiled from MedChemExpress and Selleck Chemicals product pages.[1][4]
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a powder. For in vitro experiments, it is soluble in DMSO up to 100 mM and in ethanol (B145695) up to 100 mM.[2] For long-term storage, the powder form should be stored at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored at -80°C for up to 2 years or -20°C for up to 1 year.[1]
Q4: What are the known off-target effects of this compound?
A4: While this compound is a selective EZH2 inhibitor, it is important to consider potential off-target effects. Some studies have noted that EZH2 inhibitors can influence signaling pathways downstream of EZH2, which may not be directly related to its methyltransferase activity. For example, resistance to EZH2 inhibitors can arise from the activation of pro-survival pathways such as IGF-1R, PI3K, and MAPK.[5] It is recommended to include appropriate controls in your experiments to distinguish between on-target and potential off-target effects.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete or no reduction in global H3K27me3 levels | 1. Suboptimal inhibitor concentration: The concentration of this compound may be too low for the specific cell line being used. 2. Insufficient incubation time: The duration of treatment may not be long enough to observe a significant decrease in H3K27me3. 3. Cellular resistance: The cell line may have intrinsic or acquired resistance to EZH2 inhibition. 4. Incorrect inhibitor preparation or storage: The inhibitor may have degraded due to improper handling. | 1. Perform a dose-response experiment: Titrate this compound over a range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal concentration for your cell line. 2. Conduct a time-course experiment: Treat cells for various durations (e.g., 24, 48, 72, 96 hours) to identify the optimal treatment time. 3. Investigate resistance mechanisms: Check for mutations in EZH2 or activation of bypass signaling pathways (e.g., PI3K/AKT, MAPK).[5] 4. Prepare fresh inhibitor stock solutions: Ensure proper dissolution and storage of this compound as per the manufacturer's instructions. |
| High variability between replicates | 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. 2. Inaccurate pipetting of inhibitor: Small volumes of concentrated inhibitor can be difficult to pipette accurately. 3. Edge effects in multi-well plates: Evaporation in the outer wells can concentrate the inhibitor and affect cell growth. | 1. Ensure a single-cell suspension before plating: Use a cell counter to plate a consistent number of cells in each well. 2. Use serial dilutions: Prepare a dilution series of the inhibitor to ensure accurate final concentrations. 3. Minimize edge effects: Avoid using the outermost wells of the plate or fill them with sterile PBS or media. |
| Unexpected cellular toxicity | 1. High inhibitor concentration: The concentration of this compound may be too high, leading to off-target toxicity. 2. DMSO toxicity: The final concentration of the vehicle (DMSO) may be toxic to the cells. | 1. Determine the IC₅₀ for your cell line: Perform a cell viability assay to find the concentration that inhibits growth by 50%. 2. Maintain a low final DMSO concentration: Keep the final DMSO concentration below 0.5% and include a vehicle-only control.[6] |
Experimental Protocols
Protocol 1: In Vitro Cell-Based Assay for EZH2 Inhibition
This protocol provides a general guideline for treating cultured cells with this compound and assessing the downstream effects on H3K27me3 levels.
Materials:
-
This compound
-
Cell culture medium appropriate for your cell line
-
Multi-well cell culture plates (e.g., 96-well or 6-well)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Reagents for cell lysis and protein quantification (e.g., RIPA buffer, BCA assay kit)
-
Antibodies for Western blotting (anti-H3K27me3, anti-total Histone H3)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Count the cells and seed them into multi-well plates at the desired density. For example, for a 96-well plate, a starting density of 2,500 cells/well in 100 µL of medium can be used for proliferation assays.[6] For a 6-well plate for Western blotting, a higher density will be required.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
-
Inhibitor Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of treatment, prepare serial dilutions of the inhibitor in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control.
-
Incubate the cells for the desired duration (e.g., 72 hours for proliferation assays, or a time course for Western blotting).[6]
-
-
Assessment of EZH2 Inhibition (Western Blot):
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates.
-
Perform Western blotting to detect H3K27me3 and total Histone H3 (as a loading control). A significant decrease in the H3K27me3 signal relative to the total H3 signal indicates successful EZH2 inhibition.
-
Protocol 2: Western Blot for H3K27me3
This protocol outlines the key steps for performing a Western blot to specifically detect the trimethylation of Histone H3 at lysine 27.
Materials:
-
Cell lysates from Protocol 1
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
Running and transfer buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-H3K27me3, Rabbit or Mouse anti-Total Histone H3
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation and Electrophoresis:
-
Prepare cell lysates by adding SDS sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 15-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against H3K27me3 diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped of the H3K27me3 antibody and re-probed with an antibody against total Histone H3 to serve as a loading control.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. What are EZH2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Validation & Comparative
A Head-to-Head Comparison of EZH2 Inhibitors: PF-06726304 Versus Tazemetostat in Lymphoma Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Preclinical Performance
The enhancer of zeste homolog 2 (EZH2) has emerged as a critical therapeutic target in various malignancies, particularly in lymphomas where its dysregulation is a key driver of oncogenesis. This guide provides a detailed comparison of two potent EZH2 inhibitors, PF-06726304 and tazemetostat (B611178) (EPZ-6438), based on available preclinical data in lymphoma models. While direct comparative studies are not publicly available, this document synthesizes existing data to offer a comprehensive overview of their respective biochemical potency, cellular activity, and in vivo efficacy.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and tazemetostat, facilitating a clear comparison of their performance metrics.
Table 1: Biochemical Activity
| Compound | Target | Assay Type | Ki (nM) | Selectivity |
| This compound | Wild-Type EZH2 | Biochemical Assay | 0.7[1][2] | Potent and selective EZH2 inhibitor[1][2] |
| Y641N Mutant EZH2 | Biochemical Assay | 3.0[1][2] | ||
| Tazemetostat | Wild-Type EZH2 | Biochemical Assay | 2.5[3] | 35-fold selective for EZH2 vs EZH1[4] |
| Mutant EZH2 | Biochemical Assay | 2-38 (for various mutations)[3] | >4500-fold more potent against EZH2 than other histone methyltransferases[4] |
Table 2: Cellular Activity in Lymphoma Cell Lines
| Compound | Cell Line | EZH2 Status | Assay Type | IC50 (nM) |
| This compound | Karpas-422 | Y641N Mutant | H3K27me3 Inhibition | 15[1][2] |
| Karpas-422 | Y641N Mutant | Cell Proliferation | 25[1][2] | |
| Tazemetostat | Karpas-422 | Y641N Mutant | H3K27me3 Inhibition | 9[4] |
| Karpas-422 | Y641N Mutant | Cell Proliferation | 90[3] | |
| Pfeiffer | Y641F Mutant | Cell Proliferation | 2[3] | |
| SU-DHL-6 | Y641F Mutant | Cell Proliferation | 20[3] | |
| WSU-DLCL2 | Y641N Mutant | Cell Proliferation | 9[3] | |
| Multiple Wild-Type DLBCL cell lines | Wild-Type | Cell Proliferation | Generally higher IC50s than mutant lines[5] |
Table 3: In Vivo Efficacy in Lymphoma Xenograft Models
| Compound | Model | Dosing | Outcome |
| This compound | Karpas-422 subcutaneous xenograft | 200 and 300 mg/kg, BID for 20 days | Inhibited tumor growth and robust modulation of downstream biomarkers[1][2] |
| Tazemetostat | Karpas-422 subcutaneous xenograft | 90 mg/kg, BID | Tumor growth inhibition to near stasis[3] |
| Karpas-422 subcutaneous xenograft | 361 mg/kg, BID | Complete tumor responses[3] | |
| Pfeiffer subcutaneous xenograft | Not specified | Tumor regressions[6] | |
| OCI-LY19, SU-DHL-5, Toledo (Wild-Type EZH2) xenografts | 125 or 500 mg/kg, BID | Dose-dependent tumor growth inhibition[7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for key experiments based on available information.
Biochemical Inhibition Assay (General Protocol)
Biochemical assays to determine the inhibition constant (Ki) for EZH2 inhibitors typically involve a purified, recombinant PRC2 complex (containing EZH2, EED, SUZ12, and RBAP46/48), a histone H3-based peptide substrate, and the methyl donor S-adenosyl-L-methionine (SAM), often radiolabeled ([3H]-SAM).
-
Reaction Setup: The reaction is initiated by combining the PRC2 complex, the peptide substrate, and varying concentrations of the inhibitor (this compound or tazemetostat) in a reaction buffer.
-
Initiation: The reaction is started by the addition of [3H]-SAM.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Termination: The reaction is stopped, often by the addition of trichloroacetic acid.
-
Detection: The radiolabeled, methylated peptide product is captured on a filter plate, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The Ki values are calculated from the IC50 values, which are determined by plotting the percentage of inhibition against the inhibitor concentration.
Cellular H3K27me3 Inhibition Assay (Karpas-422)
This assay quantifies the ability of an inhibitor to reduce the levels of the EZH2-mediated histone mark, H3K27me3, within cells.
-
Cell Culture: Karpas-422 cells are cultured in appropriate media and seeded in multi-well plates.
-
Treatment: Cells are treated with a range of concentrations of this compound or tazemetostat for a specified duration (e.g., 72 hours).
-
Histone Extraction: Histones are extracted from the cell nuclei using an acid extraction method.
-
Quantification: The levels of H3K27me3 and total histone H3 are quantified using an enzyme-linked immunosorbent assay (ELISA) or Western blotting.
-
Data Analysis: The ratio of H3K27me3 to total H3 is calculated for each treatment condition, and the IC50 value is determined by plotting the percentage of H3K27me3 reduction against the inhibitor concentration.
Cell Proliferation Assay (Karpas-422)
This assay measures the effect of the inhibitors on the growth of lymphoma cells.
-
Cell Seeding: Karpas-422 cells are seeded at a low density in multi-well plates.
-
Treatment: The cells are exposed to various concentrations of this compound or tazemetostat.
-
Incubation: The plates are incubated for an extended period, typically 7 to 11 days, to allow for multiple cell divisions.
-
Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The IC50 values for cell proliferation are calculated by plotting the percentage of growth inhibition against the inhibitor concentration.
In Vivo Xenograft Model (Karpas-422)
This model evaluates the anti-tumor efficacy of the compounds in a living organism.
-
Animal Model: Immunodeficient mice (e.g., SCID or NSG) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: Karpas-422 cells are implanted subcutaneously into the flank of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into control and treatment groups.
-
Treatment Administration: this compound or tazemetostat is administered orally at the specified doses and schedule. The control group receives a vehicle solution.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration of treatment.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Pharmacodynamic markers, such as H3K27me3 levels in tumor tissue, may also be assessed at the end of the study.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key concepts related to the mechanism of action and experimental evaluation of this compound and tazemetostat.
Caption: EZH2 Signaling Pathway and Inhibition.
Caption: Preclinical Evaluation Workflow.
Caption: At-a-Glance Compound Comparison.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Matching-Adjusted Indirect Comparison of Single-Arm Trials in Patients with Relapsed or Refractory Follicular Lymphoma Who Received at Least Two Prior Systemic Treatments: Tazemetostat was Associated with a Lower Risk for Safety Outcomes Versus the PI3-Kinase Inhibitors Idelalisib, Duvelisib, Copanlisib, and Umbralisib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the EZH2 Inhibitors PF-06726304 and GSK126 for Researchers
An objective guide for scientists and drug development professionals on the efficacy and mechanisms of two prominent EZH2 inhibitors, supported by experimental data.
This guide provides a detailed comparison of two potent and selective small-molecule inhibitors of the Enhancer of Zeste Homolog 2 (EZH2), PF-06726304 and GSK126. Both compounds are under investigation for their therapeutic potential in various cancers, particularly those with dysregulated EZH2 activity, such as certain lymphomas. This document summarizes their biochemical and cellular potency, in vivo efficacy, and the signaling pathways they modulate, providing researchers with the necessary data to make informed decisions for their studies.
Executive Summary
Both this compound and GSK126 are highly potent, S-adenosylmethionine (SAM)-competitive inhibitors of EZH2, a key histone methyltransferase. They have demonstrated efficacy in reducing H3K27 trimethylation, inhibiting the proliferation of cancer cell lines, and suppressing tumor growth in preclinical models. While both compounds exhibit nanomolar potency, their specific inhibitory concentrations and cellular effects can vary. This guide presents a side-by-side comparison of their performance based on available experimental data.
Data Presentation
Table 1: Biochemical Potency Against EZH2
| Compound | Target | Ki (nM) | IC50 (nM) | Selectivity |
| This compound | Wild-Type EZH2 | 0.7[1][2][3][4] | 0.7[5] | - |
| Y641N Mutant EZH2 | 3.0[1][2][3][4] | - | - | |
| GSK126 | Wild-Type & Mutant EZH2 | 0.5 - 3.0[1] | 9.9[1] | >1000-fold vs. 20 other methyltransferases[1] |
Table 2: In Vitro Efficacy in Lymphoma Cell Lines
| Compound | Cell Line | EZH2 Status | Proliferation IC50 (nM) | H3K27me3 Inhibition IC50 (nM) |
| This compound | Karpas-422 | Wild-Type | 25[1][3][4] | 15[1][2][3][4] |
| GSK126 | Karpas-422 | Wild-Type | Slower response, primarily cytostatic[6] | - |
| Pfeiffer | A677G Mutant | Potent inhibition[1][6] | 7-252 (in various DLBCL cell lines)[7] |
Table 3: In Vivo Efficacy in a Karpas-422 Xenograft Model
| Compound | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound | 200 and 300 mg/kg, BID for 20 days | Robust tumor growth inhibition[1][3][4] | [1][3][4] |
| GSK126 | 50 mg/kg, once daily for 10 days | Complete tumor growth inhibition[8] | [8] |
| 150 mg/kg, once daily | Marked tumor regression[9] | [9] |
Experimental Protocols
Cell Proliferation Assay (General Protocol)
-
Cell Seeding: Plate lymphoma cells (e.g., Karpas-422) in a 96-well plate at a density of 2,500 cells per well in 100 µL of complete cell culture medium.[2]
-
Incubation: Incubate the cells for 2-3 hours at 37°C and 5% CO2.[2]
-
Compound Preparation: Prepare a serial dilution of the EZH2 inhibitor (this compound or GSK126) in DMSO. Further dilute the compounds in the growth medium.
-
Treatment: Add 25 µL of the diluted compound to the cell plates, ensuring a final DMSO concentration of 0.5% or less.[2]
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.[2]
-
Viability Assessment: At the end of the incubation, assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or by measuring resazurin (B115843) reduction.
-
Data Analysis: Plot the viability data against the compound concentration and determine the IC50 value using a four-parameter logistical curve fit.[9]
H3K27me3 Inhibition Assay (ELISA-based)
-
Cell Treatment: Treat cells (e.g., Karpas-422) with various concentrations of the EZH2 inhibitor for a specified period (e.g., 72 hours).[2]
-
Cell Lysis and Histone Extraction: Lyse the cells and extract histones using an acid extraction method.[2]
-
ELISA:
-
Data Analysis: Measure the absorbance at 450 nm and normalize the H3K27me3 signal to the total H3 signal. Calculate the IC50 for H3K27me3 inhibition.
Karpas-422 Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., SCID or nude mice).
-
Cell Implantation: Subcutaneously implant Karpas-422 cells (typically 5-10 x 10^6 cells) mixed with Matrigel into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment:
-
Monitoring: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).
Mandatory Visualization
Caption: EZH2 signaling pathway and points of inhibition by this compound and GSK126.
Caption: General experimental workflow for comparing the efficacy of EZH2 inhibitors.
Discussion
Both this compound and GSK126 demonstrate high potency against EZH2 and its cancer-promoting activities.
-
Biochemical Potency: this compound exhibits slightly lower Ki values for both wild-type and Y641N mutant EZH2 compared to the reported range for GSK126.[1][2][3][4] This suggests that on a purely enzymatic level, this compound may be a more potent inhibitor.
-
Cellular Efficacy: In the Karpas-422 cell line, this compound shows a clear dose-dependent inhibition of proliferation with a reported IC50 of 25 nM.[1][3][4] GSK126 also inhibits the proliferation of this cell line, though it is described as having a slower, more cytostatic effect.[6] In the Pfeiffer cell line, which harbors an EZH2 activating mutation, GSK126 is reported to be highly potent.[1][6]
-
In Vivo Efficacy: Both compounds have shown significant tumor growth inhibition in Karpas-422 xenograft models.[1][3][4][8][9] Direct comparison of the percentage of tumor growth inhibition is challenging due to different dosing regimens in the available studies. However, both have demonstrated the ability to achieve robust or even complete tumor growth inhibition in this preclinical model.
-
Mechanism of Action: As competitive inhibitors of the SAM-binding site of EZH2, both compounds lead to a global decrease in H3K27me3 levels.[10] This results in the de-repression of EZH2 target genes, including tumor suppressors like CDKN1A and genes involved in B-cell differentiation such as BLIMP1.[10][11] The reactivation of these genes leads to cell cycle arrest and apoptosis in lymphoma cells. GSK126 has also been shown to down-regulate the Wnt/β-catenin signaling pathway.[7]
Conclusion
This compound and GSK126 are both highly effective inhibitors of EZH2 with demonstrated anti-proliferative and anti-tumor activity in preclinical models of lymphoma. This compound appears to have a slight edge in biochemical potency based on reported Ki values. However, both compounds show potent cellular and in vivo activity. The choice between these inhibitors for research purposes may depend on the specific cell line or model system being used, as cellular responses can vary. The experimental protocols and comparative data provided in this guide should assist researchers in designing and interpreting their studies with these important research tools.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PF 06726304 acetate | EZH2 | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. EZH2 is required for germinal center formation and somatic EZH2 mutations promote lymphoid transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. EZH2 abnormalities in lymphoid malignancies: underlying mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of EZH2 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the in vitro performance of prominent EZH2 inhibitors. The information presented is collated from various preclinical studies to aid in the selection of appropriate compounds for research and development.
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] It primarily catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[3][4] Dysregulation of EZH2 activity, through mutation or overexpression, is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[5][6] This guide focuses on a head-to-head in vitro comparison of several key EZH2 inhibitors, including Tazemetostat, GSK2816126, and the dual EZH1/2 inhibitor Valemetostat.
Biochemical Potency and Selectivity
The direct inhibitory activity of EZH2 inhibitors is typically assessed through biochemical assays that measure the inhibition of the methyltransferase activity of purified EZH2 enzyme. Key parameters from these assays include the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
| Inhibitor | Target(s) | IC50 (nM) | Ki (nM) | Selectivity vs. EZH1 | Reference |
| Tazemetostat (EPZ-6438) | EZH2 (WT & Mutant) | 11 (cell-free) | 2.5 | 35-fold | [7][8] |
| GSK2816126 (GSK126) | EZH2 (WT & Mutant) | 9.9 | 0.5 - 3 | >150-fold | [9][10] |
| Valemetostat (DS-3201) | EZH1/EZH2 | <10 (for both) | N/A | Dual Inhibitor | [5][11] |
| CPI-1205 | EZH2 (Mutant) | 2 | N/A | N/A | [4] |
| EPZ005687 | EZH2 | N/A | 24 | 50-fold | [12] |
| GSK343 | EZH2 | N/A | N/A | N/A | [13] |
| UNC1999 | EZH2/EZH1 | <10 (EZH2), 45 (EZH1) | N/A | ~4.5-fold | [12] |
N/A : Data not available in the reviewed sources.
Cellular Activity: Inhibition of H3K27 Methylation and Cell Proliferation
The in vitro efficacy of EZH2 inhibitors is further evaluated in cell-based assays. A crucial pharmacodynamic marker is the reduction of global H3K27me3 levels within cells. The anti-proliferative effect of these inhibitors is also a key measure of their potential therapeutic activity.
| Inhibitor | Cell Line(s) | H3K27me3 Inhibition IC50 (nM) | Proliferation IC50 (µM) | Notes | Reference |
| Tazemetostat (EPZ-6438) | DLBCL cell lines | 2 - 90 | <0.001 - 7.6 | Increased sensitivity in EZH2 mutant cell lines. | [9] |
| GSK2816126 (GSK126) | DLBCL cell lines | 7 - 252 | N/A | Most sensitive in EZH2 mutant DLBCL. | [9] |
| Valemetostat (DS-3201) | Lymphoma cell lines | Potent inhibition at 0.1-100 nM | N/A | Effective removal of H3K27me3. | [11] |
| CPI-1205 | Mutant EZH2 cell lines | 32 (EC50) | N/A | [4] | |
| GSK343 | LNCaP (prostate cancer) | N/A | 2.9 | [13] |
N/A : Data not available in the reviewed sources. DLBCL : Diffuse Large B-cell Lymphoma.
Signaling Pathways and Experimental Workflows
The mechanism of action of EZH2 inhibitors revolves around the reversal of epigenetic silencing mediated by the PRC2 complex. This impacts various downstream signaling pathways crucial for cancer cell proliferation and survival.
Caption: EZH2 signaling pathway and mechanism of inhibition.
A typical in vitro workflow for comparing EZH2 inhibitors involves a multi-step process, starting from biochemical assays to cellular functional assays.
Caption: Experimental workflow for in vitro comparison of EZH2 inhibitors.
Experimental Protocols
Biochemical IC50 Determination Assay
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of EZH2 by 50%.
Methodology:
-
A common method involves a radiometric assay using purified PRC2 complex, a histone H3 peptide substrate, and S-[3H]-adenosyl-L-methionine (SAM) as the methyl donor.
-
The reaction is initiated by adding the PRC2 complex to a mixture containing the histone peptide, [3H]-SAM, and varying concentrations of the EZH2 inhibitor.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 60 minutes at 30°C).
-
The reaction is then stopped, and the radiolabeled methylated peptide is captured on a filter plate.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
IC50 values are calculated by fitting the data to a four-parameter logistic equation.
Cellular H3K27me3 Inhibition Assay
Objective: To measure the ability of an inhibitor to reduce the levels of H3K27me3 in a cellular context.
Methodology:
-
Cancer cell lines with known EZH2 status (wild-type or mutant) are seeded in multi-well plates.
-
Cells are treated with a range of concentrations of the EZH2 inhibitor for a specified duration (e.g., 72-96 hours).
-
Following treatment, total histones are extracted from the cells.
-
H3K27me3 levels are quantified by Western blot or an ELISA-based method using specific antibodies against H3K27me3 and a loading control (e.g., total Histone H3).
-
For Western blotting, band intensities are quantified using densitometry.
-
IC50 values are determined by plotting the percentage of H3K27me3 inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation/Viability Assay
Objective: To assess the effect of EZH2 inhibitors on the growth and viability of cancer cell lines.
Methodology:
-
Cells are seeded in 96-well plates at a predetermined density.
-
After allowing the cells to adhere, they are treated with a serial dilution of the EZH2 inhibitor.
-
The cells are incubated for an extended period, typically 6 to 11 days, to allow for the anti-proliferative effects to manifest, with media and compound being refreshed every few days.
-
Cell viability is assessed using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is read using a plate reader.
-
The IC50 for cell proliferation is calculated by normalizing the data to vehicle-treated controls and fitting to a sigmoidal dose-response curve.
Conclusion
The in vitro comparison of EZH2 inhibitors reveals a class of potent and selective molecules with significant anti-proliferative effects in cancer cell lines, particularly those harboring EZH2 mutations. Tazemetostat and GSK2816126 are highly selective for EZH2 over EZH1, while Valemetostat offers dual inhibition of both isoforms. The choice of inhibitor for a particular research application will depend on the specific scientific question, the desired selectivity profile, and the cellular context being investigated. The provided data and protocols serve as a valuable resource for guiding these decisions.
References
- 1. Epigenetic regulation of signaling pathways in cancer: role of the histone methyltransferase EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of novel EZH2 inhibitors through pharmacophore-based virtual screening and biological assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. volition.com [volition.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Frontiers | Novel Natural Inhibitors Targeting Enhancer of Zeste Homolog 2: A Comprehensive Structural Biology Research [frontiersin.org]
- 7. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of PF-06726304 and Other Histone Methyltransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the histone methyltransferase (HMT) inhibitor PF-06726304 with other notable inhibitors in its class. The following sections present quantitative data on inhibitor selectivity, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Inhibitor Selectivity Profile
The following table summarizes the inhibitory activity of this compound and other selected histone methyltransferase inhibitors against their primary target, EZH2, and other methyltransferases. This data is crucial for assessing the specificity and potential off-target effects of these compounds.
| Inhibitor | Target | K i (nM) | IC 50 (nM) | Selectivity vs. EZH1 | Selectivity vs. Other HMTs |
| This compound | EZH2 (Wild-Type) | 0.7[1][2][3][4] | - | >22-fold vs EZH1[5] | Highly selective (details not fully disclosed in public literature) |
| EZH2 (Y641N Mutant) | 3.0[1][2][3][4] | - | |||
| H3K27me3 reduction | - | 15[1][2][3][4] | |||
| Tazemetostat (EPZ-6438) | EZH2 (Wild-Type) | 2.5[6] | 11[6] | 35-fold[6] | >4,500-fold vs. 14 other HMTs[6] |
| GSK126 | EZH2 | 0.093 (Ki)[7] | 9.9[5] | >150-fold[7] | >1000-fold vs. 20 other HMTs[7][8] |
| UNC1999 | EZH2 | - | <10 | ~10-fold | >10,000-fold vs. 15 other HMTs |
Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of inhibitor potency. A lower value indicates higher potency. Selectivity is the ratio of potency against the primary target versus other enzymes.
Experimental Protocols
The following are detailed methodologies for two common in vitro assays used to determine the selectivity of histone methyltransferase inhibitors.
Radioisotope-Based Histone Methyltransferase (HMT) Filter Binding Assay
This assay measures the incorporation of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) onto a histone substrate.[9][10][11]
Materials:
-
Histone methyltransferase enzyme of interest (e.g., EZH2 complex)
-
Histone substrate (e.g., recombinant histone H3, H3-derived peptides, or nucleosomes)[11]
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
2x HMT reaction buffer (e.g., 40 mM Tris-HCl pH 8.0, 0.2% BSA, 0.02% Triton X-100, 1 mM DTT)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the reaction mixture on ice. To each well, add the 2x HMT reaction buffer.
-
Inhibitor Addition: Add the desired concentration of the test inhibitor or DMSO (vehicle control) to the respective wells.
-
Enzyme Addition: Add the histone methyltransferase enzyme to each well.
-
Initiation of Reaction: Start the reaction by adding the histone substrate and [³H]-SAM. The final reaction volume is typically 20-50 µL.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stopping the Reaction: Spot the reaction mixture onto the Whatman P-81 filter paper.[11][12]
-
Washing: Wash the filter papers multiple times with the stop solution to remove unincorporated [³H]-SAM.[10][11][12]
-
Scintillation Counting: Dry the filter papers, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the enzyme activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.
AlphaLISA® Histone Methyltransferase Assay
This is a homogeneous (no-wash) immunoassay that detects the methylation of a biotinylated histone peptide substrate.[13]
Materials:
-
Histone methyltransferase enzyme (e.g., EZH2 complex)
-
Biotinylated histone H3 peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
Test inhibitors dissolved in DMSO
-
AlphaLISA® Assay Buffer
-
AlphaLISA® Acceptor beads conjugated to an antibody specific for the methylated histone mark (e.g., anti-H3K27me3)
-
Streptavidin-coated AlphaLISA® Donor beads
-
384-well white OptiPlate™
-
AlphaScreen®-capable microplate reader
Procedure:
-
Reagent Preparation: Dilute the EZH2 enzyme, SAM, and biotinylated histone H3 peptide in the AlphaLISA® Assay Buffer.
-
Reaction Setup: In a 384-well plate, add the assay buffer, the test inhibitor or DMSO, and the EZH2 enzyme.
-
Initiation of Reaction: Add the biotinylated histone H3 peptide and SAM mixture to initiate the reaction.[13]
-
Incubation: Cover the plate and incubate at room temperature for a defined period (e.g., 120 minutes).[13]
-
Detection: Add a mixture of the AlphaLISA® Acceptor beads and Streptavidin-coated Donor beads. This step is performed in subdued light.[13]
-
Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes.[13]
-
Signal Reading: Read the plate using an AlphaScreen®-capable microplate reader at an emission wavelength of 615 nm.
-
Data Analysis: The AlphaLISA® signal is proportional to the amount of methylated peptide. Calculate the percent inhibition and determine the IC₅₀ values.
Mandatory Visualizations
Signaling Pathway
Caption: EZH2 signaling pathway within the PRC2 complex.
Experimental Workflow
Caption: General workflow for in vitro HMT inhibition assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Histone Methyltransferase 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A protocol for high-throughput screening for immunomodulatory compounds using human primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.ed.ac.uk [pure.ed.ac.uk]
- 13. resources.revvity.com [resources.revvity.com]
Comparative Analysis of PF-06726304 Cross-Reactivity: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the cross-reactivity profile of PF-06726304, a potent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), against other EZH2 inhibitors. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research.
Introduction to this compound
This compound is a small molecule inhibitor targeting EZH2, a histone methyltransferase that is a core component of the Polycomb Repressive Complex 2 (PRC2). EZH2 catalyzes the methylation of histone H3 on lysine (B10760008) 27 (H3K27), a key epigenetic modification associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target. This compound has demonstrated potent inhibition of both wild-type and mutant forms of EZH2.
On-Target Potency
This compound exhibits high potency against its intended target, EZH2. The table below summarizes its inhibitory activity against wild-type and a common cancer-associated mutant form of EZH2, as well as its cellular activity in inhibiting H3K27 methylation and cell proliferation.
| Target/Assay | This compound |
| EZH2 (wild-type) Ki | 0.7 nM[1] |
| EZH2 (Y641N mutant) Ki | 3.0 nM[1] |
| H3K27me3 Inhibition IC50 (Karpas-422 cells) | 15 nM[1] |
| Cell Proliferation IC50 (Karpas-422 cells) | 25 nM[1] |
Cross-Reactivity and Selectivity Profile
Comparison with Other EZH2 Inhibitors
The following table compares the selectivity profile of this compound with other notable EZH2 inhibitors: Tazemetostat (EPZ-6438), GSK126, and CPI-1205. The data is compiled from various sources and presented to offer a comparative overview.
| Inhibitor | Primary Target IC50/Ki | EZH1 IC50 | Selectivity vs. Other Methyltransferases |
| This compound | 0.7 nM (Ki, WT EZH2) [1] | Data not publicly available | Described as "selective" |
| Tazemetostat | 2.5 nM (Ki, WT EZH2)[2][3] | 392 nM[3] | >4,500-fold selective over 14 other HMTs[2] |
| GSK126 | 9.9 nM (IC50, WT EZH2)[4][5] | 680 nM[6] | >1,000-fold selective over 20 other human methyltransferases[4] |
| CPI-1205 | 2.2 nM (IC50, WT EZH2) | 52 nM | Selective when tested against 30 other histone or DNA methyltransferases |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches relevant to the study of this compound, the following diagrams are provided.
Experimental Protocols
The determination of inhibitor potency and selectivity involves standardized biochemical assays. Below are generalized protocols for the types of experiments used to generate the data in this guide.
Radiometric Histone Methyltransferase (HMT) Assay
This assay measures the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone substrate.
-
Reaction Mixture Preparation: A reaction buffer is prepared containing the PRC2 enzyme complex (with EZH2), a histone H3 peptide substrate, and the test inhibitor (e.g., this compound) at various concentrations.
-
Initiation: The reaction is initiated by adding [³H]-SAM.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30 minutes at 30°C).
-
Quenching and Capture: The reaction is stopped, and the methylated histone peptides are captured on a filter membrane.
-
Detection: The amount of incorporated radioactivity on the filter is quantified using a scintillation counter.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular H3K27me3 Inhibition Assay (ELISA-based)
This assay quantifies the levels of the H3K27me3 mark in cells treated with an EZH2 inhibitor.
-
Cell Culture and Treatment: Cancer cell lines (e.g., Karpas-422) are cultured and treated with varying concentrations of the inhibitor for a specified duration (e.g., 72 hours).
-
Histone Extraction: Histones are extracted from the cell nuclei.
-
ELISA: An enzyme-linked immunosorbent assay (ELISA) is performed using an antibody specific to the H3K27me3 mark.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a substrate to produce a detectable signal (colorimetric or chemiluminescent).
-
Data Analysis: The signal intensity, which is proportional to the amount of H3K27me3, is measured. IC50 values are determined by plotting the reduction in H3K27me3 levels against the inhibitor concentration.
Conclusion
This compound is a highly potent EZH2 inhibitor. While comprehensive cross-reactivity data against a broad kinase panel is not publicly available, existing data for similar EZH2 inhibitors like Tazemetostat and GSK126 show a high degree of selectivity over other histone methyltransferases. This suggests that compounds in this class can be designed to achieve high selectivity for their intended epigenetic target. Further studies are needed to fully delineate the off-target profile of this compound and to understand its full therapeutic potential and safety profile. Researchers are encouraged to consult the primary literature for more detailed experimental conditions and data.
References
A Comparative Guide to PF-06726304 and Other Epigenetic Modifiers in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of epigenetic therapies, the selective EZH2 inhibitor PF-06726304 presents a promising avenue for cancer treatment. This guide provides a comparative analysis of this compound with other epigenetic modifiers, focusing on the rationale and preclinical evidence for their use in combination therapies. While direct combination data for this compound is not yet publicly available, this document summarizes its potent preclinical activity and reviews the synergistic effects observed when other EZH2 inhibitors are combined with histone deacetylase (HDAC) inhibitors and DNA methyltransferase (DNMT) inhibitors.
This compound: A Potent and Selective EZH2 Inhibitor
This compound is a small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that plays a critical role in epigenetic regulation and is frequently dysregulated in cancer. Preclinical data have demonstrated its potent and selective activity.
| Parameter | Value | Cell Line/System |
| Ki (Wild-Type EZH2) | 0.7 nM | Biochemical Assay |
| Ki (Y641N Mutant EZH2) | 3.0 nM | Biochemical Assay |
| IC50 (H3K27me3 Inhibition) | 15 nM | Karpas-422 (Diffuse Large B-cell Lymphoma) |
| IC50 (Cell Proliferation) | 25 nM | Karpas-422 (Diffuse Large B-cell Lymphoma) |
Table 1: Preclinical activity of this compound.[1][2]
Combination Therapy: EZH2 Inhibitors with Other Epigenetic Modifiers
The rationale for combining EZH2 inhibitors with other epigenetic modifiers stems from the intricate interplay of different epigenetic regulatory mechanisms in cancer. Dysregulation of multiple pathways often contributes to tumorigenesis and drug resistance. By targeting distinct but complementary epigenetic pathways, combination therapies aim to achieve synergistic anti-tumor effects.
EZH2 Inhibitors in Combination with HDAC Inhibitors
Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. The combination of EZH2 inhibitors and HDAC inhibitors has shown synergistic effects in various cancer models, particularly in lymphomas.
Preclinical Evidence:
Studies have demonstrated that the combination of the EZH2 inhibitor GSK126 and the pan-HDAC inhibitor romidepsin (B612169) results in potent synergy in lymphoma cell lines with EZH2 dysregulation.[3][4][5][6] This synergy is attributed to the disruption of the PRC2 complex.[3][4][5][6] Another study showed that the combination of the EZH2 inhibitor tazemetostat (B611178) and the HDAC inhibitor entinostat (B1683978) produced superior therapeutic effects in uterine sarcoma cells compared to single-agent treatments.[7][8][9]
| Combination | Cancer Model | Key Findings |
| GSK126 + Romidepsin | Lymphoma Cell Lines | Potent synergy, disruption of PRC2 complex.[3][4][5][6] |
| Tazemetostat + Entinostat | Uterine Sarcoma Cells | Superior therapeutic effects compared to monotherapy.[7][8][9] |
| Tazemetostat + Belinostat | GC-DLBCL | Promotes antigen processing and presentation program, increases MHC-I and MHC-II surface expression.[10] |
Table 2: Preclinical data for the combination of EZH2 and HDAC inhibitors.
EZH2 Inhibitors in Combination with DNMT Inhibitors
DNA methyltransferases (DNMTs) are responsible for adding methyl groups to DNA, a key mechanism for gene silencing. The combination of EZH2 inhibitors and DNMT inhibitors is based on the premise that these two pathways cooperate to silence tumor suppressor genes.
Preclinical Evidence:
Preclinical studies have shown that combining the DNMT inhibitor decitabine (B1684300) (DAC) with the EZH2 inhibitor GSK126 leads to synergistic anti-tumor effects in hepatocellular carcinoma (HCC) cell lines.[11][12][13][14][15][16] This combination resulted in increased sensitivity, prolonged anti-proliferative changes, and sustained reactivation of silenced genes compared to single-agent treatments.[11][12][13][14][15][16]
| Combination | Cancer Model | Key Findings |
| GSK126 + Decitabine (DAC) | Hepatocellular Carcinoma (HCC) Cell Lines | Increased sensitivity, prolonged anti-proliferative effects, sustained reactivation of silenced genes.[11][12][13][14][15][16] |
Table 3: Preclinical data for the combination of EZH2 and DNMT inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of preclinical findings. Below are summaries of methodologies used in key studies investigating the combination of EZH2 inhibitors with other epigenetic modifiers.
Combination of EZH2 and HDAC Inhibitors in Lymphoma
-
Cell Lines and Culture: A panel of 21 lymphoma cell lines were used.
-
Drug Treatment: Cells were exposed to the EZH2 inhibitor GSK126 and the pan-HDAC inhibitor romidepsin, both as single agents and in combination.
-
Synergy Assessment: The degree of synergy was quantified using the Excess over Bliss method.
-
Molecular Analysis: Western blotting was performed to assess changes in histone modifications (H3K27 acetylation and methylation). Co-immunoprecipitation was used to study the integrity of the PRC2 complex.
-
Gene Expression: RNA sequencing was performed on cell lines pre-treatment to identify potential predictive biomarkers.[3][4][5][6]
Combination of EZH2 and DNMT Inhibitors in Hepatocellular Carcinoma
-
Cell Lines: Human HCC cell lines (SNU398, HepG2, and SNU475) were utilized.
-
Drug Treatment: Cells were treated with the DNMT inhibitor 5-aza-2'-deoxycytidine (DAC) and the EZH2 inhibitor GSK126, alone and in combination.
-
Cellular Assays: Drug sensitivity, cell proliferation, and colony formation assays were conducted.
-
Epigenetic Analysis: DNA methylation and nucleosome accessibility were profiled.
-
Gene Expression Analysis: Gene expression profiles were analyzed to identify reactivated genes and affected pathways.[15]
Conclusion
This compound is a potent and selective EZH2 inhibitor with compelling preclinical activity as a monotherapy. While direct combination data for this compound is not yet available, the substantial body of preclinical evidence for combining other EZH2 inhibitors with HDAC and DNMT inhibitors provides a strong rationale for exploring such strategies with this compound. The synergistic anti-tumor effects observed in various cancer models highlight the potential of dual epigenetic targeting to overcome resistance and improve therapeutic outcomes. Further preclinical studies are warranted to investigate the efficacy of this compound in combination with other epigenetic modifiers, which could pave the way for novel and more effective cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Precision Targeting with EZH2 and HDAC Inhibitors in Epigenetically Dysregulated Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Precision Targeting with EZH2 and HDAC Inhibitors in Epigenetically Dysregulated Lymphomas. [vivo.weill.cornell.edu]
- 7. Dual Targeting EZH2 and Histone Deacetylases in Human Uterine Sarcoma Cells Under Both 2D and 3D Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. DNMT and EZH2 inhibitors synergize to activate therapeutic targets in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DNMT and EZH2 inhibitors synergize to activate therapeutic targets in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. S-EPMC9563073 - DNMT and EZH2 inhibitors synergize to activate therapeutic targets in hepatocellular carcinoma. - OmicsDI [omicsdi.org]
- 15. GSE202560 - DNMT and EZH2 inhibitors synergize for gene activation in hepatocellular carcinoma cells [RNA-seq] - OmicsDI [omicsdi.org]
- 16. login.medscape.com [login.medscape.com]
A Head-to-Head Comparison of PF-06726304 and Other EZH2 Inhibitors in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the biochemical performance of leading EZH2 inhibitors, supported by experimental data.
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in transcriptional repression and is a key therapeutic target in various cancers.[1][2] This guide provides a comparative analysis of the biochemical properties of PF-06726304 against other prominent EZH2 inhibitors, including Tazemetostat (B611178), GSK2816126, CPI-1205, and Valemetostat. All these small molecule inhibitors are designed to target the enzymatic activity of EZH2, which is a core component of the Polycomb Repressive Complex 2 (PRC2).[3][4]
Biochemical Performance: A Comparative Overview
The following table summarizes the key biochemical parameters of this compound and other selected EZH2 inhibitors. These values, primarily IC₅₀ and Kᵢ, represent the potency of these molecules in inhibiting EZH2's methyltransferase activity in biochemical assays. Lower values indicate higher potency.
| Inhibitor | Target(s) | IC₅₀ (nM) | Kᵢ (nM) | Selectivity | Mechanism of Action |
| This compound | EZH2 (Wild-Type & Y641N Mutant) | WT: 0.7, Y641N: 3.0[5][6] | WT: 0.7, Y641N: 3.0[5][6] | Selective for EZH2[5][6] | S-adenosylmethionine (SAM)-competitive[7] |
| Tazemetostat (EPZ-6438) | EZH2 (Wild-Type & Mutants) | WT: 11 (peptide assay), 16 (nucleosome assay)[8][9] | 2.5[9][10] | ~35-fold vs EZH1[11] | SAM-competitive[10][11] |
| GSK2816126 (GSK126) | EZH2 | 9.9[12][13] | - | >1000-fold vs other methyltransferases, ~68-fold vs EZH1[14] | SAM-competitive[13] |
| CPI-1205 (Lirametostat) | EZH2 | 2[15][16] | - | Modest selectivity over EZH1 (IC₅₀ = 52 nM)[15][17] | Not explicitly stated, but implied SAM-competitive |
| Valemetostat (DS-3201) | EZH1/EZH2 | <10 (for both)[18][19] | - | Dual inhibitor[18][20] | Not explicitly stated, but implied SAM-competitive |
EZH2 Signaling Pathway and Inhibition
EZH2 functions as the catalytic subunit of the PRC2 complex, which also includes core components like EED and SUZ12.[4] PRC2 catalyzes the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression of target genes.[4][21] Many of these target genes are tumor suppressors.[2] Dysregulation of EZH2 activity, through overexpression or activating mutations, is implicated in the progression of various cancers.[22] EZH2 inhibitors act by competing with the cofactor S-adenosylmethionine (SAM), thereby preventing the transfer of a methyl group to H3K27 and leading to the de-repression of tumor suppressor genes.[4][23]
Caption: EZH2 Signaling Pathway and Point of Inhibition.
Experimental Methodologies
The determination of the biochemical potency of EZH2 inhibitors typically involves enzymatic assays that measure the transfer of a methyl group from a radiolabeled or modified SAM to a histone H3 substrate.
Typical Biochemical Assay Workflow for an EZH2 Inhibitor:
Caption: A typical workflow for a biochemical assay to determine EZH2 inhibitor potency.
Detailed Protocol for a Representative EZH2 Biochemical Assay:
This protocol is a generalized representation based on common methodologies.[12][24]
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 1 mM DTT).
-
Dilute the recombinant PRC2 complex (containing EZH2) and the histone H3 peptide or nucleosome substrate in the reaction buffer to the desired concentrations.
-
Prepare a stock solution of the test inhibitor (e.g., this compound) in DMSO and perform serial dilutions.
-
Prepare a solution of S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
-
-
Enzymatic Reaction:
-
In a microplate, add the PRC2 complex, histone H3 substrate, and the diluted inhibitor.
-
Allow for a pre-incubation period (e.g., 15-30 minutes) at room temperature.
-
Initiate the methyltransferase reaction by adding [³H]-SAM.
-
Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Detection:
-
Stop the reaction by adding an excess of cold, unlabeled SAM or a suitable stop buffer.
-
Spot the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper to remove unincorporated [³H]-SAM.
-
Measure the incorporated radioactivity on the filter paper using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.
-
Conclusion
The available biochemical data indicates that this compound is a highly potent inhibitor of both wild-type and Y641N mutant EZH2, with Ki values in the low nanomolar range.[5][6] Its potency is comparable to or greater than other leading EZH2 inhibitors such as Tazemetostat, GSK2816126, and CPI-1205. While Valemetostat shows potent dual inhibition of EZH1 and EZH2, this compound demonstrates a more selective profile for EZH2. The choice of an appropriate EZH2 inhibitor for research or therapeutic development will depend on the specific biological context, including the EZH2 mutational status and the desired selectivity profile. The experimental protocols outlined provide a foundation for conducting direct, head-to-head comparisons of these and other emerging EZH2 inhibitors.
References
- 1. apexbt.com [apexbt.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tazemetostat (EPZ-6438; E-7438) | EZH2 Inhibitor | 1403254-99-8 | histone methyltransferase inhibitor | Buy EPZ6438; E7438 from Supplier InvivoChem [invivochem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Gsk2816126 | C31H38N6O2 | CID 68210102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. CPI-1205 |Cas:1621862-70-1 Buy CPI-1205 from ProbeChem, Global Biochemicals Supplier [probechem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. CPI-1205 | CAS#:1621862-70-1 | Chemsrc [chemsrc.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. selleckchem.com [selleckchem.com]
- 21. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Phase I Study of the Novel Enhancer of Zeste Homolog 2 (EZH2) Inhibitor GSK2816126 in Patients with Advanced Hematologic and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Novel Natural Inhibitors Targeting Enhancer of Zeste Homolog 2: A Comprehensive Structural Biology Research [frontiersin.org]
- 24. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of EZH2 Inhibitors: PF-06726304 vs. Tazemetostat
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular potency of two prominent EZH2 inhibitors, PF-06726304 and tazemetostat (B611178). The information presented is collated from publicly available preclinical data to assist researchers in making informed decisions for their discovery and development programs.
Executive Summary
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in epigenetic regulation and is a validated therapeutic target in oncology. Both this compound and tazemetostat are potent, selective, and orally bioavailable small molecule inhibitors of EZH2. They function by competitively inhibiting the S-adenosyl-L-methionine (SAM) binding site of EZH2, leading to a reduction in the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). This epigenetic mark is associated with gene silencing, and its inhibition can reactivate tumor suppressor genes, thereby inhibiting cancer cell proliferation. While both compounds target the same enzyme, their relative potency can vary depending on the cellular context and the specific EZH2 mutation status. This guide summarizes the available data on their cellular activity and provides detailed experimental protocols for key assays.
Data Presentation: Cellular Potency Comparison
The following tables summarize the available quantitative data on the cellular potency of this compound and tazemetostat in various cancer cell lines. It is important to note that the data has been compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Target/Cell Line | Potency | Reference |
| Ki (inhibition constant) | Wild-type EZH2 | 0.7 nM | [1] |
| Y641N mutant EZH2 | 3.0 nM | [1] | |
| IC50 (H3K27me3 inhibition) | Karpas-422 (EZH2 WT) | 15 nM | [1] |
| IC50 (Cell Proliferation) | Karpas-422 (EZH2 WT) | 25 nM | [1] |
Table 2: Biochemical and Cellular Potency of Tazemetostat
| Parameter | Target/Cell Line | Potency | Reference |
| Ki (inhibition constant) | EZH2 (Wild-type and mutant) | 2.5 ± 0.5 nM | [2] |
| IC50 (Biochemical) | Wild-type EZH2 | 11 nM | [3] |
| Mutant EZH2 | 2-38 nM | [3] | |
| IC50 (H3K27me3 inhibition) | Lymphoma cell lines | 9 nM (average) | [2] |
| DLBCL cell lines | 2-90 nM | [4] | |
| IC50 (Cell Proliferation) | EZH2 mutant DLBCL cell lines | <0.001 - 7.6 µM | [4] |
| EZH2 wild-type DLBCL cell lines | <0.001 - 7.6 µM | [4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EZH2 signaling pathway and a general workflow for assessing the cellular potency of EZH2 inhibitors.
References
A Comparative Guide to the In Vivo Efficacy of EZH2 Inhibitors: PF-06726304 vs. GSK126
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of two prominent EZH2 inhibitors, PF-06726304 and GSK126. The information presented is based on available preclinical data to assist researchers in making informed decisions for their drug development programs.
Introduction
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] It plays a crucial role in gene silencing through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1] Overactivity of EZH2 is implicated in the progression of various cancers, making it a key therapeutic target.[2] this compound and GSK126 are both potent and selective small molecule inhibitors of EZH2 that have demonstrated significant anti-tumor activity in preclinical models.[3][4] This guide focuses on a comparative analysis of their in vivo efficacy, supported by experimental data.
Mechanism of Action
Both this compound and GSK126 are S-adenosyl-methionine (SAM) competitive inhibitors of EZH2.[2][5] By binding to the SAM-binding pocket of EZH2, they block its methyltransferase activity, leading to a global decrease in H3K27me3 levels.[1][3] This reduction in histone methylation results in the reactivation of silenced tumor suppressor genes, ultimately inhibiting cancer cell proliferation and inducing apoptosis.[3][6]
Signaling Pathway
Caption: EZH2 Signaling Pathway and Inhibition.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and GSK126.
Table 1: In Vitro Potency
| Parameter | This compound | GSK126 |
| EZH2 (Wild-Type) Ki | 0.7 nM[4] | ~0.5-3 nM[5] |
| EZH2 (Y641N Mutant) Ki | 3.0 nM[4] | ~0.5-3 nM[5] |
| EZH2 IC50 | 0.7 nM[7] | 9.9 nM[8] |
| EZH1 IC50 | - | 680 nM |
| H3K27me3 Inhibition IC50 | 15 nM (Karpas-422)[4] | 7-252 nM (DLBCL cell lines)[5] |
| Cell Proliferation IC50 | 25 nM (Karpas-422)[4] | Varies by cell line[3] |
Table 2: In Vivo Efficacy in Lymphoma Xenograft Models
| Parameter | This compound | GSK126 |
| Animal Model | Female SCID beige mice[4] | Not specified in all studies |
| Cell Line | Karpas-422[4] | Karpas-422, Pfeiffer[3][5] |
| Dosing Regimen | 200 and 300 mg/kg, BID, for 20 days[4] | 50 mg/kg[9], 150 mg/kg/day, i.p.[3] |
| Reported Outcome | Inhibits tumor growth and induces robust modulation of downstream biomarkers.[4] | At low doses, tumor growth inhibition; at higher doses, tumor regression.[5] |
Experimental Protocols
Below are the generalized experimental protocols for the in vivo xenograft studies cited. Specific details may vary between individual experiments.
This compound in Karpas-422 Xenograft Model[4]
-
Animal Model: Female SCID beige mice (6-8 weeks old).
-
Cell Implantation: Subcutaneous injection of Karpas-422 cells.
-
Treatment: Once tumors are established, mice are treated with this compound at doses of 200 and 300 mg/kg, administered twice daily (BID) for 20 consecutive days.
-
Efficacy Assessment: Tumor growth is monitored regularly. At the end of the study, tumors are harvested for pharmacodynamic biomarker analysis, such as H3K27me3 levels.
GSK126 in Lymphoma Xenograft Models[3][5][9]
-
Animal Model: Immunocompromised mice (e.g., SCID or NOD-SCID).
-
Cell Implantation: Subcutaneous injection of EZH2 mutant DLBCL cells (e.g., Karpas-422 or Pfeiffer).
-
Treatment: Upon tumor establishment, mice are treated with GSK126. Dosing can vary, with reported regimens including 50 mg/kg or 150 mg/kg/day administered intraperitoneally (i.p.).
-
Efficacy Assessment: Tumor volume is measured periodically to determine tumor growth inhibition. In some studies, tumor regression is observed at higher doses. Pharmacodynamic markers, such as global H3K27me3 levels in tumor tissue, are also assessed.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Evidence of Anti-Tumor Activity Induced by EZH2 Inhibition in Human Models of Synovial Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PF 06726304 acetate | EZH2 | Tocris Bioscience [tocris.com]
- 8. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination Treatment with GSK126 and Pomalidomide Induces B-Cell Differentiation in EZH2 Gain-of-Function Mutant Diffuse Large B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: Personal Protective Equipment and Handling Guidelines for PF-06726304
For researchers and drug development professionals, ensuring personal safety is paramount when handling potent compounds like PF-06726304, a selective EZH2 inhibitor. This guide provides essential safety and logistical information, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to facilitate the safe handling of this active pharmaceutical ingredient (API).
When working with potent compounds like this compound, a multi-layered approach to safety, incorporating engineering controls, specific PPE, and clear operational protocols, is crucial. The following tables and procedures are designed to provide a comprehensive framework for laboratory safety and chemical handling.
Personal Protective Equipment (PPE) Recommendations
The selection of appropriate PPE is the last line of defense against exposure.[1] The following table summarizes the recommended PPE for handling this compound, categorized by the level of potential exposure.
| Risk Level | Required PPE | Material/Standard | Purpose |
| Low Risk | - Nitrile Gloves (double-gloving recommended)- Safety Glasses with side shields- Lab Coat | - ASTM D6319 (Gloves)- ANSI Z87.1 (Eyewear) | - Prevents dermal and ocular contact with small quantities in a controlled environment. |
| Medium Risk | - All Low-Risk PPE- Chemical Splash Goggles- Disposable Gown or Apron | - ANSI Z87.1 (Goggles) | - Provides enhanced protection against splashes and spills during solution preparation and transfers. |
| High Risk | - All Medium-Risk PPE- Respirator (e.g., N95 or higher)- Face Shield- Full-coverage protective suit (e.g., Tyvek®) | - NIOSH-approved (Respirator)- ANSI Z87.1 (Face Shield) | - Essential for handling large quantities, potential for aerosolization, or in case of a significant spill. |
Engineering Controls and Containment
Engineering controls are the primary method for minimizing exposure to hazardous substances.[1] For a potent API like this compound, the following should be implemented:
| Control Type | Specific Recommendation | Purpose |
| Ventilation | Chemical Fume Hood or Biological Safety Cabinet | To capture and exhaust airborne particulates and vapors, preventing inhalation exposure. |
| Containment | Glove Box or Isolator | For high-potency compounds, these provide a physical barrier, isolating the operator from the material.[2] |
| Closed Systems | Closed-system transfer devices | To minimize the risk of spills and aerosol generation during material transfer.[1] |
Handling and Disposal Procedures
Adherence to standardized procedures is critical for consistent safety. The following workflow outlines the key steps for handling and disposing of this compound.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
Experimental Protocols: Stock Solution Preparation
Accurate and safe preparation of stock solutions is a fundamental laboratory task. The following provides a detailed methodology for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Chemical fume hood
-
Appropriate PPE (see table, medium risk)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Preparation: Don all required PPE and perform all subsequent steps within a certified chemical fume hood.
-
Weighing: Carefully weigh the desired amount of this compound powder into a tared microcentrifuge tube.
-
Solvent Addition: Based on the molecular weight of this compound (446.33 g/mol ), calculate the required volume of DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound, add 224.1 µL of DMSO.
-
Dissolution: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Gently vortex or pipette the solution up and down to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed container, protected from light.[3]
By implementing these safety measures and adhering to the outlined protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with the potent EZH2 inhibitor, this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
